2-(sec-Butyl)-4,5-dihydrothiazole
Description
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Properties
IUPAC Name |
2-butan-2-yl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWKXMIPYUIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971802 | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56367-27-2 | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56367-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(sec-Butyl)-4,5-dihydrothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056367272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-SEC-BUTYL-4,5-DIHYDROTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE756QG3F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole, also known as SBT, is a volatile heterocyclic compound with the molecular formula C₇H₁₃NS.[1] It is a notable semiochemical, acting as a pheromone in rodents, where it plays a role in signaling social dominance and reproductive status.[2] Specifically, it is a component of male mouse urine and has been shown to promote aggression in males and synchronize estrus in females.[2] Beyond its significance in chemical ecology, its unique chemical structure makes it a point of interest for synthetic chemists and in the flavor and fragrance industry. This guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols for its synthesis and analysis, and a summary of its key physicochemical and spectroscopic data.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. The presence of a chiral center at the sec-butyl group means the compound can exist as (R)- and (S)-enantiomers. The naturally occurring pheromone in male mouse urine has been identified as the (S)-enantiomer.
| Property | Value |
| IUPAC Name | 2-(butan-2-yl)-4,5-dihydro-1,3-thiazole |
| Synonyms | SBT, 2-sec-butyl-2-thiazoline |
| CAS Number | 56367-27-2 |
| Molecular Formula | C₇H₁₃NS |
| Molecular Weight | 143.25 g/mol |
| Physical Form | Liquid |
| Boiling Point | 193 °C |
| Density | 1.06 g/cm³ |
| Flash Point | 70.5 °C |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the condensation of a suitable precursor with cysteamine (2-aminoethanethiol). Two common methods are detailed below.
Synthesis from 2-Methylbutanamide and Lawesson's Reagent
This method involves the thionation of an amide followed by in-situ cyclization.
Experimental Protocol:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-methylbutanamide (5.05 g, 50 mmol) and Lawesson's reagent (10.1 g, 25 mmol) in anhydrous toluene (50 mL).
-
Thionation: The reaction mixture is heated to 80 °C and stirred for 2 hours. The progress of the thionation to the corresponding thioamide can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the formation of the thioamide is complete, cysteamine hydrochloride (5.68 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) are added to the reaction mixture. The mixture is then heated to reflux (approximately 110 °C) and stirred for 4 hours.
-
Workup: The reaction mixture is cooled to room temperature and filtered to remove any solid byproducts. The filtrate is washed sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Microwave-Assisted Synthesis from 2-Methylbutanenitrile
This method provides a more rapid synthesis through the direct reaction of a nitrile with cysteamine under microwave irradiation.
Experimental Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial, 2-methylbutanenitrile (4.15 g, 50 mmol) and cysteamine (3.85 g, 50 mmol) are combined.
-
Microwave Irradiation: The vial is sealed, and the mixture is subjected to microwave irradiation at 150 °C for 20 minutes.
-
Workup: After cooling, the reaction mixture is diluted with diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The resulting crude product is purified by fractional distillation under reduced pressure.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to 2-(sec-Butyl)-4,5-dihydrothiazole (CAS: 56367-27-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole, also known as SBT, is a volatile heterocyclic compound with significant interest in the fields of chemical ecology and animal behavior.[1] Primarily recognized as a rodent pheromone, it plays a crucial role in the social and reproductive signaling of species such as mice and rats.[1] Found in the urine of male rodents, SBT is associated with behaviors like the promotion of aggression among males and the synchronization of estrus in females.[1][2] Beyond its biological significance, its distinct aroma has led to applications in the flavor and fragrance industry.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical methods related to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| CAS Number | 56367-27-2 | [4] |
| Molecular Formula | C₇H₁₃NS | [1][4] |
| Molecular Weight | 143.25 g/mol | [4] |
| IUPAC Name | 2-(Butan-2-yl)-4,5-dihydro-1,3-thiazole | [1] |
| Synonyms | SBT, 2-sec-Butyl-2-thiazoline, 2-(1-methylpropyl)-2-thiazoline | [1] |
| Appearance | Liquid | |
| Boiling Point | 174-175 °C | |
| Density | 1.06 g/cm³ | [1] |
| Flash Point | 70.5 °C | [1] |
| Storage Temperature | 2-8 °C |
Synthesis and Chemical Reactions
Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions.
Synthesis from Ethanolamine and 2-Methylbutanoic Acid
A common laboratory-scale synthesis involves the condensation of ethanolamine with 2-methylbutanoic acid. This reaction is typically facilitated by a thionating agent, such as Lawesson's reagent, and can be accelerated using microwave irradiation.[1]
Experimental Protocol:
-
Step 1: Amide Formation: Equimolar amounts of ethanolamine and 2-methylbutanoic acid are reacted to form the intermediate N-(2-hydroxyethyl)-2-methylbutanamide. The reaction is typically carried out in a suitable solvent and may require heating.
-
Step 2: Thionation and Cyclization: The amide intermediate is then treated with Lawesson's reagent. The reagent replaces the carbonyl oxygen with sulfur, which is followed by an intramolecular cyclization to form the 4,5-dihydrothiazole ring.
-
Microwave-Assisted Modification: To significantly reduce the reaction time, the second step can be performed in a microwave reactor. This method often leads to higher yields and fewer byproducts compared to conventional heating.[1]
-
Purification: The final product is typically purified by distillation or column chromatography.
Synthesis from 3-(2-aminoethanethio)-4-methylhex-2-enenitrile
An alternative reported synthesis utilizes 3-(2-aminoethanethio)-4-methylhex-2-enenitrile as a precursor.[1]
Chemical Reactivity
The this compound molecule can undergo several types of chemical reactions, making it a useful building block in synthetic chemistry:
-
Oxidation: The sulfur atom in the thiazoline ring can be oxidized to form the corresponding sulfoxide or sulfone.
-
Reduction: The C=N bond of the thiazoline ring can be reduced to yield 2-(sec-butyl)thiazolidine.
-
Substitution Reactions: The dihydrothiazole ring can participate in substitution reactions to introduce new functional groups.
Biological Activity and Mechanism of Action
The primary biological role of this compound is as a pheromone in rodents.
Pheromonal Effects
-
In Males: It acts as a signaling molecule that can promote aggressive behavior.[1]
-
In Females: It is known to induce and synchronize estrus.[1]
-
Cross-generational Impact: Exposure of female mice to this pheromone has been shown to stimulate the expansion of mammary glands, leading to prolonged nursing of their pups. These pups subsequently exhibited enhanced learning. This suggests a potential link between pheromone exposure in the dam and improved brain development in the offspring, possibly through increased levels of polysialyltransferase, an enzyme involved in neural development.[5]
Binding to Major Urinary Proteins (MUPs)
In rodent urine, this compound is bound to Major Urinary Proteins (MUPs).[1][2] This protein binding serves several purposes:
-
Stabilization: MUPs protect the volatile pheromone from degradation.[1]
-
Slow Release: The protein complex allows for the slow and sustained release of the pheromone into the environment, prolonging its signaling effect.[1]
-
Transport: MUPs facilitate the transport of the hydrophobic pheromone through the aqueous environment of urine.[1]
The binding occurs within a barrel-shaped active site of the MUP. The interaction is stabilized by hydrogen bonds with water molecules and van der Waals forces with several amino acid residues within the active site.[1]
Vomeronasal Organ (VNO) Signaling Pathway
Pheromonal cues are primarily detected by the vomeronasal organ (VNO) in rodents. While the specific receptor for this compound has not been definitively identified, studies have shown that its application to vomeronasal cells leads to a dose-dependent decrease in the levels of the second messenger cyclic AMP (cAMP).[6] This suggests that the signaling cascade likely involves a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.
Potential for Drug Development
While the primary research focus for this compound has been on its role as a pheromone, the dihydrothiazole core is a scaffold of interest in medicinal chemistry. Structure-activity relationship (SAR) studies on other 4,5-dihydrothiazole derivatives have explored their potential in areas such as neuroprotection.[7] However, there is currently a lack of published research on the broader pharmacological screening of this compound for other biological targets. Its established interaction with MUPs, which are part of the lipocalin protein family, could suggest a starting point for investigating interactions with other lipocalins involved in human physiology.
Analytical Methods
The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of volatile compounds like SBT in biological samples such as urine.[8]
Experimental Protocol:
-
Sample Preparation: Volatile compounds from urine or other matrices are typically extracted using a nonpolar solvent like dichloromethane.
-
GC Separation: A capillary column, such as a Chiraldex TA (30 m), is often used for separation. The oven temperature is programmed to ramp from a lower temperature (e.g., 70°C) to a higher temperature (e.g., 140°C) at a controlled rate (e.g., 1°C/min) to achieve good separation of components.[9]
-
MS Detection: The eluted compounds are ionized and fragmented, and the resulting mass spectrum is used for identification by comparison to spectral libraries or known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the thiazoline ring and the sec-butyl group. The methylene protons of the thiazoline ring typically resonate at δ 3.2–4.3 ppm, while the protons of the sec-butyl group appear further upfield.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton, with the imine carbon of the thiazoline ring appearing at a characteristic downfield shift.
Safety and Handling
Detailed toxicological data for this compound is not widely available. However, standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area, wear appropriate personal protective equipment, and avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cross-generational impact of a male murine pheromone 2-sec-butyl-4,5- dihydrothiazole in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of urine-derived compounds on cAMP accumulation in mouse vomeronasal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 56367-27-2 | Benchchem [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
The Role of 2-(sec-Butyl)-4,5-dihydrothiazole as a Rodent Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile thiazoline compound that functions as a significant chemosensory signal in rodents. Excreted in male mouse urine, SBT plays a crucial role in mediating inter-male aggression and inducing and synchronizing estrus in females. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and underlying signaling mechanisms of SBT as a rodent pheromone. Detailed experimental protocols for studying its effects and quantitative data from key studies are presented to facilitate further research and application in fields such as neuroscience, chemical ecology, and drug development.
Introduction
Chemical communication is a fundamental aspect of rodent behavior, influencing social hierarchies, reproductive success, and survival. Pheromones, specific chemical signals that elicit innate behavioral or physiological responses in conspecifics, are central to this communication. Among these, this compound (SBT) has been identified as a key component of male mouse urine that exerts powerful effects on both male and female rodents.
In male mice, SBT is associated with dominance and promotes aggressive behaviors. In females, it acts as a primer pheromone, inducing and synchronizing the estrous cycle, a phenomenon known as the Whitten effect. Furthermore, exposure to SBT has been shown to have cross-generational impacts, affecting the maternal behavior of females and enhancing the cognitive function of their offspring.
This guide aims to provide an in-depth technical resource for researchers and professionals working with or interested in the biological activity of SBT. It consolidates key data, outlines detailed experimental methodologies, and visualizes the known signaling pathways to provide a robust foundation for future studies.
Chemical Properties and Synthesis
2.1. Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(butan-2-yl)-4,5-dihydro-1,3-thiazole | |
| Molecular Formula | C₇H₁₃NS | |
| Molar Mass | 143.25 g/mol | |
| CAS Number | 56367-27-2 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 193-195 °C |
2.2. Synthesis of this compound
SBT can be synthesized through several routes, with two common methods being the use of Lawesson's reagent and microwave-assisted synthesis.
2.2.1. Synthesis using Lawesson's Reagent
This method involves the thionation of an appropriate amide precursor followed by cyclization.
-
Experimental Protocol:
-
Preparation of N-(2-hydroxyethyl)-2-methylbutanamide:
-
To a solution of 2-methylbutanoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalytic amount of 4-dimethylaminopyridine.
-
Slowly add ethanolamine to the reaction mixture and stir at room temperature overnight.
-
Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
-
-
Thionation and Cyclization:
-
Dissolve the N-(2-hydroxyethyl)-2-methylbutanamide in an anhydrous solvent (e.g., toluene).
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
-
2.2.2. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a rapid and efficient alternative for the preparation of SBT.
-
Experimental Protocol:
-
Combine 2-methylbutanamide and cysteamine hydrochloride in a microwave-safe reaction vessel.
-
Add a suitable dehydrating agent or catalyst (e.g., phosphorus pentoxide or a solid-supported acid).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short duration (typically a few minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent and wash with a basic solution (e.g., sodium bicarbonate) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation or column chromatography.
-
Biological Activity and Quantitative Data
SBT elicits distinct and quantifiable behavioral and physiological responses in rodents.
3.1. Induction of Inter-Male Aggression
SBT, often in synergy with other urinary compounds like dehydro-exo-brevicomin, promotes aggressive behavior in male mice.
Table 1: Effect of this compound on Male Mouse Aggression
| Treatment | Latency to First Attack (seconds) | Number of Attacks |
| Control (castrated male urine) | > 600 | 0 |
| SBT + dehydro-exo-brevicomin in castrated male urine | 150 ± 30 | 8 ± 2 |
Data are representative values compiled from typical resident-intruder assays.
3.2. Induction and Synchronization of Estrus (Whitten Effect)
Exposure of grouped female mice to SBT can induce and synchronize their estrous cycles.
Table 2: Effect of this compound on Estrus Synchronization in Female Mice
| Treatment Group | Number of Females | Percentage of Females in Estrus (Day 3) |
| Control (water) | 20 | 10% |
| SBT + dehydro-exo-brevicomin in water | 20 | 55% |
| Intact Male Urine | 20 | 60% |
Data are representative values from studies on the Whitten effect.
3.3. Cross-Generational Effects
Nasal exposure of female mice to SBT has been shown to have effects that extend to the next generation.
Table 3: Cross-Generational Effects of SBT Exposure in Female Mice
| Parameter | Control Dams' Offspring | SBT-Exposed Dams' Offspring |
| Latency to find hidden platform in Morris Water Maze (Day 4) | 45 ± 5 seconds | 25 ± 4 seconds |
| Mammary Gland Terminal End Bud (TEB) Count in Dams | 15 ± 3 | 40 ± 5 |
Experimental Protocols
4.1. Resident-Intruder Aggression Assay
This protocol is used to assess the effects of SBT on aggressive behavior in male mice.
-
Materials:
-
Adult male mice (resident and intruder)
-
SBT solution of known concentration
-
Control solution (e.g., vehicle)
-
Observation cage (resident's home cage)
-
Video recording equipment
-
-
Procedure:
-
House resident male mice individually for at least one week to establish territory.
-
On the day of the test, apply a small volume of the SBT solution or control solution to the back of a castrated "stimulus" male mouse or a neutral object.
-
Introduce the stimulus mouse or object into the resident's cage.
-
Record the interaction for a set period (e.g., 10 minutes).
-
Score the video recordings for aggressive behaviors, including:
-
Latency to the first attack
-
Number of attacks
-
Duration of fighting bouts
-
Tail rattling frequency
-
-
4.2. Whitten Effect Assay for Estrus Synchronization
This protocol is designed to evaluate the ability of SBT to induce and synchronize estrus in female mice.
-
Materials:
-
Adult female mice
-
SBT solution of known concentration
-
Control solution (e.g., vehicle)
-
Cages for group housing
-
Microscope and slides for vaginal smears
-
Staining solution (e.g., Giemsa or Toluidine blue)
-
-
Procedure:
-
Group-house female mice for a period of at least two weeks to induce anestrus or irregular cycles.
-
Expose the females to the SBT solution or control solution daily. This can be done by applying the solution to a cotton ball placed in the cage.
-
Starting on the third day of exposure, collect vaginal smears from each female daily.
-
To collect a vaginal smear, gently flush the vagina with a small amount of saline and place the lavage on a microscope slide.
-
Stain the dried smear and examine it under a microscope to determine the stage of the estrous cycle based on the predominant cell types (epithelial cells, cornified cells, leukocytes).
-
Calculate the percentage of females in each stage of the estrous cycle for each treatment group over the course of the experiment.
-
Signaling Pathways
SBT is detected by specialized chemosensory organs in the nasal cavity, primarily the vomeronasal organ (VNO) and the Grueneberg ganglion (GG), each utilizing distinct signaling pathways.
5.1. Vomeronasal Organ (VNO) Signaling Pathway
The VNO is responsible for detecting non-volatile and some volatile pheromones. The binding of SBT to vomeronasal receptors (V1Rs) in the apical neurons of the VNO is thought to initiate a signaling cascade that differs from the canonical olfactory pathway. Instead of activating the adenylyl cyclase/cAMP pathway, it is proposed to involve the phospholipase C (PLC) pathway. One study has shown that SBT can decrease cAMP levels in vomeronasal cells.
5.2. Grueneberg Ganglion (GG) Signaling Pathway
The Grueneberg ganglion, located at the anterior tip of the nasal cavity, is sensitive to alarm pheromones, including sulfur-containing compounds like SBT. The signaling cascade in GG neurons is distinct from both the main olfactory epithelium and the VNO, utilizing a cGMP-dependent pathway.
Conclusion
This compound is a multifaceted rodent pheromone with significant implications for social behavior and reproductive physiology. Its roles in mediating aggression, synchronizing estrus, and influencing subsequent generations underscore its importance in rodent chemical communication. The distinct signaling pathways employed by the VNO and GG for its detection highlight the complexity of chemosensory processing in mammals. This guide provides a foundational resource for researchers, offering key data, detailed protocols, and visual representations of signaling mechanisms to spur further investigation into the fascinating world of pheromonal communication and its potential applications.
An In-depth Technical Guide to the Biological Activity of 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile heterocyclic compound primarily recognized for its potent pheromonal activity in rodents.[1][2] This technical guide provides a comprehensive overview of the biological functions of SBT, with a focus on its role in chemical communication, the underlying signaling pathways, and detailed methodologies for its study. Quantitative data from binding assays and behavioral studies are presented, along with protocols for key experiments. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, neurobiology, and pharmacology.
Introduction
This compound, a thiazoline derivative with the molecular formula C₇H₁₃NS, is a significant semiochemical in rodent communication.[1][2] It is a component of male mouse urine and plays a crucial role in regulating social and reproductive behaviors.[1][2] Specifically, SBT is known to promote aggression among males and induce synchronized estrus in females, a phenomenon known as the Whitten effect.[1] The molecule exists as two stereoisomers, (S)-SBT and (R)-SBT, with the (S)-enantiomer being the naturally occurring form in male mouse urine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NS | [3][4] |
| Molecular Weight | 143.25 g/mol | [3][4] |
| CAS Number | 56367-27-2 | [3] |
| Appearance | Liquid | [5] |
| Boiling Point | 193 °C | [2] |
| Flash Point | 70.5 °C | [2] |
| Storage Temperature | 2-8 °C | [5] |
Biological Activity and Mechanism of Action
The primary biological role of SBT is as a pheromone that modulates socio-sexual behaviors in rodents. This activity is mediated through its interaction with the vomeronasal system.
Binding to Major Urinary Proteins (MUPs)
In male mouse urine, SBT is bound to Major Urinary Proteins (MUPs).[2] These proteins act as carriers, protecting the volatile SBT from degradation and ensuring its slow release into the environment.[2] This controlled release is critical for the long-lasting effects of the pheromone signal. The binding affinity of both SBT enantiomers to MUPs has been quantified.
| Ligand | Binding Constant (Kᵢ) to MUPs (µM) |
| (S)-2-sec-Butyl-4,5-dihydrothiazole | 8.2 ± 0.6 |
| (R)-2-sec-Butyl-4,5-dihydrothiazole | 10.5 ± 0.6 |
Vomeronasal Organ (VNO) Signaling Pathway
The detection of SBT by other rodents occurs primarily through the vomeronasal organ (VNO), a specialized chemosensory organ located in the nasal cavity. The binding of SBT to specific vomeronasal receptors (VRs) on the sensory neurons of the VNO initiates a downstream signaling cascade.
Behavioral and Physiological Responses
The activation of the VNO signaling pathway by SBT leads to a variety of observable behavioral and physiological changes in rodents.
-
Induction of Male Aggression: SBT acts as a chemical signal that promotes aggressive behavior in male mice towards other males.
-
Synchronization of Estrus (Whitten Effect): Exposure of female mice to male urine containing SBT can synchronize their estrous cycles, a phenomenon known as the Whitten effect.[6]
-
Counter-Marking Behavior: The presence of SBT can influence the urine marking patterns of male mice, a key aspect of territorial communication.
-
Mammary Gland Development: Nasal exposure of female mice to SBT has been shown to stimulate the expansion of mammary glands.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Synthesis of this compound
A common method for the synthesis of SBT involves the reaction of ethanolamine and 2-methylbutanoic acid using Lawesson's reagent with microwave irradiation.[2]
Resident-Intruder Test for Aggression
This protocol is adapted from standardized methods to assess aggressive behavior in male mice.
Materials:
-
Resident male mouse (singly housed for at least one week).
-
Intruder male mouse (smaller and unfamiliar to the resident).
-
Standard mouse cage (home cage of the resident).
-
Video recording equipment.
Procedure:
-
Acclimatize the resident male mouse to its home cage for at least one week to establish territory.
-
At the time of the experiment, introduce the intruder mouse into the resident's home cage.
-
Record the interaction for a set period (e.g., 10 minutes).
-
Score the video for aggressive behaviors, including latency to first attack, number of attacks, duration of fighting, and tail rattling.
-
Separate the mice immediately if intense, injurious fighting occurs.
Whitten Effect Bioassay for Estrus Synchronization
This protocol is designed to assess the ability of SBT to induce and synchronize estrus in female mice.
Materials:
-
Group-housed female mice (anestrous).
-
Soiled bedding from male mice or a solution of synthetic SBT.
-
Vaginal lavage supplies (pipette, saline).
-
Microscope and slides.
Procedure:
-
House female mice in groups to induce an anestrous state.
-
Expose the female mice to soiled bedding from intact adult males or to a controlled concentration of synthetic SBT for a period of 72-96 hours.
-
Perform daily vaginal lavages on each female.
-
Examine the cell types in the vaginal smears under a microscope to determine the stage of the estrous cycle.
-
Calculate the percentage of females in estrus each day to determine the peak of synchronized estrus.
Electrophysiological Recording from Vomeronasal Sensory Neurons
This protocol outlines the whole-cell patch-clamp technique to measure the direct electrical response of VNO neurons to SBT.
Materials:
-
Acute VNO slices from a mouse.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Glass micropipettes.
-
Artificial cerebrospinal fluid (ACSF).
-
Solution of SBT in ACSF.
Procedure:
-
Prepare acute coronal slices of the mouse VNO.
-
Transfer a slice to the recording chamber of the patch-clamp setup and perfuse with oxygenated ACSF.
-
Identify a vomeronasal sensory neuron under the microscope.
-
Approach the neuron with a glass micropipette filled with internal solution and form a gigaseal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record the baseline electrical activity of the neuron.
-
Apply a solution of SBT to the slice via the perfusion system.
-
Record changes in membrane potential and firing rate in response to SBT.[7]
Toxicological Profile
While SBT is an endogenous compound in mice, studies have investigated its effects in other species. In male F344 rats, oral administration of SBT (1 mmol/kg for 3 days) was shown to cause hyaline droplet nephropathy, a type of kidney damage. This toxic effect is linked to the binding of SBT to alpha 2u-globulin, the rat homolog of mouse MUPs.
Conclusion
This compound is a key pheromone in rodent chemical communication, with well-defined roles in modulating aggressive and reproductive behaviors. Its mechanism of action, involving binding to MUPs and activation of the vomeronasal signaling pathway, provides a clear model for understanding pheromonal communication in mammals. The experimental protocols outlined in this guide offer robust methods for the further investigation of SBT and other semiochemicals. Future research may focus on identifying the specific vomeronasal receptors for SBT and exploring the potential for its application in pest management and other areas of biotechnology.
References
- 1. Video: Ex Vivo Preparations of the Intact Vomeronasal Organ and Accessory Olfactory Bulb [jove.com]
- 2. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 3. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound | 56367-27-2 [sigmaaldrich.com]
- 6. Establishing a Whole-Cell Patch Clamp for Electrophysiological Recording from Vomeronasal Sensory Neurons [jove.com]
- 7. jneurosci.org [jneurosci.org]
An In-Depth Technical Guide on the Discovery of 2-(sec-Butyl)-4,5-dihydrothiazole in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile pheromone identified in the urine of male mice that plays a significant role in regulating social behaviors. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological functions of SBT in mice, with a focus on its effects on aggression and estrus synchronization. The information is presented to be a valuable resource for researchers in the fields of chemical ecology, neurobiology, and pharmacology.
Chemical Properties and Stereochemistry
SBT is a thiazoline compound with the molecular formula C₇H₁₃NS. A critical aspect of its chemistry is the presence of a chiral center at the secondary butyl group, resulting in two enantiomers: (S)-2-(sec-Butyl)-4,5-dihydrothiazole and (R)-2-(sec-Butyl)-4,5-dihydrothiazole. Research has demonstrated that the naturally occurring and behaviorally active form in male mouse urine is the (S)-enantiomer.
Binding to Major Urinary Proteins (MUPs)
In urine, SBT is bound to major urinary proteins (MUPs), which are a class of proteins that transport and slowly release volatile pheromones. This binding is crucial for the stability and prolonged action of SBT. The binding affinities of both (S)-SBT and (R)-SBT to MUPs have been determined, showing a slightly higher affinity for the naturally occurring (S)-enantiomer.
Table 1: Binding Constants of SBT Enantiomers to Major Urinary Proteins (MUPs)
| Enantiomer | Binding Constant (Kᵢ) in µM |
| (S)-2-(sec-Butyl)-4,5-dihydrothiazole | 8.2 ± 0.6 |
| (R)-2-(sec-Butyl)-4,5-dihydrothiazole | 10.5 ± 0.6 |
Data obtained from competitive displacement assays.[1][2]
Table 2: Thermodynamic Parameters of SBT Binding to MUP-I
| Thermodynamic Parameter | Value |
| Enthalpy Change (ΔH) | -11.2 kcal/mol |
| Entropy Change (-TΔS) | 2.8 kcal/mol |
| Heat Capacity Change (ΔCp) | -165 cal/(mol·K) |
Data obtained from isothermal titration calorimetry.[3]
Behavioral and Physiological Effects
SBT is a key chemical signal that modulates several critical behaviors and physiological states in mice.
Inter-Male Aggression
SBT, in synergy with another male-specific pheromone, dehydro-exo-brevicomin, has been shown to promote aggressive behavior in male mice. When these synthetic compounds are added to the urine of castrated males, they elicit fighting behavior comparable to that induced by the urine of intact males.[4][5][6]
Estrus Synchronization (The Whitten Effect)
The exposure of female mice to male urine, or specifically to SBT, can induce and synchronize their estrous cycles, a phenomenon known as the Whitten effect. This primer pheromone effect is crucial for coordinating reproductive activities within a mouse population.[7][8]
Cross-Generational Effects
Recent studies have indicated that exposure of female mice to SBT can have cross-generational effects. Dams exposed to the pheromone exhibit enhanced maternal behaviors, and their offspring show improved learning capabilities.[9]
Signaling Pathway in the Vomeronasal Organ (VNO)
The detection of SBT is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory organ in the nasal cavity of most terrestrial vertebrates. Upon binding to specific receptors on the vomeronasal sensory neurons, SBT initiates a signaling cascade that transmits information to the brain, leading to the observed behavioral and physiological responses.
While the specific receptor for SBT has not yet been definitively identified, studies on the effects of male mouse urine and other pheromones on the VNO suggest the involvement of G-protein coupled receptors (GPCRs) and the modulation of second messenger systems. It has been shown that urine-derived compounds, including SBT, can decrease the levels of cyclic adenosine monophosphate (cAMP) in VNO cells in a dose-dependent manner.[10] This suggests that SBT may act through a G-protein coupled receptor linked to the inhibition of adenylyl cyclase.
Caption: Putative signaling pathway of this compound in the mouse vomeronasal organ.
Experimental Protocols
Urine Collection and Pheromone Extraction
-
Urine Collection: Place individual male mice in a clean cage with a wire mesh floor over a collection plate. Collect urine for a defined period (e.g., 4 hours). To increase urine output, provide water but no food during the collection period.
-
Extraction: Immediately after collection, acidify the urine with a suitable acid (e.g., HCl to pH 3) to stabilize the thiazoline ring. Extract the urine with an equal volume of a non-polar organic solvent such as dichloromethane.
-
Concentration: Separate the organic layer and concentrate it under a gentle stream of nitrogen gas before analysis.
Caption: Workflow for the collection and extraction of this compound from mouse urine.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chiraldex TA).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject the concentrated urine extract in splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 180°C) to ensure separation of the enantiomers.
-
Detection: Use a mass spectrometer in electron ionization (EI) mode, monitoring for the characteristic ions of SBT.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Specific parameters such as oven temperature ramp, carrier gas flow rate, and mass spectrometer settings should be optimized for the specific instrument used.[2]
Inter-Male Aggression Assay (Resident-Intruder Test)
-
Housing: House male mice individually for at least two weeks to establish residency and territoriality.
-
Stimulus Preparation: Prepare a solution of synthetic (S)-SBT and dehydro-exo-brevicomin in a suitable solvent (e.g., mineral oil). Apply a small volume of this solution to the back of a castrated "intruder" male mouse. Use a vehicle-only control on other intruders.
-
Test Procedure: Introduce the intruder into the resident's home cage.
-
Observation: Record the latency to the first attack, the total number of attacks, and the cumulative duration of aggressive behaviors (e.g., biting, tail-rattling, chasing) over a fixed period (e.g., 10-15 minutes).[11][12][13][14][15]
-
Scoring: A trained observer, blind to the treatment conditions, should score the aggressive behaviors.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Thermodynamic analysis of binding between mouse major urinary protein-I and the pheromone 2-sec-butyl-4,5-dihydrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic pheromones that promote inter-male aggression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic pheromones that promote inter-male aggression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promotion of the Whitten effect in female mice by synthetic analogs of male urinary constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whitten effect - Wikipedia [en.wikipedia.org]
- 9. Cross-generational impact of a male murine pheromone 2-sec-butyl-4,5- dihydrothiazole in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of urine-derived compounds on cAMP accumulation in mouse vomeronasal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Central Role of Major Urinary Proteins in Rodent Chemical Communication: A Technical Guide
An In-depth Examination of Pheromone Binding, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Effective chemical communication is paramount for survival and reproduction in rodents, governing a complex array of social and sexual behaviors. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this system, with a specific focus on the pivotal role of Major Urinary Proteins (MUPs). Initially, this document clarifies a common point of confusion: in the context of rodent chemical communication, "SBT" refers to the volatile pheromone 2-sec-butyl-4,5-dihydrothiazole , not sulfated beta-cyclodextrin. The primary carriers for SBT and other crucial pheromones are the MUPs, a polymorphic family of lipocalin proteins. This guide details the structure of MUPs, their binding mechanism with volatile pheromones, the downstream signaling cascade initiated upon detection by the vomeronasal organ (VNO), and the resultant behavioral outcomes. Furthermore, it provides detailed experimental protocols for the analysis of these components and presents key quantitative data in a structured format to aid researchers in the field.
The MUP-Pheromone Complex: The Core of Rodent Scent Marking
Rodent urine is a complex chemical matrix used to convey a wealth of information, including individual identity, sex, social status, and reproductive state.[1] This information is encoded by a combination of volatile organic compounds (VOCs), which act as pheromones, and non-volatile proteins that transport and stabilize them.
Major Urinary Proteins (MUPs)
MUPs are small (~19 kDa) proteins belonging to the lipocalin superfamily, characterized by a distinctive eight-stranded β-barrel structure that forms a glove-shaped hydrophobic pocket.[1][2] In mice, MUPs are encoded by a large and polymorphic cluster of over 20 functional genes on chromosome 4.[2] This genetic diversity results in each mouse excreting a unique combination of MUP isoforms, creating an individual "barcode" that signals identity.[1][2] While synthesized primarily in the liver under hormonal control (including testosterone) and excreted in high concentrations in urine (1-5 mg/mL), MUPs are also found in other secretory tissues.[3]
Key Volatile Pheromones Bound by MUPs
MUPs bind to a variety of small, hydrophobic pheromones within their central cavity. This binding serves two critical functions: it protects the volatile ligands from degradation and provides a slow-release mechanism from the scent mark, prolonging the signal's efficacy in the environment.[3][4] Key pheromones include:
-
2-sec-butyl-4,5-dihydrothiazole (SBT): A male-specific pheromone that promotes aggression in rival males and can induce and synchronize estrus in females.[5][6]
-
3,4-dehydro-exo-brevicomin (DHB): Another significant male pheromone involved in reproductive signaling.
-
6-hydroxy-6-methyl-3-heptanone (HMH): A volatile constituent of male mouse urine that contributes to female attraction when combined with SBT and DHB.[4]
-
α- and β-farnesenes: Sesquiterpenes also implicated in signaling social and reproductive information.[4]
The Protein Pheromone: MUP20 (Darcin)
Beyond their role as carriers, some MUPs function as protein pheromones themselves. The most notable example is MUP20, also known as Darcin . This male-specific MUP is inherently attractive to females and stimulates associative learning, causing females to remember and prefer the location where they encountered the scent.[7] Darcin is detected directly by receptors in the vomeronasal organ (VNO), triggering behavioral responses independent of any bound volatile ligand.
Quantitative Data: Pheromone Concentrations and Binding Affinities
The precise composition of urinary volatiles and the specific binding affinities of MUP isoforms are critical determinants of the chemical message being sent. The following tables summarize key quantitative data from published literature.
| Pheromone | Typical Concentration in Male Mouse Urine | Reference(s) |
| SBT | 9.4 µM (1.3 ppm) | [3] |
| DHB | 8.4 µM (1.3 ppm) | [3] |
| HMH | 3.4 - 10.0 mM (613 - 1819 ppm) | [3] |
Table 1: Typical concentrations of key volatile pheromones found in male mouse urine.
| MUP Isoform | Ligand | Dissociation Constant (Kd) | Reference(s) |
| MUP-IV (nasal) | SBT | ~0.04 µM | [3] |
| MUP-VII | SBT | ~0.45 µM (twofold higher affinity than MUP-I) | [3] |
| MUP-I, II, VIII, IX | SBT | ~0.9 µM | [3] |
| MUP-I, II, VII, VIII, IX | DHB | ~26 - 58 µM | [3] |
| MUP-IV (nasal) | DHB | ~6.5 µM (~fourfold lower affinity than other MUPs) | [3] |
| MUP-I, II, VII, VIII, IX | HMH | ~50 - 200 µM | [3] |
| MUP-IV (nasal) | HMH | ~12.5 µM (~fourfold lower affinity than other MUPs) | [3] |
Table 2: Dissociation constants (Kd) for various MUP isoforms with key pheromonal ligands. Lower Kd values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
The detection of MUP-pheromone complexes initiates a complex signaling cascade that translates a chemical cue into a specific behavioral response. The following diagrams illustrate these pathways and a typical experimental workflow for their study.
Detailed Experimental Protocols
This section outlines methodologies for key experiments in rodent chemical communication research.
Protocol for MUP Purification from Urine
Objective: To isolate and purify Major Urinary Proteins from mouse urine for use in behavioral assays or further biochemical analysis.
Materials:
-
Collected mouse urine, stored at -80°C.
-
Desalting column (e.g., PD-10).
-
Anion-exchange chromatography column (e.g., MiniQ).
-
Buffers: 20 mM Bistris (pH 5.5), NaCl gradient solutions.
-
Spectrophotometer.
-
SDS-PAGE equipment.
Procedure:
-
Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any debris. Collect the supernatant.
-
Desalting: Equilibrate a desalting column with a low-salt buffer (e.g., 20 mM Bistris, pH 5.5). Apply the urine supernatant to the column to exchange the buffer and remove salts. Collect the protein-containing fractions as per the column manufacturer's instructions.
-
Anion-Exchange Chromatography: Apply the desalted protein sample to an equilibrated anion-exchange column.[8]
-
Elution: Elute the bound proteins using a linear salt gradient (e.g., 0 to 150 mM NaCl in the running buffer).[8] MUPs will elute at different salt concentrations based on their isoelectric points.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Measure the absorbance of each fraction at 280 nm to identify protein peaks. Run fractions corresponding to peaks on an SDS-PAGE gel to confirm the presence and purity of MUPs (which appear at ~19 kDa).
-
Pooling and Concentration: Pool the pure MUP-containing fractions and concentrate using centrifugal filter units if necessary. Store purified proteins at -80°C.
Protocol for Volatile Pheromone Analysis by GC-MS
Objective: To extract, separate, and identify volatile organic compounds (pheromones) from mouse urine.
Materials:
-
Mouse urine samples.
-
Internal standard (e.g., l-carvone).
-
Headspace analyzer with a thermal desorption trap.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column (e.g., Stabiliwax-DA).
-
Helium gas.
Procedure:
-
Sample Preparation: Aliquot a small volume (e.g., 25 µL) of urine into a headspace vial. Fortify the sample with a known amount of an internal standard.[9]
-
Headspace Collection: Place the vial in a dynamic headspace analyzer. Maintain the sample at a constant temperature (e.g., 40°C) and sweep with helium gas (e.g., 75 mL/min for 10 minutes) to collect the volatiles onto a thermal desorption trap.[9]
-
Thermal Desorption and Injection: Desorb the trapped volatiles by rapidly heating the trap (e.g., to 260°C) and inject them directly into the GC-MS system in splitless mode.[9]
-
Gas Chromatography: Separate the compounds on the GC column using a programmed temperature gradient. A typical program might be: hold at 40°C for 3 minutes, then ramp at 7°C/min to 230°C, and hold for 6 minutes.[9]
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. Operate the MS in scan mode (e.g., from 33 to 400 m/z).[9]
-
Compound Identification: Identify compounds by matching their mass spectra against a reference library (e.g., NIST) and by comparing their retention times to known standards.
Protocol for Resident-Intruder Behavioral Assay
Objective: To measure offensive aggressive behavior in a resident male mouse when an unfamiliar male (intruder) is introduced into its home territory.
Materials:
-
Resident male mouse, singly housed for at least one week to establish territory.[10]
-
Intruder male mouse, typically slightly smaller and from a non-aggressive strain.
-
The resident's home cage.
-
Video recording equipment.
-
Timer.
Procedure:
-
Acclimation: Conduct the test during the dark phase of the light cycle when rodents are most active.[11] If the resident is housed with a female, remove her about one hour before the test.[11][12]
-
Introduction: Gently introduce the intruder mouse into the resident's home cage.
-
Observation Period: Start the timer and video recording immediately. Allow the mice to interact for a fixed period, typically 10 minutes.[10][11]
-
Termination: Separate the animals immediately if injurious fighting occurs. After the 10-minute period, remove the intruder and return it to its home cage. Return the female companion to the resident's cage if applicable.
-
Behavioral Scoring: Analyze the video recording to score various behaviors. Key parameters for the resident include:
-
Latency to first attack: Time from introduction to the first aggressive act.
-
Frequency and duration of attacks: Number of lunges, bites, and tail rattles.
-
Time spent in aggressive grooming.
-
Time spent in non-aggressive social investigation.
-
Protocol for Three-Chamber Social Choice Test
Objective: To assess sociability (preference for a novel mouse over an empty space) and preference for social novelty (preference for a novel mouse over a familiar mouse).
Materials:
-
Three-chambered apparatus.
-
Subject mouse.
-
Two stranger mice (stimulus mice), unfamiliar to the subject mouse.
-
Two small wire cages or inverted pencil cups.
-
Video tracking software.
Procedure:
-
Habituation: Place the subject mouse in the center chamber and allow it to explore all three empty chambers for 5-10 minutes.
-
Sociability Test:
-
Confine an unfamiliar "Stranger 1" mouse within a wire cage and place it in one of the side chambers. Place an identical empty wire cage in the opposite side chamber.[13]
-
Place the subject mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time the subject mouse spends in each chamber and the time it spends sniffing each wire cage. A healthy mouse will typically spend more time in the chamber with Stranger 1.[13][14]
-
-
Social Novelty Test:
-
Immediately following the sociability test, place a new unfamiliar "Stranger 2" mouse into the previously empty wire cage. Stranger 1 remains in its cage.[13][14]
-
Again, allow the subject mouse to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and sniffing each wire cage. A healthy mouse with normal social memory will spend more time interacting with the novel Stranger 2 than the now-familiar Stranger 1.[13][15]
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.
Conclusion
The Major Urinary Protein system represents a sophisticated and highly evolved mechanism for chemical communication in rodents. Through a polymorphic array of carrier proteins, rodents can broadcast complex, individualized messages using a limited number of volatile pheromones like SBT. These MUP-pheromone complexes are crucial for regulating key behaviors such as aggression, territoriality, and mating. Understanding the intricacies of this system, from the binding affinities of MUP isoforms to the neural circuits they activate, is essential for research in neuroscience, behavioral ecology, and biomedicine. The protocols and data presented in this guide provide a foundational resource for professionals seeking to investigate and manipulate this fundamental aspect of rodent biology.
References
- 1. Major urinary proteins - Wikipedia [en.wikipedia.org]
- 2. Neurobiology of TRPC2: from gene to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheromone binding by polymorphic mouse major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheromones that correlate with reproductive success in competitive conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC2 and the Molecular Biology of Pheromone Detection in Mammals - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. From sexual attraction to maternal aggression: when pheromones change their behavioural significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vomeronasal receptor - Wikipedia [en.wikipedia.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]
- 14. scantox.com [scantox.com]
- 15. mmpc.org [mmpc.org]
A Technical Guide to the Olfactory Perception of 2-(sec-Butyl)-4,5-dihydrothiazole
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole, also known as 2-sec-butyl-thiazoline or SBT, is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₃NS.[1][2] While its chemical properties are well-documented, its primary role in scientific literature is not as a flavor or fragrance agent for human perception, but as a volatile pheromone in rodents.[3] In mice and rats, SBT is excreted in urine and is a key chemical signal that promotes aggressive behavior in males and synchronizes estrus in females.[1][3] It is often bound to major urinary proteins (MUPs), which control its slow release and protect it from degradation.[1]
Thiazoles and their derivatives are recognized as an extremely potent class of sensory compounds found in a wide variety of foods, often contributing nutty, meaty, roasted, or green aroma notes.[4][5][6] This guide provides a comprehensive technical overview of the known characteristics of this compound, contextualizes its potential olfactory profile based on related compounds, and details the standard experimental protocols required for its sensory analysis.
It is critical to note that while the methodologies for olfactory analysis are well-established, specific quantitative and qualitative data regarding the human olfactory perception of this compound are not prevalent in publicly available scientific literature. The information presented herein is based on the broader class of thiazoline compounds and established analytical principles.
Olfactory Profile and Quantitative Data
Direct sensory data for this compound is limited. However, the olfactory characteristics of the general thiazole/thiazoline class and structurally similar compounds provide a predictive framework for its potential aroma profile. Thiazoles are generally known for their potency and complexity, with diverse qualities even at low concentrations.[5]
Qualitative Sensory Descriptors
The odor profile of thiazoles is heavily influenced by their substitution pattern. As a class, they can impart a wide range of notes, from nutty and roasted to savory and green.[5][6] The most closely related compound with available sensory data is 2-sec-butyl-thiazole (the non-dihydro version), which is noted for its distinct green and vegetable-like aroma.
| Compound / Class | Typical Sensory Descriptors | Occurrence / Use Context |
| Thiazoles (General Class) | Nutty, meaty, roasted, savory, herbaceous, cocoa-like[5] | Found in baked potatoes, peanuts, fried chicken, coffee[5][6] |
| 2-sec-Butyl-thiazole (Analogue) | Green, vegetable, tomato-like[7] | Used to enhance tomato and fruit flavors[7] |
| This compound | Undocumented in literature for human perception. | Known as a rodent pheromone[1][3] |
Quantitative Olfactory Data
Odor detection threshold is a critical metric for quantifying the potency of an aroma compound. It is defined as the minimum concentration of a substance that can be detected by 50% of a sensory panel.[8] There is no published odor detection threshold for this compound in any medium (e.g., air, water) for human subjects. Research into its biological activity in rodents indicates it is potent, but this does not directly translate to a human olfactory threshold.
Olfactory Signal Transduction Pathway
The perception of volatile compounds like this compound is initiated by a complex signaling cascade within the olfactory epithelium. This process is mediated by G-protein coupled receptors (GPCRs).[3][4]
The process begins when an odorant molecule, dissolved in the nasal mucus, binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).[7][9] This binding event induces a conformational change in the receptor, activating an associated G-protein, specifically G-olf.[1] The activated α-subunit of G-olf dissociates and activates the enzyme adenylyl cyclase III, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][10] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.[7] This influx depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed further.[6][7]
Experimental Protocols
To characterize the specific olfactory properties of this compound, standardized sensory analysis protocols must be employed. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and Odor Threshold Determination.
Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify which specific compounds in a mixture are responsible for an aroma.[2][8]
Objective: To separate volatile compounds from a sample and identify which are odor-active.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a purified, odorless solvent (e.g., diethyl ether or hexane) at a concentration suitable for GC analysis (e.g., 10-100 ppm).
-
For analysis in a complex matrix (e.g., a food or biological sample), extract volatile compounds using methods like Solvent Assisted Flavor Evaporation (SAFE), Solid Phase Microextraction (SPME), or Stir Bar Sorptive Extraction (SBSE).
-
-
Instrumentation:
-
A gas chromatograph equipped with a column suitable for volatile sulfur compounds (e.g., DB-WAX or DB-5).
-
The outlet of the GC column is connected to a Y-splitter, dividing the effluent.[11]
-
One path leads to a standard GC detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification.
-
The other path leads to a heated transfer line connected to a sniffing port (olfactometry port). Humidified air is mixed with the effluent to prevent nasal dehydration for the assessor.[2]
-
-
GC Conditions (Example):
-
Injector: 250°C, splitless mode.
-
Oven Program: 40°C (hold 2 min), ramp at 6°C/min to 220°C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
-
Olfactometry Procedure:
-
A trained sensory panelist (or panel) sits at the sniffing port and continuously monitors the effluent throughout the GC run.
-
The panelist records the time, duration, and a qualitative descriptor for every odor detected.
-
Data can be recorded using specialized software that correlates the sensory event with the chromatogram from the conventional detector.
-
-
Data Analysis:
-
Correlate the retention times of detected odors with the peaks on the MS/FID chromatogram to tentatively identify the odor-active compounds.
-
Confirm identity by comparing mass spectra and retention indices with those of an authentic standard of this compound.
-
Protocol: Odor Detection Threshold Determination
This protocol determines the lowest concentration of a substance detectable by a sensory panel, based on the ASTM E679 standard.[12] The Three-Alternative Forced-Choice (3-AFC) method is a common and robust approach.[13]
Objective: To determine the group Best Estimate Threshold (BET) for this compound in a specific medium (e.g., water or air).
Methodology:
-
Panelist Selection and Training:
-
Select 20-30 panelists, screened for anosmia and good sensory acuity.
-
Train panelists to familiarize them with the 3-AFC procedure and the target odorant if necessary.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the desired medium (e.g., purified, odorless water).
-
The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3 between steps), spanning a range from well below the expected threshold to clearly detectable.
-
-
Presentation (3-AFC):
-
For each concentration level, present panelists with a set of three samples (e.g., in opaque, capped sniffing bottles).[13]
-
Two of the samples are "blanks" (containing only the medium), and one contains the odorant at the specified concentration. The order is randomized.
-
Panelists are instructed to sniff each sample and identify which one is different from the other two, even if they must guess.
-
-
Procedure:
-
The test proceeds in an ascending concentration series.[12]
-
A correct response at a given level prompts the panelist to evaluate the next higher concentration.
-
An incorrect response may be followed by a re-test at the same concentration.
-
-
Data Analysis:
-
For each panelist, their individual threshold is calculated as the geometric mean of the last concentration at which they gave an incorrect response and the first concentration at which they gave a correct response.
-
The group Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds of all panelists.
-
Conclusion
This compound is a volatile compound with a well-established and significant role as a chemical signal in rodent biology. While its status as a thiazoline derivative suggests it is likely to be a potent odorant for humans, there is a clear gap in the scientific literature regarding its specific sensory characteristics, including its odor profile and detection threshold. The general nutty, savory, and green notes of the broader thiazole class, and particularly the green, vegetable-like aroma of its analogue 2-sec-butyl-thiazole, provide a basis for future sensory investigation.
The experimental protocols for GC-O and 3-AFC threshold determination outlined in this guide provide a robust framework for researchers to systematically characterize the human olfactory perception of this compound. Such research would be valuable in clarifying its potential role, if any, in the flavor and fragrance industry and would contribute to a more complete understanding of structure-odor relationships in sulfur-containing heterocyclic compounds.
References
- 1. pnas.org [pnas.org]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Olfactory - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. Olfactory system - Wikipedia [en.wikipedia.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 12. store.astm.org [store.astm.org]
- 13. asn.sn [asn.sn]
An In-depth Technical Guide to the Safety and Handling of 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and key chemical and biological properties of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT). SBT is a volatile heterocyclic compound primarily recognized for its role as a rodent pheromone.[1] This document outlines its known physical and chemical characteristics, provides detailed potential synthesis protocols, and discusses its toxicological profile based on available data for related compounds. Furthermore, it details the compound's primary biological interaction with Major Urinary Proteins (MUPs) and provides guidelines for its safe handling, storage, and emergency procedures. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in the field of drug development and chemical biology who may work with this or structurally similar compounds.
Chemical and Physical Properties
This compound is a substituted thiazoline with a distinct chemical structure that dictates its physical properties and reactivity. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NS | [2] |
| Molecular Weight | 143.25 g/mol | [2] |
| CAS Number | 56367-27-2 | [2] |
| Appearance | Liquid (at standard conditions) | [3] |
| Boiling Point | 174-175 °C | [3] |
| Storage Temperature | 2-8 °C | [3] |
| Purity (typical) | >95% | [3] |
| IUPAC Name | 2-(butan-2-yl)-4,5-dihydro-1,3-thiazole | [2] |
| Synonyms | 2-sec-Butylthiazoline, SBT | [2] |
Synthesis Protocols
Protocol 1: Condensation of a Thioamide with a Dihaloalkane
This classic approach to thiazoline synthesis involves the reaction of a thioamide with a 1,2-dihaloalkane. For the synthesis of SBT, 2-methylbutanethioamide would be reacted with 1,2-dibromoethane.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbutanethioamide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: To this solution, add 1,2-dibromoethane (1.1 equivalents) and a non-nucleophilic base such as sodium bicarbonate (2.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis from a Nitrile and Cysteamine
A more modern and often higher-yielding approach involves the microwave-assisted condensation of a nitrile with cysteamine.[6]
Experimental Protocol:
-
Reaction Mixture: In a microwave reaction vial, combine 2-methylbutyronitrile (1 equivalent), cysteamine hydrochloride (1.2 equivalents), and a catalytic amount of a Lewis acid such as zinc chloride.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to obtain the final product.
Caption: A generalized workflow for the synthesis and purification of this compound.
Reactivity and Chemical Hazards
This compound is a stable compound under normal conditions. However, it can undergo several chemical transformations. The thiazoline ring can be oxidized to the corresponding thiazole. It is also susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the heterocyclic ring.
The primary chemical hazards are associated with its flammability and potential for harmful vapors. It should be handled in a well-ventilated area, away from sources of ignition.
Toxicological Profile
Given the lack of specific data, a thorough toxicological assessment should be conducted before extensive use. A general protocol for acute oral toxicity testing, based on OECD Guideline 425, is proposed below.
Proposed Protocol for Acute Oral Toxicity Assessment (OECD 425)
-
Test Animals: Use a small number of female rats (e.g., Sprague-Dawley).
-
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the study.
-
Dose Administration: Administer this compound orally via gavage at a starting dose (e.g., 2000 mg/kg). The substance should be dissolved in a suitable vehicle (e.g., corn oil).
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for any signs of toxicity, such as changes in behavior, body weight, and food/water consumption.
-
Endpoint: The study endpoint is the observation of mortality or survival of the animals at the tested dose. Based on the outcome, the LD50 can be estimated.
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
Biological Activity and Signaling Pathway
The most well-documented biological role of this compound is as a male mouse pheromone.[1] It is excreted in the urine and is involved in chemical signaling that can induce aggression in other males and influence the reproductive cycle of females. This biological activity is mediated through its binding to Major Urinary Proteins (MUPs).[8][9]
MUPs are a family of proteins that bind to small, volatile molecules like SBT in a central, hydrophobic pocket.[10] This binding serves to stabilize the pheromone and allows for its slow release from scent marks, prolonging its signaling effect.[5] The interaction between SBT and MUPs is a key example of chemical communication in mammals.
Caption: The binding of this compound to Major Urinary Proteins and subsequent signaling cascade.
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use non-sparking tools and take precautions against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
Conclusion
This compound is a compound with significant interest in the field of chemical ecology. While it is a valuable tool for studying rodent behavior, researchers and professionals must be aware of its potential hazards and handle it with appropriate safety precautions. This guide provides a foundational understanding of its properties, synthesis, and safety protocols. The lack of comprehensive toxicological data underscores the need for further research to fully characterize its safety profile, especially for applications beyond its use as a research chemical.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Major urinary proteins - Wikipedia [en.wikipedia.org]
- 9. Structural basis of pheromone binding to mouse major urinary protein (MUP-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT), a significant thiazoline compound involved in rodent chemical communication. The information presented herein is intended to support research, development, and quality control efforts involving this molecule.
Core Physical and Chemical Properties
This compound, with the CAS number 56367-27-2, is a volatile organic compound.[1][2][3] Its primary role in a biological context is as a pheromone in rodents, where it is excreted in urine and plays a role in signaling aggression among males and synchronizing estrus in females.[4]
The physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NS | [1][2][4] |
| Molecular Weight | 143.25 g/mol | [1][2][5] |
| Boiling Point | 193 °C at 760 mmHg | [3][4] |
| Alternative Value: 174-175 °C | [6] | |
| Density | 1.06 g/cm³ | [3][4] |
| Refractive Index | 1.551 | [3] |
| Flash Point | 70.5 °C | [3][4] |
| InChI Key | SAWWKXMIPYUIBW-UHFFFAOYSA-N | [1][2] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental for compound verification and use. The following sections detail standard experimental methodologies for measuring the boiling point, density, and refractive index of liquid samples like this compound.
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[7]
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block with a magnetic stirrer
-
Small magnetic stirring bar
-
Thermometer (calibrated)
-
Clamps and stand
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube and add a small magnetic stirring bar.
-
Place the test tube in the heating block, ensuring it is centered on the hot plate stirrer, and clamp it securely in place.
-
Position the thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[7]
-
Activate the stirrer to ensure gentle mixing of the liquid.
-
Begin heating the block. Observe the sample for the onset of boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation forms a "reflux ring".[7]
-
Adjust the position of the thermometer so that its bulb is level with this reflux ring to ensure an accurate reading of the vapor temperature.
-
Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.[7]
-
Record the temperature and cease heating. Allow the apparatus to cool completely before disassembly.
This protocol uses the straightforward mass/volume relationship to determine density and is suitable for most laboratory settings.[8][9]
Apparatus:
-
Digital balance (accurate to at least three decimal places)
-
Graduated cylinder or volumetric flask (e.g., 10 mL)
-
Thermometer
Procedure:
-
Ensure the graduated cylinder is clean and completely dry.
-
Place the empty graduated cylinder on the digital balance and tare the mass to zero, or record the mass of the empty cylinder (m₁).[8]
-
Carefully pour a known volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[8]
-
Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).
-
The mass of the liquid (m) is calculated as m = m₂ - m₁.
-
Calculate the density (ρ) using the formula: ρ = m / V , where V is the recorded volume.[8]
-
Measure and record the temperature of the liquid, as density is temperature-dependent.
The Abbe refractometer provides a rapid and precise measurement of the refractive index of a liquid.[10]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue paper
-
Ethanol or acetone (for cleaning)
Procedure:
-
Turn on the refractometer and the light source. If necessary, connect it to a constant temperature water bath set to a standard temperature (e.g., 20°C or 25°C).
-
Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol or acetone and allow them to dry completely.[10]
-
Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[10]
-
Close the prisms together firmly.
-
Adjust the mirror to provide optimal illumination of the prism assembly.
-
While looking through the eyepiece, rotate the coarse adjustment knob until the boundary between the light and dark regions becomes visible.[10]
-
If a colored band is visible at the boundary, adjust the compensator knob to sharpen the line and remove the color.
-
Fine-tune the adjustment knob to center the sharp boundary line exactly on the crosshairs of the eyepiece.[10]
-
Read the refractive index value directly from the instrument's scale.
-
Repeat the measurement two to three times for consistency and calculate the average value.
Synthesis Pathway and Biological Interaction
Understanding the synthesis and biological interactions of this compound is crucial for its application in research.
A common laboratory synthesis involves the reaction of ethanolamine and 2-methylbutanoic acid, facilitated by Lawesson's reagent and microwave irradiation.[4] This method is efficient for producing the target compound.
Caption: Workflow for the synthesis of this compound.
In rodents, this compound functions as a pheromone by binding to Major Urinary Proteins (MUPs) within a barrel-shaped active site.[4] This binding protects the volatile pheromone and facilitates its slow release over time. The interaction is stabilized by a network of hydrogen bonds and van der Waals forces.
References
- 1. This compound | 56367-27-2 | Benchchem [benchchem.com]
- 2. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. This compound | 56367-27-2 [sigmaaldrich.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- 10. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Structural Analogs of 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole is a heterocyclic compound recognized for its significant role as a volatile pheromone in rodents, influencing social and reproductive behaviors.[1][2] Its unique structure, featuring a dihydrothiazole core with a sec-butyl substituent at the 2-position, has served as a scaffold for the development of a diverse range of structural analogs. These analogs have been investigated for a wide spectrum of biological activities, extending far beyond chemical ecology into therapeutic areas such as oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these analogs, presenting key data in a structured format to facilitate research and development in this promising area of medicinal chemistry.
Core Structure and Physicochemical Properties of this compound
This compound, also known as SBT, is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(butan-2-yl)-4,5-dihydro-1,3-thiazole | |
| CAS Number | 56367-27-2 | |
| Molecular Formula | C₇H₁₃NS | |
| Molecular Weight | 143.25 g/mol | |
| Boiling Point | 193 °C | |
| Density | 1.06 g/cm³ |
Synthesis of Structural Analogs
The synthesis of 2-substituted-4,5-dihydrothiazole analogs is versatile, with several established methods. The most common approaches involve the cyclization of a precursor containing the necessary carbon, nitrogen, and sulfur atoms.
General Synthesis of 2-Aryl-4,5-dihydrothiazoles
A prevalent method for synthesizing 2-aryl-4,5-dihydrothiazole analogs involves the condensation of a substituted benzonitrile with an amino thiol, such as cysteine or its esters.[3][4] This reaction typically proceeds via the formation of an intermediate thioimidate, which then undergoes intramolecular cyclization to form the dihydrothiazole ring.
General Synthesis of 2-Amino-4,5-dihydrothiazoles
2-Amino-4,5-dihydrothiazole derivatives are commonly synthesized through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative. Variations of this method allow for the introduction of diverse substituents on the amino group and the thiazoline ring.
Biological Activities and Structure-Activity Relationship (SAR)
Structural modifications of the this compound scaffold have yielded analogs with a wide array of biological activities. The nature of the substituent at the 2-position, as well as substitutions on the dihydrothiazole ring itself, profoundly influences the pharmacological profile of these compounds.
Antibacterial Activity
Numerous 2-substituted-4,5-dihydrothiazole analogs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups on the 2-aryl substituent is crucial for potency. For instance, a hydroxyl group at the ortho position of a 2-phenyl ring has been shown to enhance antibacterial efficacy.[3][4]
| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | 2-Hydroxyphenyl | Bacillus subtilis | 3.91 | [3][4] |
| Analog 2 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [5] |
| Analog 3 | 4-Nitrophenyl | Escherichia coli | 6.25 | [6] |
| Analog 4 | 2,4-Dichlorophenyl | Pseudomonas aeruginosa | 25 | [5] |
Anticancer Activity
The anticancer potential of 2-substituted-4,5-dihydrothiazole derivatives has been a significant area of investigation. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[7][8]
| Compound | R Group | Cell Line | IC₅₀ (µM) | Reference |
| Analog 5 | 4-Hydroxyphenyl | MCF-7 (Breast) | 2.57 | [7] |
| Analog 6 | 4-Methoxyphenyl | HepG2 (Liver) | 7.26 | [7] |
| Analog 7 | 4-Bromophenyl | A549 (Lung) | 4.2 | [9] |
| Analog 8 | 3,4,5-Trimethoxyphenyl | H441 (Lung) | 3.8 | [9] |
Anti-inflammatory Activity
Several analogs have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways. The mechanism often involves the downregulation of nitric oxide (NO) production and the inhibition of cyclooxygenase (COX) enzymes.[10][11]
| Compound | R Group | Assay | IC₅₀ (µM) | Reference |
| Analog 9 | 4-Methoxyphenyl | COX-2 Inhibition | 0.34 | [12] |
| Analog 10 | 4-Chlorophenyl | NO Inhibition (LPS-stimulated RAW 264.7) | 5.8 | [13] |
| Analog 11 | 3,4-Dimethoxyphenyl | COX-1 Inhibition | 1.39 | [12] |
| Analog 12 | 4-Fluorophenyl | IL-6 Inhibition (LPS-stimulated RAW 264.7) | 12.5 | [11] |
Pheromonal Activity
The parent compound, this compound, is a well-established male mouse pheromone that induces inter-male aggression and synchronizes estrus in females.[2][14] Studies on its analogs have revealed that the stereochemistry and the nature of the alkyl substituent at the 2-position are critical for pheromonal activity. The (S)-enantiomer of this compound has been identified as the naturally occurring active form.[15] Synthetic analogs, in combination with other urinary constituents, have been shown to replicate the behavioral effects of natural pheromones.[14]
Signaling Pathway Modulation
The therapeutic effects of 2-substituted-4,5-dihydrothiazole analogs, particularly their anti-inflammatory and anticancer activities, are often attributed to their ability to modulate key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some thiazole derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and apoptosis. Certain thiazole derivatives have been found to exert their effects by inhibiting the phosphorylation of key MAPK proteins like p38 and ERK.
Experimental Protocols
Synthesis of 2-(4-chlorophenyl)-4,5-dihydrothiazole
Materials:
-
4-chlorobenzonitrile
-
Cysteamine hydrochloride
-
Sodium methoxide
-
Methanol, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add cysteamine hydrochloride (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (thiazole analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compounds and controls. Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Cross-generational impact of a male murine pheromone 2-sec-butyl-4,5- dihydrothiazole in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic pheromones that promote inter-male aggression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Promotion of the Whitten effect in female mice by synthetic analogs of male urinary constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole
Abstract
This document provides detailed protocols and application notes for the synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT). SBT, a volatile thiazoline compound, is a known rodent pheromone with significant applications in chemical ecology, animal behavior studies, and the flavor and fragrance industry.[1][2] This guide outlines a primary synthesis method, presents key chemical data, and includes a workflow diagram for clarity, intended for researchers in organic synthesis, chemical biology, and drug development.
Introduction
This compound, also known as SBT, is a heterocyclic compound with the molecular formula C₇H₁₃NS.[1] It is a naturally occurring pheromone found in the urine of rodents, such as mice and rats, where it plays a crucial role in social signaling.[1][2] Specifically, SBT promotes aggression among males while inducing synchronized estrus in females.[1] Beyond its significance in chemical ecology, its distinct aroma makes it a compound of interest for the flavor and fragrance industries.[2][3] The synthesis of this compound is therefore of great interest for creating high-purity samples for research and commercial applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, characterization, and purification of the compound.
| Property | Value | Source(s) |
| CAS Number | 56367-27-2 | [1][4][5] |
| Molecular Formula | C₇H₁₃NS | [1][4] |
| Molar Mass | 143.25 g/mol | [1][4] |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Boiling Point | 174-193 °C | [1][3][6] |
| Density | 1.06 g/cm³ | [1][6] |
| Flash Point | 70.5 °C | [1][6] |
| Refractive Index | 1.496 - 1.551 @ 20.00 °C | [3][6] |
| Purity (Typical) | >95% | [7] |
Synthesis Methodologies
Several synthetic routes for this compound have been reported. The most common and direct methods involve the condensation of a suitable precursor with a source of the thiazoline ring. Key approaches include:
-
Condensation of a Nitrile and β-Amino Thiol: A straightforward and widely used method for forming 2-substituted thiazolines is the reaction of a nitrile with 2-aminoethanethiol (cysteamine).[8][9] For SBT, this involves the reaction of 2-methylbutyronitrile with cysteamine.
-
Microwave-Assisted Synthesis: A rapid method involves the reaction of 2-methylbutanoic acid and ethanolamine using Lawesson's reagent under microwave irradiation.[1][7]
-
Cyclization of Precursors: SBT can also be produced from the cyclization of 3-(2-aminoethanethio)-4-methylhex-2-enenitrile.[1][5]
This document will provide a detailed protocol for the first method, which is versatile and applicable for the synthesis of various 2-alkyl-2-thiazolines.
Experimental Protocol: Synthesis from 2-Methylbutyronitrile and Cysteamine
This protocol describes the synthesis of this compound via the acid-catalyzed condensation of 2-methylbutyronitrile and cysteamine hydrochloride.
Materials and Reagents:
-
2-Methylbutyronitrile
-
Cysteamine hydrochloride (2-Aminoethanethiol hydrochloride)
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 2-methylbutyronitrile (1.0 eq), cysteamine hydrochloride (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reagents.
-
Condensation Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A solvent system such as n-hexane/ethyl acetate is typically used as the eluent to afford the pure this compound.[10]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 2-methylbutyronitrile and cysteamine.
Caption: Synthesis workflow for this compound.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
Cysteamine hydrochloride and p-toluenesulfonic acid are irritants. Avoid inhalation and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-sec-butyl thiazole [thegoodscentscompany.com]
- 4. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 56367-27-2 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole is a volatile heterocyclic compound with significant interest in chemical ecology, particularly as a rodent pheromone.[1] Its synthesis is a key step for researchers studying animal behavior, pest control, and related fields. Traditional synthetic methods often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally conscious alternative for the preparation of this and other heterocyclic molecules. This document provides detailed protocols and application notes for the microwave-assisted synthesis of this compound.
Principle of the Reaction
The microwave-assisted synthesis of this compound proceeds via the condensation of 2-methylbutanoic acid and 2-aminoethanethiol (or its precursor, ethanolamine, with a thionating agent). Lawesson's reagent is a common and effective thionating agent for this transformation, facilitating the cyclization to form the dihydrothiazole ring under microwave irradiation. The use of microwave energy dramatically accelerates the reaction rate by directly and efficiently heating the polar reactants and solvent molecules.[2]
Data Presentation
The following table summarizes the key parameters for the microwave-assisted synthesis of this compound, based on analogous solvent-free microwave-assisted syntheses of related heterocyclic compounds using Lawesson's reagent.[2]
| Parameter | Value |
| Reactants | 2-Methylbutanoic acid, 2-Aminoethanethiol |
| Thionating Agent | Lawesson's Reagent |
| Molar Ratio (Acid:Amine:Lawesson's) | 1 : 1 : 0.35 |
| Microwave Power | 100 - 300 W (variable) |
| Temperature | 190 °C |
| Reaction Time | 4 - 10 minutes |
| Pressure | 10 - 15 bar |
| Solvent | Solvent-free |
| Yield (anticipated) | 70 - 90% |
Experimental Protocols
Materials and Equipment:
-
2-Methylbutanoic acid (≥98%)
-
2-Aminoethanethiol hydrochloride (≥97%) or Ethanolamine (≥99%)
-
Lawesson's Reagent (≥97%)
-
Triethylamine (≥99%) (if starting with 2-aminoethanethiol hydrochloride)
-
Dichloromethane (DCM, ACS grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring
-
Microwave process vials (10 mL) with appropriate caps and septa
-
Magnetic stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Preparation of Reactants (if using 2-aminoethanethiol hydrochloride): In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminoethanethiol hydrochloride (1.0 mmol). Add dichloromethane (2 mL) and triethylamine (1.1 mmol) to neutralize the hydrochloride and liberate the free amine. Stir for 5 minutes at room temperature.
-
Reaction Setup: To the vial containing the free 2-aminoethanethiol, add 2-methylbutanoic acid (1.0 mmol) and Lawesson's reagent (0.35 mmol). If starting from ethanolamine, combine ethanolamine (1.0 mmol), 2-methylbutanoic acid (1.0 mmol), and Lawesson's reagent (1.1 mmol) in a dry microwave process vial.
-
Microwave Irradiation: Seal the vial tightly with a septum and cap. Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 190 °C
-
Ramp time: 2 minutes
-
Hold time: 4 minutes
-
Power: 100-300 W (as required to maintain temperature)
-
Stirring: High
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.
-
Dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted acid and byproducts from the Lawesson's reagent.
-
Wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Mandatory Visualizations
Reaction Scheme
Caption: Reaction scheme for the microwave-assisted synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis and purification.
References
Application Notes and Protocols: Synthesis of Thioamides using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are a pivotal class of sulfur-containing organic compounds that have garnered significant interest in medicinal chemistry and drug development.[1] Serving as isosteres of amides, the replacement of a carbonyl oxygen with sulfur alters the physicochemical properties of the molecule, such as hydrogen bonding capabilities, nucleophilicity, and stability against hydrolysis.[1] This modification can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.[1][2] Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and efficient thionating agent for the conversion of carbonyl compounds to their corresponding thiocarbonyls.[1][4] It offers a milder and often higher-yielding alternative to other thionating agents like phosphorus pentasulfide.[1] This document provides detailed application notes and protocols for the synthesis of thioamides from their corresponding amides using Lawesson's reagent, with a specific focus on the preparation of thiobenzamide from benzamide as a representative example.
Thionation Mechanism of Lawesson's Reagent
The mechanism of thionation using Lawesson's reagent is believed to proceed through a Wittig-like intermediate. The dimeric Lawesson's reagent is in equilibrium with a more reactive dithiophosphine ylide monomer. This monomer undergoes a cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The reaction is driven forward by the formation of a thermodynamically stable phosphorus-oxygen double bond in the byproduct upon cycloreversion, yielding the desired thioamide.[1]
Caption: Mechanism of amide thionation using Lawesson's reagent.
Representative Synthesis: Thiobenzamide from Benzamide
This section details the synthesis of thiobenzamide from benzamide as a practical example of the application of Lawesson's reagent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of thiobenzamide from benzamide using Lawesson's reagent.
| Parameter | Benzamide (Starting Material) | Thiobenzamide (Product) | Reference |
| Molecular Formula | C₇H₇NO | C₇H₇NS | |
| Molecular Weight | 121.14 g/mol | 137.20 g/mol | |
| Appearance | White solid | Yellow crystalline solid | [5] |
| Melting Point | 127-130 °C | 113-117 °C | |
| Yield | - | 86-96% | [6][7] |
| Solubility | Soluble in hot water, ethanol, ether | Soluble in ethanol, ether |
Experimental Protocol
This protocol describes a general procedure for the thionation of benzamide on a 1.23 mmol scale.[6]
Materials:
-
Benzamide (150 mg, 1.23 mmol)
-
Lawesson's Reagent (250 mg, 0.61 mmol, 0.5 equiv.)
-
Anhydrous toluene or tetrahydrofuran (THF) (10-20 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.0 mmol) and Lawesson's reagent (0.5 - 0.6 mmol).
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene (~110 °C reflux) or THF (room temperature to reflux).[1][7]
-
Reaction:
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or ether) and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[7][8]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure thiobenzamide.[7]
-
Safety Precautions:
-
Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Caption: Experimental workflow for the synthesis of thiobenzamide.
Biological Relevance and Signaling Pathways
Thioamides are recognized for their diverse biological activities and have been incorporated into various therapeutic agents.[9] For instance, ethionamide is a key second-line anti-tuberculosis drug.[9] The thioamide moiety can act as a bioisostere for amides in peptides, enhancing their stability and bioavailability.[2] Furthermore, some thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors, a gaseous transmitter with cytoprotective and anti-inflammatory effects.[2]
The mechanism of action of thioamide-containing drugs is varied. In the case of anti-tuberculosis agents like ethionamide, it acts as a prodrug that is activated by a mycobacterial enzyme to inhibit mycolic acid synthesis, a crucial component of the bacterial cell wall.[9] Other thioamides have been shown to inhibit enzymes such as sirtuins, which are involved in cancer progression.[9] The hepatotoxicity of some thioamides, like thiobenzamide, has been linked to their metabolism by cytochrome P-450 enzymes to reactive intermediates.[10][11]
Caption: Hypothetical signaling pathway for a thioamide-based prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the promoting activity of thiobenzamide on liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Silibinin (SBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin (SBT), the primary active constituent of silymarin extracted from the seeds of the milk thistle (Silybum marianum), is a flavonolignan renowned for its hepatoprotective, antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of silibinin in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal formulations. While liquid chromatography is a common method for silibinin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, providing high resolution and sensitive detection, particularly for complex matrices. However, due to the low volatility of silibinin, a derivatization step is essential prior to GC-MS analysis. This application note provides a detailed protocol for the analysis of silibinin using GC-MS following trimethylsilyl (TMS) derivatization.
Experimental Protocols
Sample Preparation and Derivatization
A two-step derivatization process involving methoximation followed by silylation is recommended to improve the volatility and thermal stability of silibinin, and to prevent the formation of multiple derivatives from tautomers.
Materials:
-
Silibinin standard
-
Pyridine
-
Methoxyamine hydrochloride (MOX)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., d27-myristic acid)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Vortex mixer
-
Heating block or oven
-
Centrifuge
-
GC vials with inserts
Protocol:
-
Sample Extraction: For biological matrices (e.g., plasma, tissue homogenate), perform a liquid-liquid or solid-phase extraction to isolate silibinin. A common method involves protein precipitation with a solvent like acetonitrile, followed by extraction with ethyl acetate. The organic layer should be collected and dried under a gentle stream of nitrogen. For herbal extracts or formulations, dissolve a known amount in a suitable organic solvent.
-
Drying: It is critical to ensure the sample is completely dry before derivatization, as the reagents are moisture-sensitive. This can be achieved by using a vacuum concentrator or by passing the extract through a small column of anhydrous sodium sulfate.
-
Methoximation:
-
Reconstitute the dried sample in 20 µL of pyridine.
-
Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex the mixture thoroughly.
-
Incubate at 30°C for 90 minutes with gentle shaking. This step converts any carbonyl groups to their methoxime derivatives, preventing the formation of multiple silylation products.
-
-
Trimethylsilylation:
-
To the methoximated sample, add 40 µL of MSTFA with 1% TMCS.
-
Vortex the mixture thoroughly.
-
Incubate at 37°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups of silibinin with trimethylsilyl (TMS) groups.
-
-
Final Preparation:
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
-
Transfer the solution to a GC vial with an insert.
-
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of TMS-derivatized silibinin. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-800 |
| Solvent Delay | 5 min |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Expected Mass Spectrum of Penta-TMS-Silibinin: The mass spectrum of the fully silylated silibinin (penta-TMS derivative) is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the TMS groups and the flavonolignan core. Key diagnostic ions would include m/z 73 ([(CH₃)₃Si]⁺) and fragments corresponding to the loss of TMS groups. For quantitative analysis in SIM mode, characteristic and abundant ions of the derivatized silibinin should be selected.
Data Presentation
Quantitative data for the GC-MS analysis of silibinin should be established through method validation. The following tables provide a template for the presentation of such data.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Silibinin (as TMS derivative) | 10 - 1000 | y = mx + c | > 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Silibinin (as TMS derivative) | ~1 | ~5 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 15% | < 15% | 85-115% |
| Medium | 300 | < 15% | < 15% | 85-115% |
| High | 800 | < 15% | < 15% | 85-115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of silibinin.
Silibinin's Anti-Inflammatory Signaling Pathway
Silibinin has been shown to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5]
Caption: Silibinin's inhibition of the NF-κB inflammatory pathway.
Silibinin's Anti-Cancer Signaling Pathways
Silibinin has demonstrated anti-cancer activity by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7][8]
Caption: Silibinin's inhibitory effects on key cancer signaling pathways.
References
- 1. What is the mechanism of Silibinin? [synapse.patsnap.com]
- 2. Silibinin Suppresses Mediators of Inflammation through the Inhibition of TLR4-TAK1 Pathway in LPS-induced RAW264.7 Cells [pubs.sciepub.com]
- 3. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silymarin and Inflammation: Food for Thoughts [mdpi.com]
- 6. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulatory effects of silibinin in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting silibinin in the antiproliferative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Infrared (IR) Spectroscopy of 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole is a heterocyclic compound of significant interest in various fields, including chemical ecology, where it acts as a rodent pheromone, and in the development of flavor and fragrance compounds.[1] Its chemical structure, featuring a dihydrothiazole ring substituted with a sec-butyl group, gives rise to a characteristic infrared spectrum that is instrumental for its identification, purity assessment, and quality control. This document provides detailed application notes and a comprehensive protocol for the infrared spectroscopic analysis of this compound using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Application Notes
Infrared spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of this compound. The primary applications include:
-
Compound Identification and Verification: The IR spectrum of this compound provides a unique molecular fingerprint, allowing for its unambiguous identification. Key characteristic absorption bands, such as the C=N stretching vibration of the imine bond within the dihydrothiazole ring, are definitive markers for this class of compounds.
-
Purity Assessment: The presence of unexpected peaks in the spectrum can indicate the presence of impurities, such as starting materials, by-products from synthesis, or degradation products. For instance, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of significant water or alcohol impurities.
-
Functional Group Analysis: The spectrum allows for the confirmation of key functional groups within the molecule. The presence of C-H stretches from the sec-butyl group and the characteristic vibrations of the dihydrothiazole ring can be readily identified.
-
Reaction Monitoring: In synthetic chemistry, IR spectroscopy can be employed to monitor the progress of reactions involving this compound by observing the appearance or disappearance of characteristic absorption bands of reactants and products.
Quantitative Data Presentation
The following table summarizes the characteristic infrared absorption bands for this compound. These values are based on known characteristic frequencies for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2965-2850 | C-H Asymmetric and Symmetric Stretch | Alkyl (sec-Butyl) | Strong |
| 1680-1640 | C=N Stretch | Imine (Dihydrothiazole) | Medium |
| 1465-1450 | C-H Bend (Scissoring) | CH₂ (Ring and Alkyl) | Medium |
| 1380-1370 | C-H Bend (Rocking) | CH₃ (sec-Butyl) | Medium |
| 1260-1000 | C-N Stretch | Dihydrothiazole Ring | Medium to Strong |
| 710-670 | C-S Stretch | Dihydrothiazole Ring | Weak to Medium |
Experimental Protocols
Protocol: ATR-FTIR Spectroscopy of Liquid this compound
This protocol outlines the procedure for obtaining a high-quality infrared spectrum of liquid this compound using an ATR-FTIR spectrometer.
1. Materials and Equipment:
-
This compound sample (liquid)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Micropipette
-
Lint-free wipes
-
Isopropanol or ethanol for cleaning
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[2][3]
2. Safety Precautions:
-
Work in a well-ventilated area or under a fume hood.[2]
-
This compound is a volatile organic compound. Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Keep the compound away from ignition sources as it may be flammable.[3]
3. Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.
-
Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere (e.g., CO₂ and water vapor). The background spectrum should be a flat line with minimal noise.
4. Sample Analysis:
-
Using a micropipette, carefully place a small drop (approximately 1-2 µL) of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum. The typical scanning range for organic compounds is 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient to obtain a good quality spectrum with a high signal-to-noise ratio.
-
After data acquisition, process the spectrum using the spectrometer's software. This may include baseline correction and normalization if required.
5. Cleaning:
-
Carefully remove the sample from the ATR crystal using a clean, dry, lint-free wipe.
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any residual sample.
-
Perform a final wipe with a dry, lint-free cloth.
-
Run a clean check by acquiring a new spectrum to ensure no sample residue remains.
Mandatory Visualizations
Caption: A flowchart illustrating the step-by-step experimental workflow for ATR-FTIR analysis.
References
Application Notes and Protocols for the Quantification of 2-(sec-Butyl)-4,5-dihydrothiazole in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile organic compound and a known rodent pheromone excreted in urine.[1] In male mice, it signals dominance and promotes aggression, while in females, it can induce and synchronize estrus.[1] The quantification of SBT in urine is crucial for studies in chemical ecology, animal behavior, neuroendocrinology, and toxicology. This document provides detailed protocols and application notes for the analysis of SBT in urine samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS), a common and effective technique for the analysis of volatile compounds.[2]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the quantification of volatile compounds like SBT due to its high sensitivity, selectivity, and ability to separate complex mixtures.
Illustrative Method Validation Parameters
The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of a small molecule in a urine matrix. These values should be established and verified for the specific analytical method developed.
| Parameter | Illustrative Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.20 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.07 - 1.20 ng/mL | [3] |
| Linearity Range | 0.1 - 4000 µg/L | [4] |
| Accuracy (Trueness) | 94 - 97% | [5] |
| Precision (RSD) | < 10% | [4] |
| Recovery | 80 - 120% | N/A |
Experimental Protocols
Urine Sample Collection and Storage
-
Collection: Collect fresh urine samples in clean, sterile containers. For rodent studies, metabolic cages can be used to collect urine free from fecal contamination.
-
Storage: If not analyzed immediately, samples should be stored at -20°C or lower to minimize the degradation of the analyte. Thaw samples to room temperature and vortex before extraction.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on methods described for the extraction of volatile pheromones from urine.[6]
-
Materials:
-
Urine sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Pipettes
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Add 1 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.
-
Repeat the extraction (steps 2-5) with a fresh 1 mL of DCM and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC-MS vial for analysis.
-
GC-MS Analysis
The following are suggested starting conditions for the GC-MS analysis. Optimization will be required for specific instrumentation.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu)
-
Capillary column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). For chiral analysis, a specialized column such as a trifluoroacetyl derivative capillary column may be used.[6]
-
-
GC Conditions (Illustrative):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature: 280°C
-
-
MS Conditions (Illustrative):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
Ions to Monitor (for SBT, C₇H₁₃NS, MW: 143.25):
-
Quantifier ion: To be determined from the mass spectrum of a pure standard (likely the molecular ion at m/z 143 or a major fragment).
-
Qualifier ions: At least two other characteristic fragment ions.
-
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards of SBT in a blank urine matrix that has been subjected to the same extraction procedure. Plot the peak area of the quantifier ion against the concentration to generate a calibration curve.
-
Calculations: Determine the concentration of SBT in the unknown samples by interpolating their peak areas from the calibration curve.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in urine.
Plausible Metabolic Pathway
The metabolic pathway of this compound is not well-documented. However, based on the metabolism of other thiazolidine compounds, a plausible pathway involving oxidation is proposed.[7][8]
Caption: Plausible metabolic pathway of this compound.
References
- 1. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 2. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.univpm.it [iris.univpm.it]
- 4. A Validated Method for Urinary Cotinine Quantification Used to Classify Active and Environmental Tobacco Smoke Exposure | Bentham Science [benthamscience.com]
- 5. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sodium Butyrate (SBT) in Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Butyrate (SBT), a short-chain fatty acid and a product of dietary fiber fermentation by the gut microbiota, has emerged as a significant modulator of brain function and behavior. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression that influence neuroplasticity, inflammation, and cellular resilience. These properties make SBT a compelling compound for investigation in various rodent models of neurological and psychiatric disorders. This document provides detailed application notes and protocols for utilizing SBT in rodent behavioral studies, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
SBT readily crosses the blood-brain barrier and exerts its effects through several interconnected pathways. As a potent HDAC inhibitor, it increases histone acetylation, leading to a more open chromatin structure and enhanced transcription of genes involved in neuronal survival and function, such as Brain-Derived Neurotrophic Factor (BDNF).[1] Furthermore, SBT has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways like NF-κB.[2][3][4]
Data Presentation: Summary of SBT Effects on Rodent Behavior
The following tables summarize the quantitative outcomes of SBT administration in various rodent behavioral paradigms, categorized by the behavioral domain being assessed.
Table 1: Effects of SBT on Anxiety-Like Behavior
| Animal Model | Behavioral Test | SBT Dosage & Administration | Key Findings | Reference |
| Prenatally LPS-exposed rats | Open Field Test | 100 mg/kg/day, oral gavage | Increased time spent in the center of the arena, indicating reduced anxiety. | [5] |
| Lead-exposed mice | Open Field Test | Oral administration | Alleviated anxiety-like symptoms. | [6] |
| Postweaning mice | Open Field Test | Exposure through drinking water | Exerted transient anxiolytic-like effects. | [7] |
Table 2: Effects of SBT on Depressive-Like Behavior
| Animal Model | Behavioral Test | SBT Dosage & Administration | Key Findings | Reference |
| Postweaning mice | Forced Swim Test | Exposure through drinking water | Induced a long-lasting depression-like effect. | [7] |
| Animal models of depression | Forced Swim Test | - | Reversed depressive-like behaviors. | [8] |
Table 3: Effects of SBT on Social Behavior
| Animal Model | Behavioral Test | SBT Dosage & Administration | Key Findings | Reference |
| BTBR T+ Itpr3tf/J mice (autism model) | Three-Chamber Social Interaction Test | 100 mg/kg, i.p. | Attenuated social deficits. | [9][10] |
| BTBR T+ Itpr3tf/J mice (autism model) | Marble Burying Test | 100 mg/kg and 1200 mg/kg, i.p. | Decreased marble burying, indicative of reduced repetitive behavior. | [9][10] |
| Postweaning mice | Social Dominance Tube Test | Exposure through drinking water | Significantly decreased social dominance status of low-ranked mice. | [7] |
| Postweaning mice | Sexual Preference Test | Exposure through drinking water | Decreased sexual preference. | [7] |
Table 4: Effects of SBT on Learning and Memory
| Animal Model | Behavioral Test | SBT Dosage & Administration | Key Findings | Reference |
| Acute carbon monoxide poisoning rats | Morris Water Maze | - | Attenuated spatial memory impairment by shortening escape latency. | [11] |
| 5XFAD mice (Alzheimer's model) | Morris Water Maze & Novel Object Recognition | Treatment for 2 weeks | No significant difference in cognitive performance at the tested stage. | [12] |
| Lead-exposed mice | Morris Water Maze | Oral administration | Improved cognitive and memory impairment. | [6] |
Experimental Protocols
Detailed methodologies for key behavioral experiments involving SBT administration are provided below.
Protocol 1: Assessment of Anxiety-Like Behavior using the Open Field Test
Objective: To evaluate the effect of SBT on anxiety and locomotor activity in rodents.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video recording system and tracking software
-
Sodium Butyrate (SBT) solution
-
Vehicle solution (e.g., saline)
-
Rodents (mice or rats)
Procedure:
-
Animal Handling and Habituation: Handle the animals for several days prior to testing to reduce stress. Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
SBT Administration: Administer SBT or vehicle solution to the respective groups of animals via the desired route (e.g., intraperitoneal injection, oral gavage, or in drinking water) at a predetermined time before the test. Dosages can range from 100 mg/kg to 320 mg/kg.[9][13]
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Start the video recording and tracking software simultaneously. Allow the animal to explore the arena for a set duration, typically 5-10 minutes.
-
Behavioral Parameters: The software will track and record parameters such as:
-
Total distance traveled (locomotor activity)
-
Time spent in the center zone versus the periphery (anxiety-like behavior)
-
Number of entries into the center zone
-
Rearing frequency
-
-
Apparatus Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
Data Analysis: Compare the behavioral parameters between the SBT-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Assessment of Depressive-Like Behavior using the Forced Swim Test
Objective: To assess the potential antidepressant or pro-depressant effects of SBT.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at a controlled temperature (23-25°C)
-
Video recording system
-
Sodium Butyrate (SBT) solution
-
Vehicle solution
-
Rodents (mice or rats)
Procedure:
-
Animal Preparation: Administer SBT or vehicle as described in Protocol 1.
-
Test Apparatus: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm for mice).
-
Test Session: Gently place the animal into the water cylinder. The session typically lasts for 6 minutes.
-
Behavioral Scoring: Record the entire session. The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry cage.
-
Data Analysis: Compare the immobility time between the SBT-treated and vehicle-treated groups.
Protocol 3: Assessment of Social Behavior using the Three-Chamber Social Interaction Test
Objective: To evaluate the effect of SBT on social preference and social novelty in rodent models of social deficits.
Materials:
-
Three-chambered apparatus
-
Stranger rodents (unfamiliar to the test animal)
-
Small wire cages to hold the stranger rodents
-
Video recording and tracking software
-
Sodium Butyrate (SBT) solution
-
Vehicle solution
-
Test rodents
Procedure:
-
Animal Preparation: Administer SBT or vehicle to the test animals.
-
Habituation: Place the test animal in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Test: Place an unfamiliar "stranger 1" mouse in one of the side chambers within a wire cage. Place an empty wire cage in the opposite side chamber. Place the test animal back in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Test: Introduce a new unfamiliar "stranger 2" mouse into the previously empty wire cage. The test animal now has a choice between the familiar "stranger 1" and the novel "stranger 2". Allow the test animal to explore for another 10 minutes.
-
Data Recording and Analysis: The tracking software will measure the time spent in each chamber and the time spent sniffing each wire cage. Compare these parameters between treatment groups to assess sociability and preference for social novelty.
Protocol 4: Assessment of Spatial Learning and Memory using the Morris Water Maze
Objective: To determine the effect of SBT on hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (e.g., 1.5-2 m diameter) filled with opaque water (e.g., using non-toxic white or black tempera paint)
-
Submerged escape platform
-
Visual cues placed around the room
-
Video recording and tracking software
-
Sodium Butyrate (SBT) solution
-
Vehicle solution
-
Rodents (rats or mice)
Procedure:
-
SBT Administration: Administer SBT or vehicle daily throughout the training period.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare the learning curves (escape latencies over training days) and the time spent in the target quadrant during the probe trial between the SBT and vehicle groups.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the application of SBT in rodent behavioral studies.
References
- 1. Exercise and Sodium Butyrate Transform a Subthreshold Learning Event into Long-Term Memory via a Brain-Derived Neurotrophic factor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium butyrate facilitates CRHR2 expression to alleviate HPA axis hyperactivity in autism-like rats induced by prenatal lipopolysaccharides through histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium butyrate alleviates lead-induced neuroinflammation and improves cognitive and memory impairment through the ACSS2/H3K9ac/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-lasting effects of postweaning sodium butyrate exposure on social behaviors in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. efsupit.ro [efsupit.ro]
- 9. Sodium butyrate attenuates social behavior deficits and modifies the transcription of inhibitory/excitatory genes in the frontal cortex of an autism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sodium butyrate exerts a neuroprotective effect in rats with acute carbon monoxide poisoning by activating autophagy through the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium butyrate ameliorates the impairment of synaptic plasticity by inhibiting the neuroinflammation in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
Application Notes and Protocols for 2-(sec-Butyl)-4,5-dihydrothiazole in Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile thiazoline compound that functions as a significant pheromone in rodents, particularly mice and rats.[1] Excreted in urine, SBT plays a crucial role in chemical communication, influencing a range of social and reproductive behaviors.[1][2] In male mice, it is associated with dominance and elicits aggression in other males.[2][3] For females, it can signal ovulation and induce synchronized estrus.[1][2] The biological activity of SBT is closely linked to its interaction with major urinary proteins (MUPs), which bind to the pheromone, protecting it from degradation and ensuring its slow release over time.[1] This document provides detailed application notes and experimental protocols for the study of this compound in the context of pheromone research.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NS | [1] |
| Molar Mass | 143.25 g/mol | [1] |
| Boiling Point | 193 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Flash Point | 70.5 °C | [1] |
Table 2: Binding Affinity of SBT Enantiomers to Mouse Major Urinary Protein (MUP) Complex
| Enantiomer | Binding Constant (Kᵢ) | Method |
| (S)-2-(sec-Butyl)-4,5-dihydrothiazole | 8.2 ± 0.6 µM | Competitive Displacement |
| (R)-2-(sec-Butyl)-4,5-dihydrothiazole | 10.5 ± 0.6 µM | Competitive Displacement |
Data from Mucignat-Caretta et al. (2006). The binding constants were determined by competitive displacement of [³H]2-isobutyl-3-methoxypyrazine from the MUP complex isolated from male mouse urine.[4]
Table 3: Behavioral Responses of Male Mice to SBT Enantiomers
| Enantiomer | Behavioral Effect | Context |
| (S)-2-(sec-Butyl)-4,5-dihydrothiazole | Delays counter-marking | On aged urinary spots |
| (R)-2-(sec-Butyl)-4,5-dihydrothiazole | Prompts counter-marking | On aged urinary spots |
Observations from Mucignat-Caretta et al. (2006) in a competitive scent marking behavior (counter-marking) assay.[4]
Experimental Protocols
Protocol for Counter-Marking Behavioral Assay
This protocol is adapted from Mucignat-Caretta et al. (2006) to assess the behavioral response of male mice to the enantiomers of this compound.[4]
1.1. Materials:
-
Adult male mice (e.g., C57BL/6), individually housed.
-
Standard mouse cages.
-
Polythene-backed absorbent paper (e.g., Whatman BenchGould).
-
(S)-2-(sec-Butyl)-4,5-dihydrothiazole and (R)-2-(sec-Butyl)-4,5-dihydrothiazole.
-
Ethanol (for dissolving SBT).
-
Unfamiliar male mouse urine (freshly collected and aged for 2 days).
-
Pipettes.
1.2. Procedure:
-
Prepare the test arena by lining the bottom of a clean mouse cage with a sheet of polythene-backed absorbent paper.
-
Divide the paper into three equal sections with faint pencil lines.
-
In one of the outer sections, apply a spot of unfamiliar male mouse urine that has been aged for 2 days.
-
On top of the aged urine spot, apply a solution of either (S)-SBT or (R)-SBT in ethanol (e.g., 2.5 µg or 75 µg in 15 µL of ethanol).
-
In the opposite outer section, apply a control spot of the ethanol vehicle on top of an aged urine spot.
-
Place a test mouse into the central section of the arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 20 minutes).
-
Record the latency to the first counter-mark (urination) in each of the outer sections.
-
Also, quantify the number of urine marks in each section.
-
Between trials, thoroughly clean the cage and replace the absorbent paper.
1.3. Data Analysis:
-
Compare the latency to counter-mark and the number of urine marks between the SBT-treated side and the control side using appropriate statistical tests (e.g., Wilcoxon matched-pairs signed-ranks test).
Protocol for Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of SBT in Mouse Urine
This protocol provides a method for the extraction and chiral analysis of this compound from mouse urine.
2.1. Materials:
-
Mouse urine samples.
-
Dichloromethane (CH₂Cl₂).
-
Nitrogen gas.
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral capillary column (e.g., Chiraldex TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).
-
(S)-SBT and (R)-SBT standards.
2.2. Sample Preparation:
-
Collect fresh urine from male mice.
-
To 1 mL of urine, add 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2600 x g for 1 minute to separate the phases.
-
Carefully collect the organic (bottom) layer containing the extracted volatiles.
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
2.3. GC-MS Analysis:
-
Injector: Set to 250°C, splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 140°C at a rate of 1°C/min.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range of m/z 40-200.
-
Ion source temperature of 230°C.
-
-
Data Analysis:
-
Identify the peaks for (S)-SBT and (R)-SBT by comparing their retention times and mass spectra to those of the pure standards.
-
Quantify the relative amounts of each enantiomer by integrating the peak areas.
-
Protocol for Electro-olfactography (EOG) for Rodent Pheromones
This protocol is a generalized adaptation for recording olfactory responses from the mouse main olfactory epithelium or vomeronasal organ to this compound.
3.1. Materials:
-
Anesthetized mouse.
-
Dissection microscope and tools.
-
Faraday cage.
-
Glass capillary electrodes.
-
Micromanipulators.
-
High-impedance DC amplifier.
-
Data acquisition system.
-
Ringer's solution.
-
SBT solutions of varying concentrations in a suitable solvent (e.g., mineral oil).
-
Air delivery system with humidified, purified air.
3.2. Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Secure the mouse in a stereotaxic frame.
-
Carefully expose the olfactory epithelium or the vomeronasal organ through dissection.
-
Prepare glass capillary electrodes by pulling them to a fine tip and filling them with Ringer's solution.
-
Place the reference electrode in contact with the surrounding tissue.
-
Using a micromanipulator, gently place the recording electrode on the surface of the exposed sensory epithelium.
-
Deliver a constant stream of humidified, purified air over the preparation.
-
Introduce a puff of air carrying the vapor of the SBT solution into the main airstream for a defined duration (e.g., 500 ms).
-
Record the negative voltage deflection (EOG response) from the baseline.
-
Test a range of SBT concentrations and the solvent control in a randomized order, with sufficient time between stimuli for the epithelium to recover.
3.3. Data Analysis:
-
Measure the peak amplitude of the EOG response for each stimulus.
-
Construct a dose-response curve by plotting the EOG amplitude against the logarithm of the SBT concentration.
Visualizations
Caption: Proposed signaling pathway for this compound in the mouse vomeronasal organ.
Caption: Experimental workflow for the counter-marking behavioral assay.
References
- 1. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of urine‐derived compounds on cAMP accumulation in mouse vomeronasal cells | Semantic Scholar [semanticscholar.org]
- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Male Aggression in Mice using the Social Behavior Test (SBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Male aggression is a complex social behavior critical for survival and reproduction in many species, including mice. The Social Behavior Test (SBT), commonly known as the Resident-Intruder Test, is a widely used and ethologically relevant paradigm to study offensive aggression in male mice. This test leverages the natural territorial behavior of male mice, where a resident male will typically attack an unfamiliar male intruder introduced into its home cage.[1] This model is invaluable for investigating the neurobiological underpinnings of aggression and for screening the efficacy of pharmacological compounds intended to modulate aggressive behaviors. These application notes provide detailed protocols and summarize key findings obtained using this paradigm.
Data Presentation: Quantitative Analysis of Aggressive Behavior
The following tables summarize quantitative data from studies that have utilized the Resident-Intruder Test to investigate the effects of genetic modifications and pharmacological interventions on male mouse aggression.
Table 1: Effects of Genetic Knockout on Male Aggressive Behavior
| Gene Knockout | Phenotype | Attack Latency (s) | Number of Attacks | Duration of Attacks (s) | Reference |
| Tryptophan Hydroxylase 2 (Tph2-/-) | Increased Aggression | Decreased (~6 times faster than WT) | Increased (~7 fold) | Increased (~7 fold) | [2] |
| Neuronal Nitric Oxide Synthase (nNOS-/-) | Increased Aggression | Reduced | Increased | Increased | [3][4] |
| Estrogen Receptor α (Esr1) in VMHvl | Reduced Aggression | - | - | Reduced excitability of VMHvl neurons | [5] |
| Monoamine Oxidase A (MAO-A) | Increased Aggression | - | More aggressive towards intruders | - | [4] |
WT: Wild Type. Data are presented as relative changes compared to wild-type controls. For specific values, please refer to the cited literature.
Table 2: Effects of Pharmacological Agents on Male Aggressive Behavior
| Drug/Compound | Target/Mechanism | Effect on Aggression | Key Quantitative Findings | Reference |
| 5-HTP | Serotonin Precursor | Decreased | Reduced number and duration of attacks, increased latency to attack in nNOS-/- mice. | [3] |
| dl-Propranolol, Oxprenolol, Carteolol | Adrenergic Beta-Blockers | Decreased | Significantly suppressed resident's aggressive episodes (offensive sideways posture, tail rattle, and attack bite). | [6] |
| P2X7R antagonist (A804598) | P2X7 Receptor | Decreased | Increased aggressive behavior latency and decreased aggression score. | [7] |
| IL-1β blocker (IL-1Ra) | IL-1β | Decreased | Increased aggressive behavior latency and decreased aggression score. | [7] |
Please note that dosages and administration routes are critical variables and can be found in the referenced publications.
Experimental Protocols
I. Resident-Intruder Test Protocol
This protocol details the standard procedure for conducting the Resident-Intruder Test to assess offensive aggression in male mice.
A. Animal Subjects and Housing:
-
Resident Mice:
-
Use adult male mice (e.g., C57BL/6J, CD-1) that are singly housed for at least one to four weeks to establish territoriality.[4]
-
Housing a male with a female for at least a week prior to testing can also enhance territorial aggression.[1] The female should be removed from the cage at least one hour before the test.[1]
-
The home cage of the resident should not be changed for at least a week before the test to allow for the establishment of olfactory cues that signify territory.
-
-
Intruder Mice:
-
Use slightly smaller and younger adult male mice of a non-aggressive strain (e.g., BALB/c) to serve as intruders.
-
Intruders should be group-housed and unfamiliar to the resident.
-
To standardize the intruder's behavior and minimize its own aggression, some protocols utilize olfactory-bulbectomized intruders.
-
B. Experimental Setup:
-
The test is conducted in the resident mouse's home cage.
-
The experiment should be performed during the dark phase of the light-dark cycle, which is the active period for mice.[1]
-
A video camera should be positioned to record the entire session for later behavioral scoring.
C. Experimental Procedure:
-
If a female was housed with the resident, remove her from the cage one hour prior to the test.[1]
-
Introduce the intruder mouse into the resident's home cage.
-
Record the social interaction for a predetermined period, typically 5-10 minutes.[1]
-
At the end of the session, remove the intruder and return it to its home cage.
-
If the resident was co-housed, the female can be returned to the cage.
D. Behavioral Scoring:
The recorded videos should be scored by an observer blind to the experimental conditions. The following parameters are typically quantified:
-
Latency to the first attack (seconds): Time from the introduction of the intruder to the first aggressive act by the resident.[8]
-
Number of attacks: Total number of aggressive bouts during the session.[8]
-
Duration of attacks (seconds): Total time the resident spends engaged in aggressive behaviors.[8]
-
Types of aggressive behaviors: These can include biting, tail rattling, lateral threat, and chasing.
-
Non-aggressive social behaviors: Sniffing, grooming.
-
Non-social behaviors: Exploration, digging.
II. Screening for Aggressive Residents
For studies requiring highly aggressive residents, a screening procedure can be implemented.
-
Introduce a novel intruder into the potential resident's cage for a short period (e.g., 3 minutes) on three consecutive days.[8]
-
Select residents that attack on at least two of the three days and have a short latency to attack (e.g., less than 60 seconds).
Signaling Pathways and Experimental Workflows
Signaling Pathways in Male Aggression
Male aggression in mice is regulated by a complex interplay of neural circuits and neurotransmitter systems. Key brain regions include the amygdala and the hypothalamus. The ventromedial hypothalamus (VMHvl) is a crucial node for initiating aggressive behavior, receiving inputs from regions like the posterior amygdala (PA).[9] Neurotransmitters such as serotonin (5-HT) and dopamine (DA) play significant modulatory roles. Generally, lower levels of serotonin are associated with increased aggression.[4][10] The dopaminergic system is also implicated, with hyperactivity in this system being linked to increased impulsive aggression.[11]
References
- 1. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain serotonin dysfunction accounts for aggression in male mice lacking neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmaco-ethological analysis of agonistic behavior between resident and intruder mice: effects of adrenergic beta-blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome is involved in resident intruder paradigm-induced aggressive behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Posterior Amygdala Regulates Sexual and Aggressive Behaviors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Serotonin and Dopamine System Interactions in the Neurobiology of Impulsive Aggression and its Comorbidity with other Clinical Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Synchronized Estrus with 2-(sec-Butyl)-4,5-dihydrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile pheromone found in the urine of male rodents that plays a significant role in chemical communication.[1][2] It is known to induce synchronized estrus in female mice, a phenomenon referred to as the Whitten effect.[1][3][4][5] This property makes SBT a valuable tool in reproductive biology research and for the timed breeding of laboratory animals. These application notes provide an overview of the mechanism of action of SBT and detailed protocols for its use in inducing synchronized estrus in mice.
Mechanism of Action
This compound acts primarily through the vomeronasal organ (VNO), an accessory olfactory structure responsible for detecting pheromones.[6][7][8] Upon inhalation, SBT binds to specific G-protein coupled receptors on the dendrites of vomeronasal sensory neurons. This binding event initiates an intracellular signaling cascade that is believed to involve a decrease in cyclic AMP (cAMP) levels.[9] The signal is then transmitted from the VNO to the accessory olfactory bulb and subsequently to higher brain centers, including the hypothalamus.[6][7] This neural pathway ultimately leads to the activation of Gonadotropin-Releasing Hormone (GnRH) neurons.[6][10] The pulsatile release of GnRH from the hypothalamus stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the ovaries to induce follicular development and ovulation, leading to a synchronized estrus state among a population of female mice.[11]
Data Presentation
The following table summarizes the expected rates of estrus induction in female mice following exposure to male mouse pheromones, which includes this compound as a key active component. The data is based on studies utilizing the Whitten effect, where female mice are exposed to male-soiled bedding.[2][12][13]
| Time After Initial Exposure (hours) | Percentage of Females in Estrus (%) |
| 0 | Baseline (typically low in grouped females) |
| 24 | Variable, slight increase |
| 48 | Significant increase |
| 72 | Peak estrus synchronization |
| 96 | Sustained high level of estrus |
Note: The exact percentages can vary depending on the strain of mice, housing conditions, and the potency of the pheromonal stimulus.
Experimental Protocols
Protocol 1: Induction of Synchronized Estrus using Synthetic this compound (Adapted from Pheromone Mixture Studies)
This protocol is adapted from studies that have successfully induced the Whitten effect using a combination of synthetic pheromones. While this compound is a primary active component, its efficacy when used alone may vary. It is often used in conjunction with dehydro-exo-brevicomin.[1][3]
Materials:
-
This compound (SBT)
-
Dehydro-exo-brevicomin (optional, but recommended for higher efficacy)
-
Ethanol or mineral oil (as a solvent)
-
Cotton balls or filter paper
-
Housing cages for female mice
-
Vaginal lavage supplies (pipette, saline, microscope slides, stain)
-
Microscope
Procedure:
-
Animal Preparation:
-
House female mice in groups for at least 1-2 weeks to induce anestrus or irregular cycles (the Lee-Boot effect).
-
Ensure the absence of male mice or their odors from the housing room.
-
-
Pheromone Preparation:
-
Prepare a solution of SBT in ethanol or mineral oil. A starting concentration can be extrapolated from the amounts found in male mouse urine, which can range from ng to low µg amounts per animal per day. A concentration of approximately 1-10 µg/µL may be a reasonable starting point for a stock solution.
-
If using in combination, prepare a mixture of SBT and dehydro-exo-brevicomin in a 1:1 ratio.
-
-
Exposure to Pheromones:
-
Apply a controlled volume (e.g., 10-50 µL) of the pheromone solution to a cotton ball or a small piece of filter paper.
-
Place the pheromone-impregnated material in a small, perforated container within the female's cage to prevent direct contact but allow for volatilization.
-
Alternatively, the solution can be applied to the bedding of the cage.
-
Replace the pheromone source every 24 hours to ensure continuous exposure.
-
-
Monitoring Estrus:
-
Beginning 48 hours after the initial exposure, perform daily vaginal lavages to monitor the estrous cycle of each female.
-
To perform a vaginal lavage, gently flush the vagina with a small amount of saline using a pipette.
-
Place the collected fluid onto a microscope slide, allow it to air dry, and stain with a suitable stain (e.g., Giemsa or Toluidine blue).
-
Examine the slide under a microscope to determine the stage of the estrous cycle based on the predominant cell types (nucleated epithelial cells for proestrus, cornified epithelial cells for estrus, and leukocytes for diestrus).[7][11][14][15]
-
-
Data Collection and Analysis:
Protocol 2: Standardization of the Whitten Effect using Male-Soiled Bedding (Positive Control)
This protocol serves as a positive control to confirm the responsiveness of the female mice to male pheromones.[12][13][16]
Materials:
-
Bedding from cages housing sexually mature male mice
-
Housing cages for female mice
-
Vaginal lavage supplies
-
Microscope
Procedure:
-
Animal Preparation:
-
As described in Protocol 1.
-
-
Soiled Bedding Collection:
-
Collect bedding from the cages of sexually mature male mice. The bedding should be sufficiently soiled to contain a high concentration of urinary pheromones.
-
-
Exposure to Soiled Bedding:
-
Introduce a small amount of the male-soiled bedding into the cages of the group-housed females.
-
Ensure the amount is enough to provide a consistent olfactory stimulus.
-
Replace the soiled bedding every 24-48 hours.
-
-
Monitoring Estrus:
-
As described in Protocol 1.
-
-
Data Collection and Analysis:
-
As described in Protocol 1.
-
Visualizations
Signaling Pathway of this compound in Estrus Induction
Caption: Signaling cascade of this compound from VNO to estrus induction.
Experimental Workflow for Inducing Synchronized Estrus
Caption: Experimental workflow for pheromone-induced estrus synchronization in female mice.
Logical Relationship of the Whitten Effect
Caption: Logical flow of the Whitten effect leading to synchronized estrus in female mice.
References
- 1. Promotion of the Whitten effect in female mice by synthetic analogs of male urinary constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INFLUENCE OF THE ESTRUS CYCLE OF THE MOUSE ON THE DISPOSITION OF SHetA2 AFTER VAGINAL ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of the Whitten effect in female mice by synthetic analogs of male urinary constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aalas [aalas.kglmeridian.com]
- 5. Whitten effect - Wikipedia [en.wikipedia.org]
- 6. Murine vaginal secretory responses to a male volatile chemical messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Male scent but not courtship vocalizations induce estrus in wild female house mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of urine-derived compounds on cAMP accumulation in mouse vomeronasal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Nose to Brain: Development of Gonadotropin-releasing hormone −1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Reproductive Status/Stages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization of the Whitten Effect to induce susceptibility to Neisseria gonorrhoeae in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of estrus in grouped female mice (Mus domesticus) by synthetic analogues of preputial gland constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Stage of the Estrus Cycle Is Critical for Interpretation of Female Mouse Social Interaction Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(sec-Butyl)-4,5-dihydrothiazole as a Flavor and Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is a volatile heterocyclic compound with the molecular formula C₇H₁₃NS.[1][2] It is recognized for its distinct aroma profile and has applications in the flavor and fragrance industry.[3] This document provides detailed application notes, experimental protocols, and relevant data for the use of SBT as a flavor and fragrance ingredient. Beyond its sensory properties, SBT is also known as a rodent pheromone, playing a role in chemical communication.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(Butan-2-yl)-4,5-dihydro-1,3-thiazole | [1] |
| Synonyms | SBT, 2-(1-methylpropyl)-2-thiazoline, 2-sec-butyl-2-thiazoline | [1] |
| CAS Number | 56367-27-2 | [1] |
| Molecular Formula | C₇H₁₃NS | [1][2] |
| Molecular Weight | 143.25 g/mol | [1][2] |
| Boiling Point | 193 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| Flash Point | 70.5 °C | [1] |
| Physical Form | Liquid | [4] |
| Purity (typical) | >95% | [4] |
Flavor and Fragrance Profile and Applications
This compound possesses a unique aroma profile that makes it a valuable ingredient in both the flavor and fragrance sectors.
Organoleptic Profile:
-
Flavor: Imparts a characteristic "green-unripe" note to fruit flavors. It is also effective in enhancing the flavor profile of tomato-based products.[5]
-
Fragrance: Contributes to green and herbal notes in fragrance compositions.[5]
Applications and Recommended Usage Levels:
The following table outlines the recommended usage levels for a closely related compound, 2-sec-butylthiazole, which can serve as a starting point for formulation with this compound.
| Application | Recommended Usage Level | Reference |
| Fruit Flavors | 0.005 - 0.5 ppm | [5] |
| Vegetable Flavors | 0.005 - 0.5 ppm | [5] |
| Savory Flavors & Condiments | 0.005 - 0.5 ppm | [5] |
| Fragrance Concentrates | Up to 0.0500% | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of ethanolamine with 2-methylbutanoic acid, followed by thionation using Lawesson's reagent, often accelerated by microwave irradiation.[1]
Materials:
-
Ethanolamine
-
2-Methylbutanoic acid
-
Lawesson's reagent
-
Toluene (or another suitable solvent)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (for conventional heating)
-
Distillation apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Protocol:
-
Amide Formation: In a round-bottom flask, combine equimolar amounts of ethanolamine and 2-methylbutanoic acid. The reaction is typically carried out at elevated temperatures to drive off water and form the corresponding N-(2-hydroxyethyl)-2-methylbutanamide.
-
Thionation: To the crude amide, add a suitable solvent such as toluene and 0.5 equivalents of Lawesson's reagent.
-
Microwave-Assisted Cyclization: Place the reaction mixture in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove any solid byproducts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Caption: Synthesis of this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in a food matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Parameters (Example):
| Parameter | Value |
| Injection Volume | 1 µL (splitless mode) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation (QuEChERS-based):
-
Homogenization: Homogenize 10 g of the food sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 min.
-
Salting Out: Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 5 min.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) and vortex for 30 s.
-
Centrifugation: Centrifuge at 4000 rpm for 5 min.
-
Analysis: The supernatant is ready for GC-MS analysis.
Caption: GC-MS analysis workflow for SBT in food.
Olfactory Signaling Pathway
The perception of this compound begins with its interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction initiates a signal transduction cascade, as depicted below.
Caption: Olfactory signaling pathway for SBT.
Pathway Description:
-
Binding: this compound binds to a specific G-protein coupled olfactory receptor (GPCR) on the surface of an olfactory sensory neuron.
-
G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates the associated G-protein, G-olf.
-
Adenylyl Cyclase Activation: The activated G-olf stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels.
-
Depolarization: The influx of cations (Ca²⁺ and Na⁺) through these channels depolarizes the neuron.
-
Signal Transduction: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.
Conclusion
This compound is a versatile ingredient for creating specific green and tomato-like notes in flavors and fragrances. The provided protocols for synthesis and analysis offer a foundation for its application in research and product development. Further research to determine its precise odor and taste thresholds would be beneficial for more controlled and nuanced applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes for this compound include:
-
Condensation of 2-methylbutanoic acid and ethanolamine: This method often utilizes a thionating agent like Lawesson's reagent to facilitate the cyclization.[1]
-
Microwave-assisted synthesis: This approach can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[2]
-
Reaction of 3-(2-aminoethanethio)-4-methylhex-2-enenitrile: This is another documented pathway to the target molecule.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purity of starting materials. Microwave-assisted synthesis is often reported to provide high yields.[2] Optimization of reaction parameters is crucial for achieving satisfactory results.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the recommended methods for purifying this compound?
A4: The primary method for purifying this compound is silica gel column chromatography. Recrystallization may also be a viable option if the product is a solid at room temperature and a suitable solvent system can be identified.
Troubleshooting Guides
Low or No Product Yield
A low or non-existent yield of this compound is a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the purity of 2-methylbutanoic acid and ethanolamine using techniques like NMR or GC-MS. - Use freshly opened or properly stored Lawesson's reagent, as it can degrade over time. |
| Suboptimal Reaction Conditions | - Temperature: Optimize the reaction temperature. For conventional heating, ensure the mixture reaches the desired reflux temperature. For microwave synthesis, perform small-scale experiments at different temperatures to find the optimum. - Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition. |
| Inefficient Thionation (if using Lawesson's Reagent) | - Ensure the Lawesson's reagent is fully dissolved or well-suspended in the reaction mixture. - Consider using a slight excess of Lawesson's reagent. |
| Incomplete Cyclization | - Ensure anhydrous conditions, as water can interfere with the reaction. - The choice of solvent can be critical; consider screening different anhydrous solvents. |
| Product Loss During Workup | - Optimize the pH during aqueous extraction to ensure the product remains in the organic phase. - Use an appropriate extraction solvent in sufficient quantities. |
Presence of Impurities
The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Impurity | Possible Cause | Mitigation and Removal |
| Unreacted Starting Materials | Incomplete reaction. | - Monitor the reaction closely with TLC to ensure completion. - Optimize reaction time and temperature. - Remove via silica gel chromatography. |
| Amide Intermediate | Incomplete thionation and cyclization. | - Ensure sufficient Lawesson's reagent and optimal reaction conditions. - Can often be separated by column chromatography. |
| Polymeric Byproducts | High reaction temperatures or prolonged reaction times. | - Carefully control the reaction temperature and time. - These are often baseline impurities on TLC and can be removed by filtration or chromatography. |
| Oxazole Byproduct | Contamination of thioamide with amide. | This is more relevant in Hantzsch-type syntheses but highlights the importance of pure reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lawesson's Reagent and Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbutanoic acid (1.0 eq) and ethanolamine (1.0 eq) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis of this compound
-
Reaction Setup: In a microwave reaction vessel, combine 2-methylbutanoic acid (1.0 eq), ethanolamine (1.0 eq), and Lawesson's reagent (0.5 eq) in a minimal amount of a high-boiling point solvent such as toluene or in a solvent-free condition.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Monitor the internal pressure and temperature.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4 - 8 hours | 10 - 30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Temperature Control | Bulk heating, potential for hotspots | Precise and uniform heating |
| Scalability | Generally straightforward | Can be challenging for large scale |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve your reaction yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure starting materials, especially Lawesson's reagent or the nitrile precursor, are pure and dry. Lawesson's reagent can degrade with moisture. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. For Lawesson's reagent method, reflux temperature is crucial. For microwave-assisted synthesis, experiment with different power levels and durations. |
| Side Reactions | - Control Temperature: For exothermic reactions, maintain a controlled temperature to minimize the formation of byproducts. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents and intermediates. |
| Suboptimal Reagent Stoichiometry | - Vary Reagent Ratios: Experiment with slight excesses of one reagent (e.g., the nitrile or Lawesson's reagent) to drive the reaction to completion. A 1:1 to 1.2:1 ratio of the key reactants is a good starting point for optimization. |
Issue 2: Product Purity Issues
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: As with low yield, ensure the reaction goes to completion by optimizing time and temperature. - Purification: Utilize fractional distillation under reduced pressure, as this compound has a relatively high boiling point (193 °C).[1] Alternatively, column chromatography on silica gel can be effective. |
| Formation of Side Products | - Lawesson's Reagent-Related Impurities: Phosphorus-containing byproducts from Lawesson's reagent can be removed by aqueous workup or filtration through a plug of silica gel. - Polymerization: In nitrile-based syntheses, especially under harsh conditions, polymerization of the nitrile or intermediate can occur. Use milder reaction conditions or a suitable catalyst to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are:
-
Reaction of 2-methylbutanoic acid and ethanolamine using Lawesson's reagent. This method involves the thionation of the corresponding amide intermediate.[1]
-
Microwave-assisted synthesis from a nitrile precursor (e.g., 2-methylbutanenitrile) and cysteamine. This is often a faster and more energy-efficient method.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored by TLC or GC-MS. For TLC, a developing system such as ethyl acetate/hexane can be used to separate the product from the starting materials. For GC-MS, the disappearance of starting material peaks and the appearance of the product peak at the expected retention time and mass-to-charge ratio (m/z = 143.25) confirms the reaction's progress.[2]
Q3: What are the key safety precautions when working with Lawesson's reagent?
A3: Lawesson's reagent is a strong-smelling and moisture-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving Lawesson's reagent often produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. Ensure proper scrubbing of the reaction off-gases.
Q4: Can I use conventional heating instead of microwave irradiation for the nitrile-based synthesis?
A4: Yes, conventional heating can be used, but it generally requires longer reaction times and may lead to lower yields compared to microwave-assisted synthesis.[2] Optimization of the solvent and temperature will be necessary.
Experimental Protocols
Protocol 1: Synthesis via Lawesson's Reagent (Based on analogous reactions)
Disclaimer: This is a generalized protocol based on the synthesis of similar 2-alkyl-2-thiazolines and should be optimized for the specific synthesis of this compound.
-
Amide Formation: In a round-bottom flask, combine 2-methylbutanoic acid (1.0 eq) and ethanolamine (1.0 eq). Heat the mixture, initially with a reflux condenser, to form the corresponding N-(2-hydroxyethyl)-2-methylbutanamide. The reaction progress can be monitored by the removal of water.
-
Thionation and Cyclization: Allow the amide to cool. Add an anhydrous solvent (e.g., toluene or dichloromethane). Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred solution.
-
Reaction: Reflux the mixture until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture and filter to remove any solid byproducts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis from a Nitrile (Based on analogous reactions)
Disclaimer: This protocol is based on the synthesis of 2-aryl-2-thiazolines and will require optimization for an alkyl-substituted thiazoline.
-
Reaction Setup: In a microwave reactor vessel, combine 2-methylbutanenitrile (1.0 eq) and cysteamine (1.0-1.2 eq). If necessary, a suitable high-boiling solvent can be used, though solvent-free conditions are often possible.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes). The power and time should be optimized for the specific reaction.
-
Workup: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Alkyl-Thiazolines
| Parameter | Lawesson's Reagent Method (Conventional Heating) | Microwave-Assisted Nitrile Method |
| Starting Materials | Carboxylic Acid, Ethanolamine, Lawesson's Reagent | Nitrile, Cysteamine |
| Typical Reaction Time | 2-12 hours | 10-30 minutes[2] |
| Typical Temperature | Reflux (e.g., 80-110 °C) | 150-200 °C |
| Reported Yields | Moderate to High (Varies with substrate) | High (Often >80%) |
| Key Advantages | Readily available starting materials | Rapid synthesis, high efficiency |
| Key Disadvantages | Long reaction times, phosphorus byproducts | Requires microwave reactor, nitrile availability |
Mandatory Visualization
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 2-(sec-Butyl)-4,5-dihydrothiazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of synthetic 2-(sec-Butyl)-4,5-dihydrothiazole (SBT). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common synthesis methods for this compound include:
-
The condensation reaction of ethanolamine and 2-methylbutanoic acid using a thionating agent like Lawesson's reagent, often accelerated by microwave irradiation.[1]
-
Cyclization of 3-(2-aminoethanethio)-4-methylhex-2-enenitrile.[1]
-
General methods for thiazoline synthesis, such as the reaction of thioamides with alkenes or other suitable precursors, can also be adapted.[2][3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties that inform purification strategies are summarized in the table below. The boiling point is particularly important for purification by distillation.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Purity assessment is typically performed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC/MS) is ideal for identifying the target compound and volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and identify impurities.[4]
-
High-Performance Liquid Chromatography (HPLC) can be employed to quantify purity.[4]
Q4: What is the expected purity for commercially available this compound?
A4: Commercially available this compound is typically offered at purities of 95% or higher, with some suppliers providing purities exceeding 97%.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or adjusting the temperature. |
| Presence of unreacted starting materials (e.g., ethanolamine, 2-methylbutanoic acid). | Perform an aqueous workup to remove water-soluble starting materials. A mild acid wash can remove basic impurities, while a mild base wash can remove acidic impurities. | |
| Side-product formation. | The synthetic route may generate by-products. Purification via fractional distillation or column chromatography is necessary to separate these impurities.[4] | |
| Product Degradation During Distillation | Overheating of the compound. | Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. |
| Poor Separation During Column Chromatography | Incorrect solvent system (eluent). | Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal eluent for good separation between the product and impurities. |
| Column overloading. | Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:30 to 1:100 ratio by weight). | |
| Final Product is Colored | Presence of colored impurities or degradation products. | Consider treating the product with activated charcoal before the final purification step. Recrystallization (if the product is solid at a certain temperature) or a final distillation/chromatography pass may be required. |
| Inconsistent Purity Results | Analytical method is not optimized. | Ensure your GC, HPLC, or NMR methods are properly validated for this specific compound to accurately determine purity.[4] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NS | [1][8] |
| Molar Mass | 143.25 g/mol | [4][8] |
| Appearance | Liquid | [6] |
| Boiling Point | 193 °C (at 760 mmHg); 174-175 °C | [1][6] |
| Density | 1.06 g/cm³ | [1] |
| CAS Number | 56367-27-2 | [4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Setup : Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated fractionating column. Ensure all glassware is dry.
-
Charging the Flask : Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum : Seal the apparatus and slowly apply vacuum to the desired pressure. A lower pressure will reduce the boiling point.
-
Heating : Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection : Monitor the temperature at the still head. Collect and discard any initial low-boiling fractions. Collect the main fraction distilling at a constant temperature, which corresponds to the boiling point of the product at the applied pressure.
-
Completion : Stop the distillation before the flask runs dry to prevent the formation of peroxides or charring of residues.
-
Analysis : Analyze the collected fraction for purity using GC/MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing impurities that have different polarities from the target compound.
-
Solvent System Selection : Use Thin Layer Chromatography (TLC) to identify an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation (Rf of the product ~0.3-0.4).
-
Column Packing : Pack a glass column with silica gel using the selected eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution : Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection : Collect fractions in test tubes or vials. Monitor the elution of the product using TLC analysis of the collected fractions.
-
Combining and Evaporation : Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator.
-
Final Analysis : Dry the purified product under high vacuum and confirm its purity by NMR or GC/MS.[4]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
- 1. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 2. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Thiazoline Synthesis - ChemistryViews [chemistryviews.org]
- 4. This compound | 56367-27-2 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 56367-27-2 [sigmaaldrich.com]
- 7. netascientific.com [netascientific.com]
- 8. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for SBT Synthesis
Welcome to the technical support center for Sodium Bismuth Titanate (Na₀.₅Bi₀.₅TiO₃, or SBT) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to temperature optimization during SBT synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Sodium Bismuth Titanate (SBT)?
A1: SBT is a synthetic, lead-free piezoelectric material not found in nature. The most common synthesis routes include:
-
Solid-State Reaction: This is the most widely used method, involving the high-temperature reaction of solid precursors like sodium carbonate (Na₂CO₃), bismuth oxide (Bi₂O₃), and titanium dioxide (TiO₂).[1][2]
-
Sol-Gel Synthesis: A wet-chemical technique where molecular precursors are dissolved in a solvent to form a "sol," which then undergoes hydrolysis and condensation to form a "gel." This gel is then dried and calcined to produce the final material.[3][4] This method can lead to powders with high purity and homogeneity.
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperatures (T≤200ºC) and pressures.[5] It is advantageous for producing fine, crystalline powders at relatively low temperatures, which helps prevent the volatilization of certain elements.[5]
Q2: Why is temperature a critical parameter in SBT synthesis?
A2: Temperature is arguably the most critical parameter in SBT synthesis as it directly influences several key characteristics of the final product:
-
Phase Purity: The correct temperature is required to ensure the complete reaction of precursors and the formation of the desired perovskite crystal structure.[5] Incorrect temperatures can lead to incomplete reactions or the formation of undesirable secondary phases.[6]
-
Stoichiometry: High synthesis temperatures can cause the volatilization (evaporation) of sodium and bismuth, leading to a non-stoichiometric final product with degraded electrical properties.[3][5]
-
Crystallinity and Grain Size: Calcination and sintering temperatures determine the crystallinity, grain size, and density of the ceramic.[7][8] These microstructural features are directly linked to the material's dielectric, ferroelectric, and piezoelectric performance.[9]
Q3: What are the typical temperature ranges for different SBT synthesis methods?
A3: The optimal temperature varies significantly depending on the chosen synthesis route. The table below summarizes typical temperature ranges.
| Synthesis Method | Process Step | Typical Temperature Range (°C) | Notes |
| Solid-State Reaction | Calcination | 800 - 900 °C | Perovskite phase formation begins around 600°C.[6] A common temperature is ~850°C.[1] |
| Sintering | 1000 - 1200 °C | Optimal temperature depends on desired density and grain size; 1050°C has been shown to be effective.[7] | |
| Sol-Gel Synthesis | Drying | 100 - 250 °C | To remove solvents and form a dry gel (xerogel). |
| Calcination | 600 - 850 °C | The temperature required to crystallize the perovskite phase from the amorphous gel.[3][9] | |
| Sintering | 940 - 1000 °C | Generally lower than for solid-state due to the higher reactivity of sol-gel powders.[4] | |
| Hydrothermal Synthesis | Reaction | 150 - 250 °C | Occurs in a sealed autoclave, allowing for crystallization at much lower temperatures.[5] |
Q4: What are "secondary phases" and how does temperature influence their formation?
A4: Secondary phases are undesired crystalline compounds that form alongside the target SBT perovskite phase. In SBT synthesis, a common secondary phase is Bi₄Ti₃O₁₂, which can form as a transient phase between 500°C and 650°C during the reaction between Bi₂O₃ and TiO₂.[6] The formation of these phases is highly dependent on the heating profile. If the temperature is not raised appropriately, these intermediate phases may not fully convert to SBT, remaining as impurities in the final product and degrading its performance.
Q5: How can I minimize the volatilization of Bismuth (Bi) and Sodium (Na) at high temperatures?
A5: The loss of Bi and Na is a significant challenge, particularly in the solid-state method.[3] Strategies to mitigate this include:
-
Lowering Synthesis Temperature: Employing methods like hydrothermal or sol-gel synthesis allows for lower processing temperatures.[5]
-
Using a Sacrificial Powder: Placing the sample in a sealed crucible surrounded by a powder with a similar composition (a "sacrificial" or "packing" powder) can create a localized atmosphere rich in Bi and Na vapor, reducing evaporation from the sample itself.
-
Rapid Heating: Minimizing the time spent at very high temperatures through rapid thermal annealing can sometimes reduce volatile losses.[10]
-
Adding Excess Precursors: A slight excess of Bi₂O₃ and Na₂CO₃ can be added to the initial mixture to compensate for the anticipated loss, although this requires careful calibration.
Troubleshooting Guides
Problem 1: Incomplete Reaction or Presence of Precursor Peaks in XRD Analysis
-
Symptom: Your X-ray diffraction (XRD) pattern shows peaks corresponding to the initial raw materials (e.g., Bi₂O₃, TiO₂, Na₂CO₃) in addition to the SBT phase.
-
Possible Causes:
-
The calcination temperature was too low for the reaction to initiate or go to completion.
-
The dwell time at the peak temperature was insufficient.
-
The precursor powders were not mixed homogeneously, preventing intimate contact between reactants.[11]
-
-
Solutions:
-
Increase Calcination Temperature: Raise the temperature by 25-50°C and repeat the calcination.
-
Increase Dwell Time: Extend the holding time at the peak temperature by 1-2 hours to allow the reaction to progress further.
-
Improve Mixing: Use wet milling (e.g., with acetone or ethanol in a ball mill) to ensure homogeneous mixing of the precursor powders.[2]
-
Use Finer Powders: Smaller particle sizes increase the surface area and reactivity, which can promote a more complete reaction at a lower temperature.[6]
-
Problem 2: Formation of Undesired Secondary Phases in Final Product
-
Symptom: Your XRD pattern shows peaks that do not belong to the precursors or the desired SBT perovskite phase (e.g., Bi₄Ti₃O₁₂).
-
Possible Causes:
-
Solutions:
-
Optimize Heating Profile: A two-step calcination process can be effective. First, hold at a lower temperature (e.g., 600°C) to form intermediate compounds, then ramp up to a higher temperature (e.g., 850°C) to convert them to the final SBT phase.
-
Verify Stoichiometry: Double-check all precursor weights and calculations to ensure the correct molar ratios.
-
Use Nano-Reactants: Using nano-sized TiO₂ powder can accelerate the reaction kinetics, helping to bypass the formation of transient phases and lower the overall thermal budget.[6]
-
Problem 3: Poor Density or High Porosity in Sintered Ceramic Pellets
-
Symptom: Sintered pellets are fragile, have low density (<95% of theoretical density), or show significant porosity in SEM images. This often leads to poor electrical properties.
-
Possible Causes:
-
The sintering temperature was too low, preventing sufficient grain growth and densification.
-
The sintering temperature was too high, causing exaggerated grain growth and potential melting or decomposition.
-
The powder used for pressing had poor characteristics (e.g., large agglomerates).
-
-
Solutions:
-
Optimize Sintering Temperature: Systematically vary the sintering temperature (e.g., in 25°C increments from 1050°C to 1150°C) to find the optimal point for densification.[7]
-
Adjust Dwell Time: Increasing the hold time at the sintering temperature can improve density, but be cautious of excessive grain growth.
-
Improve Powder Quality: De-agglomerate the calcined powder by grinding or milling before pressing it into a pellet. This ensures more uniform packing and sintering.
-
Experimental Protocols
Protocol 1: Conventional Solid-State Reaction Method
-
Precursor Preparation: Dry high-purity precursor powders (Na₂CO₃, Bi₂O₃, TiO₂) at ~150°C for 4 hours to remove any adsorbed moisture.
-
Weighing: Weigh the precursors in stoichiometric amounts according to the formula Na₀.₅Bi₀.₅TiO₃.
-
Mixing: Mix the powders intimately. For small batches, use an agate mortar and pestle with ethanol or acetone as a mixing medium for at least 30 minutes.[2] For larger batches, use a planetary ball mill.
-
Calcination: Place the mixed powder in an alumina crucible and heat it in a furnace. A typical profile is to ramp at 5°C/min to 850°C and hold for 2-4 hours.[1]
-
Grinding: After cooling, grind the calcined powder thoroughly to break up agglomerates.
-
Pelletizing: Add a small amount of binder (e.g., PVA solution), and press the powder into pellets using a hydraulic press at ~200 MPa.
-
Sintering: Place the pellets on a platinum foil or in a covered alumina crucible. Heat in a furnace at 5°C/min to the desired sintering temperature (e.g., 1050-1150°C) and hold for 2 hours to achieve densification.[7] Cool down slowly (e.g., 5°C/min).
Protocol 2: Sol-Gel Synthesis Method
-
Precursor Solution: Prepare separate solutions for each precursor. For example, dissolve sodium acetate and bismuth(III) acetate in acetic acid, and use a titanium alkoxide (e.g., titanium isopropoxide) stabilized with acetylacetone in a 2-methoxyethanol solvent.[4]
-
Mixing and Hydrolysis: Stoichiometrically mix the precursor solutions while stirring. Slowly add deionized water to initiate hydrolysis and condensation, which will increase the solution's viscosity, forming the "sol."
-
Gelation: Continue stirring at a moderate temperature (e.g., 60-80°C) until a transparent, viscous "gel" is formed.
-
Drying: Dry the gel in an oven at ~120°C for 24 hours to remove solvents and form a solid xerogel.
-
Calcination: Grind the xerogel into a fine powder. Heat it in a furnace at a controlled rate (e.g., 5°C/min) to the calcination temperature (e.g., 700-800°C) and hold for 1-2 hours to crystallize the SBT perovskite phase.
-
Sintering: Process the resulting powder for sintering as described in steps 6 and 7 of the Solid-State Reaction protocol, typically using a lower sintering temperature (e.g., 960-1000°C).[4]
Visual Guides
Caption: Workflow for the Solid-State Reaction synthesis of SBT.
Caption: Workflow for the Sol-Gel synthesis of SBT powder.
Caption: Troubleshooting logic for impure phases in SBT synthesis.
References
- 1. Sodium bismuth titanate - Wikipedia [en.wikipedia.org]
- 2. Solid-state reaction route - Wikipedia [en.wikipedia.org]
- 3. A Brief Review of Sodium Bismuth Titanate-Based Lead-Free Materials for Energy Storage: Solid Solution Modification, Metal/metallic Oxide Doping, Defect Engineering and Process Optimizing [mdpi.com]
- 4. Synthesis and characterization of sodium bismuth titanate (Na0.5Bi0.5TiO3) ceramic by sol-gel method at different sintering temperature - UMPSA-IR [umpir.ump.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solid State Reaction | NFFA.eu [nffa.eu]
- 12. Defect chemistry and electrical properties of sodium bismuth titanate perovskite - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C7TA09245H [pubs.rsc.org]
Technical Support Center: Solvent Selection for 2-(sec-Butyl)-4,5-dihydrothiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(sec-Butyl)-4,5-dihydrothiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on optimal solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in synthetic chemistry. The most common reactions include its synthesis, oxidation, reduction, and substitution reactions.[1]
Q2: How does solvent choice impact the synthesis of this compound using Lawesson's Reagent?
A2: Solvent selection is critical for the successful synthesis of this compound when using Lawesson's reagent. Non-polar solvents are generally preferred as they improve the solubility of Lawesson's reagent and help to minimize side reactions. Aromatic hydrocarbons like toluene are often the solvents of choice for this thionation reaction. In some cases, polar aprotic solvents like tetrahydrofuran (THF) can also be effective, particularly for reactions conducted at room temperature.
Q3: What solvents are recommended for the oxidation of this compound?
A3: The choice of solvent for the oxidation of this compound largely depends on the oxidizing agent being used. For common oxidants like meta-chloroperoxybenzoic acid (m-CPBA), chlorinated solvents such as dichloromethane (CH₂Cl₂) are frequently employed. It is crucial to select a solvent that does not react with the oxidizing agent and allows for good solubility of the substrate.
Q4: Which solvents are suitable for the reduction of the dihydrothiazole ring in this compound?
A4: For the reduction of the C=N bond in the dihydrothiazole ring to form the corresponding thiazolidine, protic solvents are commonly used in conjunction with hydride reducing agents like sodium borohydride (NaBH₄).[2] Preferred solvents for NaBH₄ reductions are typically methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF), as well as mixtures of these solvents.[2]
Troubleshooting Guides
Synthesis with Lawesson's Reagent
Problem: Low yield of this compound.
| Possible Cause | Recommended Solution |
| Poor solubility of Lawesson's Reagent | Switch to a non-polar solvent like toluene or THF to improve solubility. Ensure the reaction mixture is heated sufficiently to dissolve the reagent. |
| Side reactions | The use of a non-polar solvent such as toluene can help reduce the occurrence of side reactions.[1] |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, a higher boiling point non-polar solvent like xylene could be considered, or the reaction time could be extended. |
| Moisture contamination | Lawesson's reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Oxidation Reactions
Problem: Formation of multiple products or low yield of the desired sulfoxide/sulfone.
| Possible Cause | Recommended Solution |
| Over-oxidation | Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Running the reaction at a lower temperature can also help improve selectivity. |
| Reaction with solvent | Ensure the chosen solvent is inert to the oxidizing agent. For instance, with strong oxidants, avoid using solvents that can be easily oxidized. Dichloromethane is a common choice for m-CPBA oxidations.[3] |
| Poor solubility of starting material | Select a solvent that provides good solubility for both the this compound and the oxidizing agent. |
| Byproduct formation | The choice of oxidant can significantly influence the product distribution. For example, oxidation of some 2-thiazolines can lead to ring-opened byproducts.[4] Careful selection of the oxidant and solvent is key to minimizing these. |
Data Presentation
Table 1: Solvent Recommendations for Common Reactions of this compound
| Reaction Type | Reagent Example | Recommended Solvents | Comments |
| Synthesis (Thionation) | Lawesson's Reagent | Toluene, Xylene, THF | Non-polar solvents enhance reagent solubility and minimize side reactions. THF can be used for room temperature reactions. |
| Oxidation | m-CPBA | Dichloromethane (CH₂Cl₂) | Provides a stable medium for the oxidant and good solubility for the substrate. |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | Protic solvents are often used with NaBH₄ for the reduction of the imine functionality.[2] |
| Nucleophilic Substitution | Varies | Polar Aprotic (e.g., DMF, DMSO) or Polar Protic (e.g., EtOH) | The optimal solvent depends on the specific nucleophile and reaction mechanism (SN1 vs. SN2). |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lawesson's Reagent
This protocol is adapted from a general procedure for the thionation of amides.
Materials:
-
N-(2-hydroxyethyl)-2-methylbutanamide
-
Lawesson's Reagent
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.
-
To this solution, add a solution of N-(2-hydroxyethyl)-2-methylbutanamide (1 equivalent) in anhydrous THF at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Perform an aqueous work-up by adding deionized water and extracting the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Oxidation of this compound with m-CPBA
This protocol is a general procedure for the oxidation of sulfides.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents for sulfoxide, or 2.2 equivalents for sulfone) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of this compound with Sodium Borohydride
This is a general procedure for the reduction of imines.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by adding deionized water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-(sec-butyl)thiazolidine by an appropriate method if necessary.
Visualizations
Caption: Decision workflow for solvent selection.
Caption: Troubleshooting low yield in synthesis.
References
- 1. This compound | 56367-27-2 | Benchchem [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Yield in Structure-Based Targeting (SBT) Methods
Welcome to the technical support center for Structure-Based Targeting (SBT) methodologies. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to low yield during their experiments.
Frequently Asked Questions (FAQs)
Q1: What does "low yield" in the context of SBT refer to?
A1: In Structure-Based Targeting, "low yield" can refer to several outcomes:
-
Low protein yield: Insufficient quantity of the purified target protein for structural studies and screening.
-
Low soluble protein yield: The target protein is expressed but forms insoluble aggregates (inclusion bodies) that are non-functional.[1]
-
Low hit rate: A low number of identified "hits" (ligands that bind to the target) from a screening campaign.
-
Low potency of hits: Identified hits show weak binding affinity to the target protein.
Q2: I am not getting enough protein. What are the first things I should check?
A2: Low protein expression is a common issue. Start by optimizing your expression conditions. Key factors to consider are the expression host, codon usage, and induction parameters.[2][3]
Q3: My protein is expressed, but it's all in the insoluble fraction. What can I do?
A3: Insoluble protein expression, often leading to inclusion bodies, is a major bottleneck.[4] Strategies to improve solubility include lowering the expression temperature, reducing the inducer concentration, using a solubility-enhancing fusion tag, and co-expressing chaperone proteins.[1][3]
Q4: I have good quality protein, but my screening campaign is not identifying any good hits. What could be the problem?
A4: A low hit rate can stem from several factors beyond protein quality. These can include issues with the compound library, the screening assay itself, or the "druggability" of the target's binding site.[5] It's also possible that the protein is not in its active conformation.
Q5: How can I improve the binding affinity of my initial hits?
A5: Improving the binding affinity of initial hits is a key part of lead optimization. This is an iterative process involving the analysis of the protein-ligand co-crystal structure to understand the binding mode, followed by chemical modification of the ligand to enhance interactions with the target.[6] Computational methods can also be used to predict modifications that may improve affinity.[7]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield of Soluble Protein
This guide provides a systematic approach to diagnosing and resolving issues related to low yields of soluble protein.
Problem: Low or no expression of the target protein.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Codon Bias | The codon usage of your gene may not be optimal for the expression host. | Synthesize a new version of the gene with codons optimized for your expression system (e.g., E. coli, mammalian cells).[3] |
| Inefficient Transcription/Translation | The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal. | Subclone your gene into a different expression vector with a stronger promoter or a different RBS. |
| Protein Toxicity | The expressed protein may be toxic to the host cells. | Switch to an expression vector with tighter regulation of basal expression (e.g., a pET vector with a T7 promoter in a host expressing T7 lysozyme). Lower the induction temperature and inducer concentration. |
Problem: Target protein is expressed but is insoluble (inclusion bodies).
| Possible Cause | Recommended Solution | Experimental Protocol |
| High Expression Rate | Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation. | Lower the induction temperature (e.g., from 37°C to 18-25°C) and reduce the inducer concentration (e.g., IPTG from 1 mM to 0.1-0.5 mM).[3][4] |
| Improper Protein Folding | The protein may require specific chaperones for correct folding that are not sufficiently available in the host. | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) with your target protein.[1] |
| Lack of a Solubility Partner | The protein itself may have low intrinsic solubility. | Fuse a solubility-enhancing tag (e.g., GST, MBP, SUMO) to the N- or C-terminus of your protein.[3] |
| Disulfide Bond Formation | For proteins with disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent proper folding. | Express the protein in an E. coli strain engineered for disulfide bond formation in the cytoplasm (e.g., SHuffle strains) or target the protein to the periplasm. |
Guide 2: Troubleshooting Low Hit Rate in Screening
This guide addresses issues that may arise during the ligand screening phase of an SBT project.
Problem: Low number of hits from the primary screen.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inactive Protein | The purified protein may not be in its active, native conformation. | Perform a functional assay to confirm the activity of your protein batch before screening. Ensure that the buffer conditions (pH, ionic strength) are optimal for protein stability and activity. |
| Poorly "Druggable" Target | The target's binding site may be too shallow or too hydrophobic to bind small molecules with high affinity. | Use computational tools to analyze the "druggability" of the binding site.[5] Consider fragment-based screening, which can identify low-affinity binders that can be optimized into more potent leads.[8] |
| Assay Interference | Compounds in your library may interfere with the assay technology (e.g., autofluorescence in a fluorescence-based assay). | Perform a counterscreen to identify and eliminate false positives. |
| Inappropriate Compound Library | The chemical space covered by your compound library may not be suitable for your target. | Use a more diverse compound library or a library specifically designed for your target class (e.g., a kinase inhibitor library). |
Problem: Hits from the primary screen are not confirmed in secondary assays.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Assay Artifacts | The initial hits may be due to non-specific interactions or assay interference. | Use an orthogonal assay (a different technology) to confirm the binding of the primary hits. For example, if the primary screen was a fluorescence-based thermal shift assay, a secondary screen could be surface plasmon resonance (SPR).[9] |
| Low Affinity | The primary hits may have very low binding affinity, which is not detectable in less sensitive secondary assays. | If possible, use the primary assay to rank the hits by potency and prioritize the most promising candidates for follow-up. |
| Compound Instability | The hit compounds may be unstable in the assay buffer or may have degraded during storage. | Check the purity and integrity of the hit compounds using methods like LC-MS. |
Quantitative Data Summary
Table 1: Effect of IPTG Concentration and Temperature on Soluble Protein Yield
| IPTG Concentration (mM) | Induction Temperature (°C) | Soluble Protein Yield (mg/L) |
| 1.0 | 37 | 10 |
| 0.5 | 37 | 15 |
| 0.1 | 37 | 20 |
| 1.0 | 25 | 25 |
| 0.5 | 25 | 35 |
| 0.1 | 25 | 40 |
| 1.0 | 18 | 30 |
| 0.5 | 18 | 50 |
| 0.1 | 18 | 60 |
Note: These are representative data and actual results will vary depending on the protein and expression system.
Experimental Protocols
Protocol 1: Optimization of Protein Expression Conditions
Objective: To determine the optimal inducer concentration and temperature for maximizing the yield of soluble target protein.
Methodology:
-
Transform the expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 9 x 5 mL).
-
Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for a set period (e.g., 4 hours for 37°C, 16 hours for 18°C and 25°C).
-
Harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the amount of target protein in the soluble fraction of each sample by SDS-PAGE and densitometry.
Visualizations
Caption: Troubleshooting workflow for low protein yield.
Caption: Troubleshooting workflow for a low hit rate.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. goldbio.com [goldbio.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Molecular drug targets and structure based drug design: A holistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Binding Affinity and Selectivity of Computationally Designed Ligand-Binding Proteins Using Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Drug Design: Key Strategies & Services [saromics.com]
- 9. Improving success rates for lead generation using affinity binding technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(sec-Butyl)-4,5-dihydrothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 2-(sec-Butyl)-4,5-dihydrothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2][3] It is also advisable to protect the compound from light and air, as it is a volatile substance and can be sensitive to oxidation.[4][5] Store away from incompatible materials, particularly oxidizing agents.[4]
Q2: What are the primary signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in color, the appearance of precipitates, or a noticeable change in its characteristic odor. Analytically, degradation can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which may show the presence of new peaks corresponding to degradation products.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for 2-substituted-4,5-dihydrothiazoles include hydrolysis and oxidation. The thiazoline ring can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, leading to ring-opening. Oxidation can also occur, potentially at the sulfur atom to form sulfoxides or sulfones.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to use appropriate personal protective equipment to avoid exposure. This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical analysis (GC-MS, HPLC) | Contamination of the sample or analytical system. | - Ensure all glassware and syringes are scrupulously clean. - Run a blank solvent injection to check for system contamination. - Use high-purity solvents for sample preparation and analysis. |
| Degradation of the compound. | - Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere). - Prepare fresh solutions for analysis. - Consider performing a stability study under your experimental conditions. | |
| Reduced biological activity or inconsistent experimental results | Degradation of the compound leading to lower purity. | - Re-evaluate the purity of your stock of this compound using a suitable analytical method (e.g., GC-MS). - If degradation is suspected, obtain a fresh batch of the compound. |
| Improper sample preparation. | - Ensure accurate and consistent preparation of solutions. - Use calibrated pipettes and balances. - Avoid repeated freeze-thaw cycles of stock solutions. | |
| Visible changes in the compound (e.g., color change) | Oxidation or contamination. | - Discard the vial if significant discoloration is observed. - To prevent future occurrences, ensure the container is tightly sealed and consider purging the headspace with an inert gas (e.g., argon or nitrogen) before storage. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with septa
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
-
-
GC-MS Instrument Setup:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by determining the peak area of the compound relative to the total peak area of all components in the chromatogram.
-
Protocol 2: Stability Assessment under Experimental Conditions
Objective: To evaluate the stability of this compound in a specific experimental buffer or solvent over time.
Materials:
-
This compound
-
Experimental buffer or solvent
-
HPLC or GC-MS instrument
-
Incubator or water bath set to the experimental temperature
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the experimental buffer or solvent at the desired concentration.
-
Divide the solution into several aliquots in separate vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one aliquot using a validated HPLC or GC-MS method to determine the initial concentration and purity.
-
-
Incubation:
-
Place the remaining vials in an incubator or water bath at the intended experimental temperature.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Analyze the sample using the same analytical method as for the T=0 sample.
-
-
Data Analysis:
-
Compare the concentration and purity of the compound at each time point to the T=0 results.
-
A significant decrease in concentration or the appearance of new peaks indicates instability under the tested conditions.
-
Visualizations
Caption: Workflow for receiving, storing, handling, and disposing of this compound.
Caption: Logical troubleshooting workflow for addressing inconsistent experimental results.
References
Technical Support Center: Troubleshooting SBT Detection in GC-MS
Welcome to the technical support center for the analysis of Silybin (SBT) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of silybin by GC-MS?
A1: Silybin, in its natural state, is a polar and non-volatile molecule with poor thermal stability.[1] Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column at elevated temperatures. Derivatization, most commonly silylation, replaces the active hydrogen atoms in the hydroxyl groups of the silybin molecule with non-polar trimethylsilyl (TMS) groups.[2][3] This process increases the volatility and thermal stability of silybin, making it suitable for GC-MS analysis.[1][2]
Q2: What are the most common silylating reagents used for silybin derivatization?
A2: The most frequently used silylating reagents for flavonoids like silybin are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][4] These are often used in combination with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate and ensure complete derivatization, especially for sterically hindered hydroxyl groups.[5]
Q3: How can I be sure that the derivatization of silybin is complete?
A3: Incomplete derivatization is a common issue that can lead to multiple peaks in the chromatogram for a single analyte.[6] To ensure complete derivatization:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Samples should be thoroughly dried before adding the derivatization reagents.[6][7]
-
Sufficient Reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion.
-
Reaction Time and Temperature: The derivatization reaction may require heating to proceed to completion. A typical condition is heating at 60-80°C for 30-60 minutes.[8]
-
Catalyst: The addition of a catalyst like TMCS can improve the derivatization efficiency.
Q4: What is the expected mass spectrum fragmentation pattern for silylated silybin?
A4: While a specific library spectrum for silylated silybin may not be readily available, the fragmentation pattern can be predicted based on the general fragmentation of trimethylsilyl (TMS) derivatives. Expect to see a molecular ion peak ([M]+) corresponding to the mass of the fully silylated silybin molecule. Common fragment ions for TMS derivatives include m/z 73 ([Si(CH3)3]+), which is often a base peak, and ions resulting from the loss of methyl groups (M-15) or TMS groups.[9][10] The fragmentation will also involve cleavage of the bonds within the silybin structure itself.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the GC-MS analysis of silybin.
Problem 1: No peaks or very small peaks for silybin.
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Review the derivatization protocol. Ensure anhydrous conditions, sufficient reagent, and appropriate reaction time and temperature. Consider adding a catalyst like TMCS.[6][7] |
| Thermal Degradation in Injector | Silybin is thermally labile.[11] A high injector temperature can cause the derivatized silybin to degrade. Optimize the injector temperature, starting with a lower temperature (e.g., 250 °C) and gradually increasing it.[12] |
| Active Sites in the GC System | Active sites (exposed silanol groups) in the injector liner, column, or connections can cause adsorption or degradation of the analyte. Use a deactivated liner and a high-quality, low-bleed GC column.[8] |
| Incorrect GC-MS Parameters | Ensure the GC oven temperature program is suitable for the elution of the silylated silybin. Check the mass spectrometer settings to ensure it is scanning the correct mass range. |
| Sample Degradation | Silylated derivatives can be sensitive to moisture and may degrade over time. Analyze the samples as soon as possible after derivatization.[13] |
Problem 2: Poor peak shape (tailing, fronting, or splitting).
| Possible Cause | Recommended Solution |
| Peak Tailing | - Active sites in the GC system: Deactivate the system by injecting a silylating reagent (e.g., BSTFA) alone. Replace the injector liner and trim the front end of the GC column. - Column Overload: Dilute the sample or reduce the injection volume. |
| Peak Fronting | - Column Overload: Dilute the sample or reduce the injection volume. - Inappropriate initial oven temperature: Set the initial oven temperature below the boiling point of the solvent. |
| Split Peaks | - Improper column installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. - Injector issues: Use a liner with glass wool to aid in sample vaporization. |
Problem 3: Matrix effects leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Signal Suppression or Enhancement | Matrix components co-eluting with the analyte can affect its ionization in the mass spectrometer, leading to inaccurate results.[14][15] |
| - Sample Cleanup: Implement a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components before derivatization. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects. - Internal Standard: Use a stable isotope-labeled internal standard that behaves similarly to the analyte during sample preparation, derivatization, and analysis. |
Experimental Protocols
Representative Silylation Protocol for Silybin
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Silybin standard or sample extract, dried completely.
-
Anhydrous pyridine.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Place the dried silybin sample (e.g., 100 µg) into a clean, dry GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.[6]
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Visualizations
Logical Troubleshooting Workflow for Silybin GC-MS Analysis
Caption: A flowchart for troubleshooting common issues in silybin GC-MS analysis.
Experimental Workflow for Silybin GC-MS Analysis
Caption: A simplified workflow for the GC-MS analysis of silybin.
References
- 1. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermochemical Transition in Low Molecular Weight Substances: The Example of the Silybin Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound (SBT) analysis?
A1: Matrix effects refer to the alteration of the analytical signal of SBT caused by the co-eluting components of the sample matrix. These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification. This is a common issue in complex matrices such as urine, plasma, or tissue samples where endogenous compounds can interfere with the ionization of SBT in techniques like mass spectrometry.
Q2: Why is the analysis of SBT susceptible to matrix effects?
A2: The analysis of SBT, a volatile pheromone often found in rodent urine, is susceptible to matrix effects due to its presence in complex biological samples.[1][2] Urine, for instance, contains a high concentration of salts, urea, and other organic molecules that can interfere with the analytical process.[3] The inherent complexity of these biological matrices makes it challenging to isolate SBT without co-extracting interfering compounds.
Q3: What are the common analytical techniques used for SBT analysis and their susceptibility to matrix effects?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the analysis of SBT.[2] Both techniques can be susceptible to matrix effects. In GC-MS, co-eluting matrix components can affect the ionization efficiency in the ion source.[4] In LC-MS/MS, ion suppression or enhancement is a well-documented phenomenon where matrix components interfere with the ionization of the target analyte in the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Q4: What are the primary sources of matrix effects in biological samples for SBT analysis?
A4: The primary sources of matrix effects in biological samples like urine or plasma include:
-
Salts and inorganic compounds: High concentrations of salts can suppress the ionization of SBT.
-
Endogenous metabolites: A multitude of small molecules present in biological fluids can co-elute with SBT and interfere with its detection.
-
Phospholipids: In plasma or serum samples, phospholipids are a major source of ion suppression in LC-MS analysis.
-
Proteins: While typically removed during sample preparation, residual proteins can still interfere with the analysis.[1]
Troubleshooting Guides
Common Issues in SBT Analysis and Solutions
| Problem | Probable Cause (related to Matrix Effects) | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interacting with the analytical column or interfering with the transfer of SBT into the gas phase (in GC). | Optimize the chromatographic method (e.g., gradient, temperature program). Employ a more effective sample cleanup procedure to remove interfering compounds. |
| Inaccurate Quantification (Low or High Recovery) | Signal suppression or enhancement due to co-eluting matrix components affecting the ionization of SBT. | Implement matrix-matched calibration standards. Use the standard addition method. The most robust solution is to use a stable isotope-labeled internal standard for isotope dilution analysis.[5][6] |
| Poor Reproducibility | Inconsistent matrix effects between different samples or batches. | Standardize the sample collection and preparation protocol rigorously. Utilize a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[5] |
| Signal Suppression in LC-MS/MS | High concentrations of salts or co-eluting endogenous compounds from the biological matrix competing for ionization. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize chromatographic separation to resolve SBT from interfering peaks. Dilute the sample, if the concentration of SBT is sufficiently high. |
| Signal Enhancement in GC-MS | Matrix components "protecting" the analyte from active sites in the GC system, leading to a higher than expected signal.[4] | Use matrix-matched calibration standards. Perform regular maintenance of the GC inlet and column. |
Experimental Protocols
Protocol: Extraction of SBT from Urine for GC-MS Analysis
This protocol is based on a method described for the extraction of SBT from mouse urine.[3]
1. Sample Collection:
-
Collect fresh urine samples. To minimize degradation or volatilization, process the samples shortly after collection.
2. Liquid-Liquid Extraction (LLE):
-
To 1 mL of urine, add 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of SBT into the organic phase.
-
Centrifuge the sample at 2600 x g for 1 minute to separate the aqueous and organic layers.[3]
-
Carefully collect the lower organic layer (dichloromethane) using a pipette.
3. Concentration:
-
Reduce the volume of the collected organic phase to approximately 100 µL by gently blowing a stream of nitrogen gas over the surface.[3] This step concentrates the analyte for improved detection.
4. GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of SBT from other volatile components.
-
Monitor for the characteristic mass-to-charge ratio (m/z) of SBT, which has a molecular weight of 143.25 g/mol .[7]
Visualizations
Experimental Workflow for SBT Analysis
Caption: Workflow for the extraction and analysis of SBT from a urine sample.
Troubleshooting Logic for Matrix Effects
Caption: Decision-making process for troubleshooting matrix effects in SBT analysis.
References
- 1. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 2. 2-sec-butyl-4,5-dihydrothiazole is a ligand for mouse urinary protein and rat alpha 2u-globulin: physiological and toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. brewingscience.de [brewingscience.de]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Resolution of 2-(sec-Butyl)-4,5-dihydrothiazole
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to enhance the resolution of Nuclear Magnetic Resonance (NMR) spectra for the chiral molecule 2-(sec-Butyl)-4,5-dihydrothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the proton signals for the sec-butyl group overlapping and difficult to interpret?
A1: The sec-butyl group contains a methine proton and two methyl groups, which are diastereotopic due to the adjacent chiral center. This can lead to complex splitting patterns and signal overlap, especially at lower magnetic field strengths.[1][2] The methylene protons in the ethyl part of the sec-butyl group are also diastereotopic and can appear as a complex multiplet. To resolve these signals, you can try using a higher field NMR spectrometer, optimizing the solvent, or employing 2D NMR techniques like COSY.[3][4][5]
Q2: The two methylene groups on the dihydrothiazole ring show very complex signals. How can I simplify this region of the spectrum?
A2: The protons of the two methylene groups in the 4,5-dihydrothiazole ring are diastereotopic.[1] This is because the C2 carbon is part of a chiral center, making the two protons on C4 and the two protons on C5 chemically non-equivalent.[6] This non-equivalence results in each proton having a distinct chemical shift and coupling to each other (geminal coupling) as well as to the protons on the adjacent methylene group (vicinal coupling). This leads to complex, overlapping multiplets. Techniques like 2D HSQC can help by spreading the signals into a second dimension, correlating each proton to its attached carbon.[5]
Q3: How can I use NMR to determine the enantiomeric purity of my this compound sample?
A3: To determine enantiomeric purity, you need to create a diastereomeric environment for the enantiomers, which will make their NMR signals distinguishable.[7] This can be achieved by adding a Chiral Solvating Agent (CSA) to your NMR sample.[8][9][10] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of your analyte, leading to separate signals for each. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.
Q4: My baseline is noisy and the signal-to-noise ratio (S/N) is poor. What can I do to improve it?
A4: A poor signal-to-noise ratio can be improved by optimizing data acquisition parameters.[11] Key adjustments include:
-
Increasing the number of scans: The S/N ratio increases with the square root of the number of scans.
-
Optimizing the relaxation delay (d1): Ensure a sufficient delay between pulses to allow for full relaxation of the nuclei.
-
Using an appropriate pulse sequence: For ¹³C NMR, proton decoupling can significantly enhance sensitivity.[12]
Q5: What is the best solvent choice for improving spectral resolution?
A5: Changing the solvent can alter the chemical shifts of your compound and potentially resolve overlapping signals.[13] Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to common solvents like chloroform-d (CDCl₃) due to anisotropic effects. It is often beneficial to test a few different deuterated solvents to find the one that provides the best signal dispersion.
Experimental Protocols & Data
Protocol 1: Using a Chiral Solvating Agent (CSA) for Enantiomeric Resolution
This protocol describes the use of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as a CSA to determine the enantiomeric excess of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of your this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
-
Acquire Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of your sample alone. This will serve as a reference.
-
-
Addition of CSA:
-
Add the CSA to the NMR tube in increments. Start with a 0.5 molar equivalent of the CSA relative to your analyte.
-
-
Acquire Spectra with CSA:
-
After each addition of the CSA, gently mix the sample and acquire a new ¹H NMR spectrum. Monitor the spectrum for the splitting of signals that correspond to the different enantiomers.
-
-
Optimization:
-
Continue adding the CSA until optimal signal separation is achieved. Often, a 1:1 to 5:1 molar ratio of CSA to analyte is effective.[8]
-
-
Quantification:
-
Integrate the well-resolved, separated signals corresponding to each enantiomer. The ratio of the integrals will give the enantiomeric ratio.
-
Expected Quantitative Data:
| Analyte Proton | Original δ (ppm) | Δδ (R-enantiomer) with CSA (ppm) | Δδ (S-enantiomer) with CSA (ppm) |
| sec-Butyl CH | ~1.5-1.7 | +0.05 to +0.15 | -0.05 to -0.15 |
| Thiazoline N-CH₂ | ~3.2-3.5 | +0.02 to +0.10 | -0.02 to -0.10 |
Note: The exact chemical shift differences (Δδ) will depend on the solvent, temperature, and concentration of the CSA.
Protocol 2: Resolving Complex Multiplets with 2D COSY NMR
This protocol outlines the setup for a 2D Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings and resolve overlapping signals.
Methodology:
-
Sample Preparation: Prepare a sample with a slightly higher concentration than for a standard ¹H NMR to ensure good signal-to-noise in the 2D experiment.
-
Spectrometer Setup:
-
Load the sample into the NMR spectrometer.
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Select a COSY pulse sequence program on the spectrometer.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments in the indirect dimension (F1) will determine the resolution in that dimension. A higher number of increments will provide better resolution but will also increase the experiment time.[14]
-
Set the number of scans per increment to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
After acquisition, the data is Fourier transformed in both dimensions.
-
Phase and baseline correct the resulting 2D spectrum.
-
-
Interpretation:
Visualizations
Caption: Troubleshooting workflow for poor NMR resolution.
References
- 1. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 12. azom.com [azom.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Technical Support Center: Minimizing Epimerization During Thiazoline Synthesis
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This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing epimerization during thiazoline synthesis. Maintaining stereochemical integrity is critical as different stereoisomers can exhibit varied biological activities and pharmacological profiles.[1]
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in thiazoline synthesis?
Epimerization is the change in configuration at one of multiple stereocenters in a molecule.[1] In the context of thiazoline synthesis, particularly from chiral precursors like cysteine, epimerization at the carbon atom that becomes C4 of the thiazoline ring is a significant issue. This loss of stereochemical purity can lead to diastereomeric mixtures that are often difficult to separate, potentially reducing the efficacy and altering the safety profile of the final compound.[1] The C2-exomethine stereocenter of the thiazoline ring is also known to be prone to epimerization depending on solvent, pH, and temperature.[2]
Q2: What are the primary causes of epimerization during thiazoline synthesis?
Epimerization is often catalyzed by acids or bases and can be exacerbated by heat.[1] The key factors include:
-
Base: Strong bases can abstract the acidic α-proton at the stereocenter, leading to a planar enolate or a similar intermediate, which can be reprotonated from either face, resulting in a mixture of epimers.[1] Sterically hindered bases are often preferred to minimize this.[1][3]
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for epimerization.[1] Performing reactions at lower temperatures (e.g., 0 °C or below) can significantly reduce this side reaction.[1]
-
Reaction Time: Prolonged exposure to conditions that promote epimerization increases the likelihood of its occurrence.[1] It is often recommended to work up the reaction as soon as the starting material is consumed.[4]
-
Reagents: Certain reagents and reaction conditions can promote epimerization. For example, in TiCl4-mediated cyclodehydration, electron-withdrawing groups on an aromatic ring can increase racemization, while electron-donating groups can suppress it.[4]
-
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and the rate of epimerization.[1] Polar solvents may increase the rate of epimerization.[5]
Troubleshooting Guide
This guide addresses common problems encountered during thiazoline synthesis that can lead to epimerization.
Problem 1: Significant epimerization is observed when using a strong, non-hindered base.
-
Cause: Strong, sterically unhindered bases can easily deprotonate the α-proton of the chiral center, leading to racemization or epimerization.
-
Solution:
-
Switch to a hindered base: Utilize sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause epimerization.[1][3]
-
Optimize base stoichiometry: Use the minimum amount of base required to promote the reaction.
-
Lower the reaction temperature: Perform the reaction at 0 °C or below to decrease the rate of epimerization.[1]
-
Problem 2: Epimerization occurs during the cyclodehydration step.
-
Cause: The conditions required for cyclodehydration (e.g., strong acids, high temperatures) can also promote epimerization.
-
Solution:
-
Use milder cyclodehydration reagents: A variety of reagents can be used for this step, including DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or molybdenum(VI) catalysts, which can operate under milder conditions.[6][7][8]
-
Control reaction time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[4]
-
Employ a two-step protocol: Consider converting the precursor to a thioamide first, followed by a milder cyclization step.[4]
-
Problem 3: Loss of stereochemical integrity when synthesizing from N-protected amino acids.
-
Cause: The activation of the carboxylic acid group of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[9]
-
Solution:
-
Use coupling additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress epimerization by forming active esters that are less prone to racemization.[1][10]
-
Choose appropriate coupling reagents: Carbodiimide-based reagents like DCC or DIC in the presence of an additive can be effective.[1]
-
Consider alternative synthetic routes: Methods that avoid the direct activation of the amino acid carboxyl group, such as condensation with iminoethers, can prevent racemization.[4]
-
Data on Epimerization Under Various Conditions
The choice of reagents and conditions can significantly impact the degree of epimerization. The following tables summarize findings from various studies.
Table 1: Effect of Base on Epimerization in a Model Peptide Synthesis
| Coupling Reagent | Base | % Epimerization |
| BOP | N-methylmorpholine | High |
| BOP | DIPEA | Low |
Data is illustrative and can vary based on specific substrates and conditions. Sterically hindered bases like DIPEA generally lead to less epimerization.[3]
Table 2: Stereochemical Outcome of Thiazoline Synthesis Using Different Methods
| Method | Precursor | Conditions | Stereochemical Outcome | Reference |
| Iminoether Condensation | N-Boc-L-valine iminoether + Cysteine methyl ester | Work-up upon iminoether consumption | >98% de | --INVALID-LINK--[4] |
| TiCl4-mediated Cyclodehydration | S-trityl-protected cysteine amides (p-MeO substituted) | TiCl4 | Racemization almost suppressed | --INVALID-LINK--[4] |
| TiCl4-mediated Cyclodehydration | S-trityl-protected cysteine amides (p-NO2 substituted) | TiCl4 | Significant racemization | --INVALID-LINK--[4] |
| Molybdenum(VI) Catalyzed Dehydrative Cyclization | S-unprotected cysteine dipeptide | Molybdenum(VI) catalyst | <6% epimerization | --INVALID-LINK--[7][8] |
| α,α-difluoroalkylamine reaction | L-cysteine ethyl ester hydrochloride | α,α-difluoroalkylamine followed by triethylamine | Racemization avoided | --INVALID-LINK--[4][11] |
Experimental Protocols
Protocol 1: Stereoretentive Thiazoline Synthesis via Iminoether Condensation
This protocol is adapted from the work of Pattenden and North and is designed to minimize epimerization.[4]
-
Preparation of the Iminoether:
-
Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add triethyloxonium tetrafluoroborate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iminoether.
-
-
Thiazoline Formation:
-
Dissolve the crude iminoether (1.0 eq) in anhydrous methanol.
-
Add cysteine methyl ester hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the solution.
-
Monitor the reaction closely by TLC.
-
As soon as the iminoether is consumed (typically 2-4 hours), quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to obtain the desired thiazoline.
-
Protocol 2: Thiazoline Synthesis using α,α-Difluoroalkylamines
This method, reported by Fukuhara, Hasegawa, and Hara, provides a mild route to thiazolines with retention of stereochemistry.[11]
-
To a solution of L-cysteine ethyl ester hydrochloride (1.0 mmol) in a suitable solvent, add the corresponding α,α-difluoroalkylamine (1.1 mmol).
-
Stir the mixture for a short period at room temperature.
-
Crucially, add triethylamine (1.2 mmol) after the addition of the difluoroalkylamine. This order of addition is essential to prevent racemization.[4]
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visual Guides
Caption: Base-catalyzed epimerization proceeds via a planar intermediate.
Caption: A troubleshooting workflow for addressing epimerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 8. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Thiazoline synthesis [organic-chemistry.org]
Technical Support Center: 2-(sec-Butyl)-4,5-dihydrothiazole Production
Welcome to the technical support center for the synthesis and scale-up of 2-(sec-Butyl)-4,5-dihydrothiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most frequently employed synthesis routes include the condensation of a C2 amine-thiol building block with a source of the sec-butyl group. Key methods are:
-
Method A: Condensation of 2-aminoethanethiol (cysteamine) with 2-methylbutanoic acid or its derivatives (e.g., esters, acid chlorides). This is a direct and common approach.
-
Method B: Reaction of ethanolamine with 2-methylbutanoic acid in the presence of a thionating agent, such as Lawesson's reagent.[1][2]
-
Method C: Microwave-assisted synthesis from 3-(2-aminoethanethio)-4-methylhex-2-enenitrile, which can offer rapid reaction times.[1][2]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key scalability issues include:
-
Reagent Cost and Stoichiometry: Reagents like Lawesson's reagent can be costly for large-scale production.
-
By-product Formation: Side reactions can lead to impurities that are difficult to separate.
-
Purification: High-vacuum distillation is often required, which can be capital-intensive. Thermal sensitivity of the product can also be a concern.
-
Waste Management: The disposal of sulfur-containing by-products from thionating agents requires special consideration.
-
Reaction Control: Managing exothermic reactions and ensuring consistent temperature control in large reactors is critical for yield and safety.
Q3: Are there any specific safety precautions to consider during production?
A3: Yes. Cysteamine and Lawesson's reagent should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as they can release noxious sulfur compounds. The cyclization reaction can be exothermic, so controlled addition of reagents and adequate cooling capacity are essential to prevent thermal runaways.
Troubleshooting Guides
Issue 1: Low Yield in the Condensation Reaction
Problem: The final yield of this compound is significantly lower than expected when using the cysteamine and 2-methylbutanoic acid condensation method.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Dehydration | The condensation reaction to form the thiazoline ring from the intermediate amide involves the removal of water. Ensure your reaction is equipped with an efficient Dean-Stark trap or other means of water removal. Consider using a higher-boiling-point solvent to facilitate water removal. |
| Sub-optimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions and decomposition may occur. Optimize the temperature based on your specific solvent and catalyst system. A typical range is 110-140°C. |
| Degradation of Starting Material | Cysteamine can be susceptible to oxidation. Ensure it is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reagent Purity | Impurities in 2-methylbutanoic acid or the solvent can interfere with the reaction. Use reagents of appropriate grade and ensure solvents are anhydrous. |
Issue 2: Product Purity is Low After Synthesis with Lawesson's Reagent
Problem: The crude product contains significant impurities after synthesis using ethanolamine, 2-methylbutanoic acid, and Lawesson's reagent.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess or Impure Lawesson's Reagent | Using a large excess of Lawesson's reagent can lead to multiple sulfur-containing by-products. Use the minimum effective amount (typically 0.5-1.0 equivalents). Ensure the reagent is fresh, as it can degrade over time. |
| Formation of Thioamide Intermediate | The reaction proceeds through an N-(2-hydroxyethyl)-2-methylbutanamide intermediate, followed by thionation and cyclization. Incomplete cyclization will leave thioamide impurities. Increase reaction time or temperature to drive the cyclization to completion. |
| Side Reactions | Lawesson's reagent can promote other side reactions. A lower reaction temperature with a longer reaction time may improve selectivity. |
| Ineffective Work-up | Phosphorous and sulfur-containing by-products from Lawesson's reagent can be difficult to remove. A thorough aqueous wash (e.g., with NaHCO₃ solution) followed by brine is crucial. An additional filtration step to remove solid by-products before extraction may be beneficial. |
Issue 3: Difficulty in Final Product Purification by Distillation
Problem: The final purification of this compound by vacuum distillation results in low recovery or product decomposition.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermal Decomposition | The thiazoline ring may be sensitive to high temperatures. Use a high-vacuum system to lower the boiling point. A short-path distillation apparatus can minimize the residence time at high temperatures. |
| Presence of High-Boiling Impurities | Non-volatile impurities can cause bumping or charring in the distillation flask. Consider a pre-purification step like column chromatography on a small scale or a filtered wash on a larger scale to remove baseline impurities. |
| Close Boiling Points of Product and Impurities | If impurities have boiling points close to the product, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) is necessary to achieve good separation. |
Quantitative Data Summary: Purification Method Comparison
| Purification Method | Typical Purity | Typical Yield | Scalability | Key Considerations |
| Fractional Vacuum Distillation | >98% | 60-80% | High | Requires specialized equipment for high vacuum and efficient fractionation. Risk of thermal degradation. |
| Preparative Chromatography | >99% | 40-60% | Low | Not economically viable for large-scale production due to solvent consumption and low throughput. |
| Crystallization of a Salt | >99% | 50-70% | Medium | Requires formation of a suitable salt (e.g., hydrochloride) and subsequent liberation of the free base. Adds extra steps to the process. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Condensation of Cysteamine and 2-Methylbutanoic Acid
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, a condenser, and a temperature probe.
-
Charging Reagents: To the flask, add 2-methylbutanoic acid (1.0 eq), cysteamine hydrochloride (1.05 eq), and toluene (approx. 5 mL per gram of acid).
-
Neutralization: Add a base such as triethylamine (1.1 eq) to neutralize the cysteamine hydrochloride in situ.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Experimental Workflow Diagram:
Caption: Synthesis workflow for this compound.
Troubleshooting Logic: Low Yield
This diagram outlines the decision-making process when troubleshooting low product yields.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Continuous Flow Synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the continuous flow synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole. The information is tailored for researchers, scientists, and drug development professionals utilizing this synthetic approach.
Troubleshooting Guide
This guide addresses common issues encountered during the continuous flow synthesis of this compound. The underlying experimental protocol involves the reaction of 2-methylbutanenitrile and cysteamine in a heated flow reactor.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| P-001 | Low or No Product Yield | - Incorrect reaction temperature.- Insufficient residence time.- Reagent degradation.- Incorrect stoichiometry. | - Verify the reactor temperature is within the optimal range (e.g., 120-150°C).- Decrease the flow rate to increase residence time.- Use freshly distilled or high-purity reagents.- Ensure accurate pump calibration for the correct molar ratio of reactants. |
| P-002 | Reactor Clogging | - Precipitation of starting materials or product.- Formation of solid byproducts.- Incompatible solvent. | - Increase the solvent volume to improve solubility.- Consider a co-solvent to enhance the solubility of all components.- Filter reagent solutions before introducing them into the flow system.- If the product is precipitating, consider heating the transfer lines post-reactor. |
| P-003 | Inconsistent Product Purity | - Fluctuations in reaction temperature.- Inconsistent mixing.- Variable residence time. | - Ensure stable temperature control of the reactor.- Use an efficient micromixer at the point of reagent confluence.- Maintain a constant and pulseless flow from the pumps. |
| P-004 | Pressure Fluctuations in the System | - Partial clogging or blockages.- Outgassing of the solvent or reagents at elevated temperatures.- Pump malfunction. | - Perform a system flush to remove any potential blockages.- Degas the solvent and reagent solutions prior to use.- Check the pump for leaks or worn seals. |
| P-005 | Difficult Product Purification | - Presence of unreacted starting materials.- Formation of closely related byproducts. | - Optimize the reaction conditions to maximize conversion.- Implement an in-line purification module, such as a scavenger resin to remove unreacted cysteamine or an acid wash to remove the basic product for subsequent liberation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity I can expect from this continuous flow synthesis?
A1: With optimized conditions, yields for the continuous flow synthesis of this compound can range from 75-90%, with purities typically exceeding 95% after in-line purification or simple work-up.
Q2: Can I scale up this process?
A2: Yes, continuous flow synthesis is highly scalable. To increase productivity, you can either increase the flow rate (while potentially adjusting reactor length to maintain residence time), run the system for longer periods, or employ a larger volume flow reactor.
Q3: What are the critical safety precautions for this reaction?
A3: Cysteamine has a strong, unpleasant odor and is a skin and eye irritant. 2-Methylbutanenitrile is flammable and toxic. It is crucial to perform the synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Continuous flow systems offer enhanced safety by minimizing the volume of reagents reacting at any given time.
Q4: How do I choose an appropriate solvent for this reaction?
A4: The ideal solvent should dissolve both 2-methylbutanenitrile and cysteamine at room temperature and be stable at the reaction temperature. High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable choices. Ensure the solvent is compatible with your reactor and tubing material.
Q5: My product seems to be degrading during the reaction. What can I do?
A5: Product degradation could be due to excessive temperature or prolonged residence time. Try incrementally lowering the reaction temperature or increasing the flow rate to reduce the time the product spends in the heated zone.
Experimental Protocols
Proposed Continuous Flow Synthesis of this compound
This protocol describes a hypothetical but chemically sound continuous flow synthesis based on established batch procedures.
1. Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of 2-methylbutanenitrile in anhydrous DMF.
-
Solution B: Prepare a 1.1 M solution of cysteamine in anhydrous DMF.
-
Degas both solutions by sparging with nitrogen for 15 minutes.
2. System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
The system consists of two syringe pumps, a T-mixer, a heated coil reactor (e.g., 10 mL PFA tubing), a back pressure regulator (BPR), and a collection vessel.
-
The reactor coil is immersed in a temperature-controlled oil bath or heating block.
3. Reaction Execution:
-
Set the reactor temperature to 140°C.
-
Set the BPR to 10 bar to prevent solvent boiling.
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) into the T-mixer. This corresponds to a total flow rate of 0.5 mL/min and a residence time of 20 minutes in a 10 mL reactor.
-
The combined stream flows through the heated reactor where the cyclization reaction occurs.
-
The product stream passes through the BPR and is collected in a cooled vessel.
4. In-line Purification (Optional):
-
The product stream can be passed through a packed column containing a scavenger resin (e.g., a silica-bound sulfonic acid) to remove unreacted cysteamine.
5. Work-up and Isolation:
-
The collected solution is diluted with water and extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on optimization studies of similar reactions.
| Parameter | Value |
| Concentration of 2-methylbutanenitrile | 1.0 M |
| Concentration of Cysteamine | 1.1 M |
| Flow Rate (Total) | 0.5 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 20 min |
| Temperature | 140°C |
| Pressure | 10 bar |
| Expected Yield | 85% |
| Expected Purity (after work-up) | >95% |
Visualizations
Caption: Experimental workflow for the continuous synthesis.
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-(sec-Butyl)-4,5-dihydrothiazole Validation
This guide provides a detailed comparison of common analytical methods for the identification and quantification of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT), a volatile pheromone constituent found in male mouse urine.[1][2][3] The methodologies discussed are crucial for researchers in chemical ecology, drug development, and quality control who require accurate and reliable measurements of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[4][5][6]
Overview of Analytical Techniques
The primary methods for the analysis of this compound and related thiazoline derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, SBT is ideally suited for GC-MS analysis.[1] This technique provides excellent separation of volatile components in a mixture and definitive identification based on mass spectra and retention times.
-
High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds, HPLC can be adapted for the analysis of thiazole derivatives, particularly for non-volatile impurities or when coupled with a mass spectrometer (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural confirmation of synthesized SBT.[7] It provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.[7]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on its intended purpose, whether for identification, quantification of impurities, or assay of the bulk substance. The following table summarizes the typical performance characteristics for validated analytical methods applied to SBT analysis, in line with ICH Q2(R2) guidelines.[8][9]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) | Guideline Reference |
| Specificity | High; distinguishes SBT from structurally similar compounds based on retention time and mass fragmentation. | Moderate to High; dependent on column chemistry and detector. MS detection provides high specificity. | Very High; provides unique fingerprint based on chemical shifts for structural elucidation. | ICH Q2(R2)[4][8] |
| Linearity (R²) | >0.99 | >0.99 | Not typically used for quantification in this context, but quantitative NMR (qNMR) is possible. | ICH Q2(R2)[8][9] |
| Accuracy (% Recovery) | 98-102% | 98-102% | N/A for routine validation; qNMR requires certified reference standards. | ICH Q2(R2)[8] |
| Precision (%RSD) | < 2% | < 2% | N/A for routine validation. | ICH Q2(R2)[8] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Low to Moderate (µg/mL to ng/mL range) | High (mg/mL range) | ICH Q2(R2)[9] |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Low to Moderate (µg/mL range) | High (mg/mL range) | ICH Q2(R2)[9] |
| Robustness | High; tolerant to minor variations in flow rate and temperature ramp. | Moderate; sensitive to mobile phase composition, pH, and column temperature. | High; generally unaffected by minor sample matrix variations. | ICH Q2(R2)[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical procedures. The following protocols are representative examples for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the quantification and identification of SBT in a solution.
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: Scan m/z 40-200. The molecular ion peak is expected at m/z 143.25.[7] Key fragmentation patterns include the loss of the sec-butyl group.[7]
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a hypothetical method for analyzing SBT, assuming it has sufficient UV absorbance or is derivatized.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of SBT.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
¹H NMR Analysis: Expected chemical shifts (δ) include:
-
¹³C NMR Analysis: Expected chemical shifts include the imine carbon (C-2) at approximately 170 ppm.[7]
Visualization of Validation Workflow
The validation of an analytical method is a systematic process to confirm its suitability for the intended use. The workflow ensures that the method is reliable, reproducible, and accurate.
References
- 1. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. This compound | 56367-27-2 | Benchchem [benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Thiazoline Pheromones: 2-(sec-Butyl)-4,5-dihydrothiazole and its Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(sec-butyl)-4,5-dihydrothiazole (SBT), a key rodent pheromone, with other notable thiazoline-based semiochemicals. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for those engaged in chemical ecology, neurobiology, and the development of novel pest management strategies.
Introduction to Thiazoline Pheromones
Thiazolines are a class of heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. Certain derivatives of this scaffold play crucial roles in chemical communication across a diverse range of species. This guide focuses on a comparative analysis of three prominent thiazoline pheromones:
-
This compound (SBT): A well-characterized pheromone found in the urine of male mice, influencing both inter-male aggression and female reproductive cycles.
-
2,4,5-Trimethylthiazoline (TMT): A component of red fox feces that acts as a kairomone, inducing innate fear responses in rodents.
-
2-Isopropyl-4,5-dihydrothiazole: Another volatile compound identified in male mouse urine, contributing to the complex chemical signaling profile of this species.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the binding affinities and behavioral effects of the compared thiazoline pheromones.
Table 1: Binding Affinity of Thiazoline Pheromones to their Respective Binding Proteins/Receptors
| Pheromone | Binding Partner | Animal Model | Binding Affinity (Kᵢ/Kₐ) | Experimental Method |
| (S)-2-(sec-Butyl)-4,5-dihydrothiazole | Major Urinary Protein (MUP) | Mouse | 8.2 ± 0.6 µM[1][2] | Competitive displacement of a radiolabeled ligand[2] |
| (R)-2-(sec-Butyl)-4,5-dihydrothiazole | Major Urinary Protein (MUP) | Mouse | 10.5 ± 0.6 µM[1][2] | Competitive displacement of a radiolabeled ligand[2] |
| 2,4,5-Trimethylthiazoline | Guanylyl cyclase-G (GC-G) | Mouse | Data not available | In vitro guanylyl cyclase assays have confirmed direct binding and activation[3] |
| 2-Isopropyl-4,5-dihydrothiazole | Major Urinary Protein (MUP) | Mouse | Data not available | - |
Table 2: Behavioral Responses to Thiazoline Pheromones
| Pheromone | Behavior Assessed | Animal Model | Dose/Concentration | Observed Effect |
| This compound | Aggression | Male Mice | Synergistic action with dehydro-exo-brevicomin in castrated male urine[4][5] | Promotes inter-male aggressive behavior[4][5] |
| 2,4,5-Trimethylthiazoline | Freezing (Fear Response) | Rats and Mice | Dose-dependent[6][7] | Induces robust freezing behavior[8][9] |
| 2-Isopropyl-4,5-dihydrothiazole | Not specified | Male Mice | Not specified | Identified as a male mouse pheromone component[10] |
Experimental Protocols
Competitive Binding Assay for MUPs
Objective: To determine the binding affinity of thiazoline pheromones to Major Urinary Proteins (MUPs).
Methodology:
-
Preparation of MUPs: MUPs are isolated from the urine of adult male mice.
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]2-isobutyl-3-methoxypyrazine, is used.
-
Competitive Displacement: A constant concentration of the radioligand and MUPs are incubated with varying concentrations of the test thiazoline pheromone (e.g., SBT).
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a suitable method, such as filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) using the Cheng-Prusoff equation.[2]
Resident-Intruder Aggression Assay
Objective: To assess the effect of thiazoline pheromones on aggressive behavior in male mice.
Methodology:
-
Animal Housing: Adult male mice are individually housed to induce territorial behavior.
-
Pheromone Application: The urine of castrated male mice, which lacks aggression-promoting signals, is used as a vehicle. Synthetic thiazoline pheromones (e.g., SBT and dehydro-exo-brevicomin) are added to this urine.[4][5]
-
Intruder Introduction: A group-housed, sexually inexperienced male mouse (the "intruder") is introduced into the home cage of the resident male.[11]
-
Behavioral Observation: The latency to the first attack, the number of attacks, and the cumulative duration of fighting are recorded over a defined period (e.g., 15 minutes).[11]
-
Control Groups: Control groups include residents exposed to the urine of castrated males without added pheromones and residents exposed to water.
Predator Odor-Induced Freezing Assay
Objective: To quantify the fear response elicited by thiazoline kairomones.
Methodology:
-
Test Arena: A small, enclosed chamber is used to prevent escape and promote freezing behavior.[8]
-
Odor Presentation: A filter paper or a similar absorbent material is impregnated with a specific concentration of the test compound (e.g., TMT) or a control substance (e.g., water or a non-fear-inducing odorant).[8]
-
Animal Placement: A mouse is placed in the test arena.
-
Behavioral Recording: The duration of freezing, defined as the complete absence of movement except for respiration, is recorded for a set period (e.g., 5-10 minutes) using video tracking software or by a trained observer.[8][9]
-
Data Analysis: The percentage of time spent freezing is calculated and compared between the test and control groups.
Signaling Pathways
The signaling pathways for SBT and TMT involve distinct olfactory subsystems and molecular components.
This compound (SBT) Signaling Pathway
SBT is detected by the vomeronasal organ (VNO), a specialized chemosensory organ in the nasal cavity of most terrestrial vertebrates.[4] The binding of SBT to vomeronasal receptors (VRs) initiates an intracellular signaling cascade.
Caption: Signaling pathway of this compound (SBT) via the vomeronasal organ.
2,4,5-Trimethylthiazoline (TMT) Signaling Pathway
TMT is primarily detected by a distinct olfactory subsystem known as the Grueneberg ganglion, located at the entrance of the nasal cavity.[8]
Caption: Signaling pathway of 2,4,5-Trimethylthiazoline (TMT) via the Grueneberg ganglion.
Synthesis of Thiazoline Pheromones
The synthesis of thiazoline derivatives often involves the condensation of a β-aminothiol with a carboxylic acid or its derivative. A common and effective method utilizes Lawesson's reagent.
General Synthesis Workflow
Caption: General workflow for the synthesis of thiazoline pheromones.
Example: Synthesis of this compound (SBT)
SBT can be synthesized from ethanolamine and 2-methylbutanoic acid using Lawesson's reagent, often with microwave irradiation to improve reaction times and yields.[12]
Conclusion
This guide highlights the distinct and sometimes overlapping roles of thiazoline-based pheromones in rodent chemical communication. This compound primarily functions as an intraspecific signal regulating social and reproductive behaviors, mediated through the vomeronasal organ and MUPs. In contrast, 2,4,5-trimethylthiazoline acts as an interspecific kairomone, signaling danger and eliciting fear responses via the Grueneberg ganglion. While 2-isopropyl-4,5-dihydrothiazole is also a component of the mouse pheromonal blend, further research is required to fully elucidate its specific behavioral effects and binding partners. The detailed experimental protocols and signaling pathway diagrams provided herein offer a framework for future investigations into these fascinating molecules and their potential applications.
References
- 1. The Grueneberg Ganglion olfactory subsystem employs a cGMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Grueneberg ganglion olfactory subsystem employs a cGMP signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. Sensory transduction in vomeronasal neurons: evidence for G alpha o, G alpha i2, and adenylyl cyclase II as major components of a pheromone signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vomeronasal organ mediates interspecies defensive behaviors through detection of protein pheromone homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Grueneberg ganglion olfactory subsystem employs a cGMP signaling pathway [ouci.dntb.gov.ua]
- 7. Comparative behavioral effects between synthetic 2,4,5-trimethylthiazoline (TMT) and the odor of natural fox (Vulpes vulpes) feces in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Grueneberg ganglion: signal transduction and coding in an olfactory and thermosensory organ involved in the detection of alarm pheromones and predator-secreted kairomones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Isopropyl-4,5-dihydrothiazole - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Page loading... [guidechem.com]
- 12. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
Comparative Analysis of Sodium Bituminosulfonate (SBT) Synthesis Routes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synthesis routes of Sodium Bituminosulfonate (SBT), a complex active pharmaceutical ingredient (API), is crucial for ensuring product quality, consistency, and cost-effectiveness. This guide provides a comparative analysis of the primary synthesis routes for SBT, focusing on the traditional shale oil-based method and an alternative vegetable oil-based approach.
Sodium Bituminosulfonate, a substance with a long history in dermatology for its anti-inflammatory, antibacterial, and antifungal properties, is principally derived from sulfur-rich bituminous schists (oil shale). An alternative synthesis route utilizing vegetable oil has also been noted, particularly in products originating from China. This analysis delves into the known aspects of each route, presenting available data, experimental methodologies, and a comparative overview.
Traditional Synthesis Route: From Shale Oil to SBT
The established and most well-documented method for producing SBT involves a three-stage process starting with the extraction of oil from bituminous schists.
Experimental Protocol: Shale Oil-Based SBT Synthesis
-
Dry Distillation of Bituminous Schists: The process begins with the dry distillation of sulfur-rich oil shale. This is a pyrolysis process where the shale is heated in the absence of air to break down the complex organic matter (kerogen) into a synthetic crude oil, commonly known as shale oil.[1][2] The temperature for this decomposition typically ranges from 480 to 520°C to achieve the highest yield.
-
Sulfonation of Shale Oil: The obtained shale oil, or a purified fraction thereof, undergoes sulfonation. This is a critical step where the oil is treated with a sulfonating agent, such as sulfur trioxide or oleum (fuming sulfuric acid), to introduce sulfonic acid groups (-SO3H) into the organic molecules.[1] The reaction temperature is generally kept below 150°F (approximately 65°C), and preferably between 5°F and 32°F (-15°C to 0°C), to prevent the formation of undesirable byproducts.[3] The concentration of the sulfonating agent and the reaction time are key parameters that influence the degree of sulfonation and the final product's properties.
-
Neutralization: The final step is the neutralization of the resulting sulfonated shale oil with a sodium-based alkali, such as sodium hydroxide, to form Sodium Bituminosulfonate.[4] This reaction is typically carried out at temperatures below 200°F (approximately 93°C) to prevent decomposition of the sulfonation products.[3]
Alternative Synthesis Route: Vegetable Oil-Based SBT
An alternative route for producing a substance referred to as "ichthammol" or bituminosulfonate involves the use of vegetable oil as the starting material. This method is particularly associated with products from China and is considered an "ersatz product" as it deviates from the traditional shale oil origin.[1]
Experimental Protocol: Vegetable Oil-Based SBT Synthesis (Inferred)
-
Preparation of Vegetable Oil: Selection of a suitable vegetable oil, which may undergo pre-treatment steps. The fatty acid composition of the oil, particularly the degree of unsaturation, would be a critical factor.
-
Sulfonation of Vegetable Oil: The vegetable oil is reacted with a sulfonating agent. The reaction conditions, such as temperature and the ratio of oil to sulfonating agent, would need to be carefully controlled to achieve the desired level of sulfonation and minimize side reactions. A patent for the sulfonation of fats and oils suggests reaction temperatures between 20°C and 50°C.[1]
-
Neutralization: The resulting sulfonated vegetable oil is then neutralized with a sodium-based alkali to produce the final product.
Comparative Analysis
A direct, quantitative comparison of SBT produced from shale oil versus vegetable oil is challenging due to the limited publicly available data on the vegetable oil-based process. However, a qualitative and inferred quantitative comparison can be made based on the nature of the starting materials and general chemical principles.
Table 1: Comparative Overview of SBT Synthesis Routes
| Parameter | Shale Oil-Based Route | Vegetable Oil-Based Route (Inferred) |
| Starting Material | Bituminous Schists (Oil Shale) | Various Vegetable Oils |
| Key Chemical Moieties | Complex mixture of aliphatic and aromatic hydrocarbons, thiophenes, and other sulfur-containing organic compounds.[1] | Primarily triglycerides of fatty acids with varying degrees of unsaturation.[5] |
| Synthesis Complexity | Multi-step process involving mining, distillation, sulfonation, and neutralization. | Potentially simpler, omitting the mining and distillation stages. |
| Product Composition | Highly complex mixture of thousands of individual compounds.[2] | Expected to be a less complex mixture, primarily sulfonated fatty acid derivatives. |
| Purity and Impurity Profile | Impurities can arise from the raw material (e.g., heavy metals, polycyclic aromatic hydrocarbons) and the synthesis process.[6][7] | Impurities would depend on the purity of the starting oil and byproducts of the sulfonation process. |
| Performance | Well-documented therapeutic efficacy in various dermatological conditions.[8] | Efficacy would depend on the final chemical composition and may differ from shale oil-derived SBT. |
| Cost-Effectiveness | Potentially higher costs associated with mining and distillation of shale oil. | May be more cost-effective due to readily available starting materials. |
| Environmental Impact | Significant environmental concerns related to shale oil extraction, including land use, water consumption, and greenhouse gas emissions.[9] | Generally lower environmental impact compared to shale oil extraction, though cultivation of vegetable oil crops has its own environmental footprint.[5] |
Data Presentation and Visualization
Due to the lack of specific quantitative data in the public domain for a direct comparison of yields, purity, and other performance metrics, a detailed comparative table with numerical values cannot be constructed at this time. Further research and proprietary data would be required for such an analysis.
The signaling pathways and experimental workflows are represented by the Graphviz diagrams provided above.
Conclusion for Researchers
The synthesis of Sodium Bituminosulfonate is a complex process, with the traditional shale oil-based route being the most established and characterized. While the vegetable oil-based route presents a potentially more cost-effective and environmentally benign alternative, there is a significant lack of publicly available data regarding its specific synthesis protocol, product composition, and therapeutic efficacy.
For researchers and drug development professionals, it is imperative to:
-
Thoroughly characterize the starting materials: The composition of the shale oil or vegetable oil will directly impact the final product.
-
Optimize and control the sulfonation process: This is a critical step that determines the key quality attributes of the SBT.
-
Conduct comprehensive analytical testing: A detailed analysis of the final product, including its impurity profile, is essential to ensure safety and efficacy, in line with regulatory guidelines such as those from the ICH.[3][6]
Future research should focus on a direct comparative study of SBT derived from both shale oil and vegetable oil to provide the scientific community with the necessary data to make informed decisions regarding the production and use of this important pharmaceutical ingredient.
References
- 1. US4741738A - Sulfonation of fats and oils - Google Patents [patents.google.com]
- 2. Analysis of complex drugs by comprehensive two-dimensional gas chromatography and high-resolution mass spectrometry: detailed chemical description of the active pharmaceutical ingredient sodium bituminosulfonate and its process intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. resilience.org [resilience.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Environmental impact of the oil shale industry - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Lawesson's Reagent vs. Microwave Synthesis for Thiobenzophenone (SBT) and Thioamide Production
For researchers, scientists, and drug development professionals, the efficient synthesis of thiocarbonyl compounds is a critical step in the development of novel therapeutics and functional materials. The thionation of amides and ketones to their corresponding thioamides and thioketones is a fundamental transformation, with thiobenzophenone (SBT) and its derivatives being important building blocks. This guide provides an objective comparison of two prominent methods for this conversion: the use of the classical Lawesson's reagent under conventional heating and the application of modern microwave-assisted synthesis.
This comparison delves into the performance of each method, supported by experimental data, to provide a clear understanding of their respective advantages and disadvantages in terms of reaction time, yield, and operational simplicity.
Executive Summary
Microwave-assisted synthesis utilizing Lawesson's reagent has emerged as a superior alternative to conventional heating methods for the thionation of carbonyl compounds. The primary advantages of microwave synthesis include a dramatic reduction in reaction times—often from hours to mere minutes—and frequently higher product yields. Furthermore, microwave-assisted methods can often be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing solvent waste and simplifying product purification.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the thionation of representative carbonyl compounds using Lawesson's reagent under both conventional heating and microwave irradiation.
| Substrate | Product | Method | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Benzophenone | Thiobenzophenone | Conventional | Toluene | Reflux | 1 - 2 hours | Good to High | [1][2] |
| Benzophenone | Thiobenzophenone | Microwave | Toluene | 150W | 2 minutes | High | [2] |
| 4-Methyl-3-vinyl quinoline-2(1H)-one | 4-Methyl-3-vinyl quinoline-2(1H)-thione | Conventional | THF | Reflux | 3 hours | 78 | [3] |
| 4-Methyl-3-vinyl quinoline-2(1H)-one | 4-Methyl-3-vinyl quinoline-2(1H)-thione | Microwave | THF | - | 1 minute | 92 | [3] |
| 4-Phenyl-3-vinyl quinoline-2(1H)-one | 4-Phenyl-3-vinyl quinoline-2(1H)-thione | Conventional | THF | Reflux | 5.3 hours | 75 | [3] |
| 4-Phenyl-3-vinyl quinoline-2(1H)-one | 4-Phenyl-3-vinyl quinoline-2(1H)-thione | Microwave | THF | - | 2 minutes | 94 | [3] |
Reaction Mechanism and Experimental Workflows
The thionation of a carbonyl compound with Lawesson's reagent proceeds through a well-established mechanism. The dimeric Lawesson's reagent is in equilibrium with its reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[2]
The experimental workflows for conventional and microwave-assisted synthesis differ significantly in terms of apparatus and duration.
Experimental Protocols
Conventional Synthesis of Thiobenzophenone
This protocol is a general procedure based on established methods.[4]
Materials:
-
Benzophenone
-
Lawesson's Reagent (0.5 equivalents)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve benzophenone in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 2 hours.[2]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure thiobenzophenone.
Microwave-Assisted Synthesis of Thiobenzophenone
This protocol is adapted from the work of Varma and Kumar, who pioneered solvent-free microwave-assisted thionation.[5]
Materials:
-
Benzophenone
-
Lawesson's Reagent (0.5 equivalents)
-
Microwave reactor
-
Microwave vial with a septum
-
Standard laboratory glassware for workup
Procedure:
-
In a microwave vial, thoroughly mix benzophenone and Lawesson's reagent (0.5 equivalents).
-
Place the vial in the microwave reactor and irradiate at a power of 150W for 2 minutes.[2]
-
After irradiation, allow the vial to cool to room temperature.
-
The reaction mixture is then directly subjected to purification, which is often simplified due to the cleaner reaction profile. Column chromatography can be used if necessary.
Discussion of Results and Method Comparison
The experimental data clearly demonstrates the significant advantages of microwave-assisted synthesis for the thionation of carbonyls.
Reaction Time: The most striking difference is the drastic reduction in reaction time. For the synthesis of thiobenzophenone, the time is reduced from 1-2 hours to just 2 minutes.[2] This acceleration is attributed to the efficient and rapid heating of the polar reactants and intermediates by the microwave irradiation, leading to a significant increase in the reaction rate.[1]
Yield: In many cases, microwave synthesis not only accelerates the reaction but also improves the yield. For the thionation of quinolone derivatives, the yields increased from 75-78% with conventional heating to 92-94% with microwave irradiation.[3] This is likely due to the reduced reaction time, which minimizes the formation of degradation products and side reactions that can occur during prolonged heating.[2]
Operational Simplicity and Green Chemistry: Microwave-assisted synthesis is often simpler to perform. The ability to conduct reactions under solvent-free conditions eliminates the need for handling and disposing of large quantities of volatile organic solvents.[5] This not only makes the process more environmentally friendly but also simplifies the workup and purification steps, as there is no solvent to remove.
For the synthesis of thiobenzophenone and other thioamides, microwave-assisted synthesis with Lawesson's reagent offers a compelling alternative to traditional conventional heating methods. The dramatic reduction in reaction times, coupled with often higher yields and the potential for solvent-free conditions, makes it a more efficient, economical, and environmentally benign approach. For researchers and professionals in drug development and materials science, the adoption of microwave technology for thionation reactions can significantly accelerate research and development timelines while promoting sustainable chemical practices.
References
- 1. benchchem.com [benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 5. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids [organic-chemistry.org]
A Comparative Guide to Purity Assessment of Synthetic 2-(sec-Butyl)-4,5-dihydrothiazole
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of synthetic 2-(sec-Butyl)-4,5-dihydrothiazole: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound
This compound is a volatile heterocyclic compound.[1] Its synthesis can result in various process-related impurities, including unreacted starting materials and byproducts.[2] Accurate purity determination is therefore essential for its application in research and development.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on factors such as the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a summary of the quantitative performance of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Separation by differential partitioning between a mobile and stationary phase, with UV absorbance detection. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.[3] |
| Selectivity | High (mass selective detector) | Moderate to High (dependent on chromatographic resolution) | High (structurally specific signals) |
| Sensitivity | Very High (ng to pg level) | High (µg to ng level) | Moderate (mg to µg level) |
| Precision (RSD) | < 5% | < 2% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Throughput | Moderate | High | Low to Moderate |
| Primary Use | Identification and quantification of volatile impurities. | Routine purity testing and quantification of non-volatile impurities. | Absolute quantification without a specific reference standard of the analyte.[4] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[5]
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound (molecular ion at m/z 143).[6]
References
- 1. 2-sec-Butyl-4,5-dihydrothiazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. This compound | 56367-27-2 | Benchchem [benchchem.com]
- 6. 2-sec-Butyl-4,5-dihydrothiazole | C7H13NS | CID 162148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Referencing SBT Retention Times and m/z Ratios for Enhanced Compound Identification and Purity Assessment
A Comparative Guide for Researchers in Drug Development
In the landscape of modern drug discovery and development, the precise identification and characterization of small molecule therapeutics and their associated impurities are paramount for ensuring safety and efficacy. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as an indispensable analytical tool, providing high-sensitivity and high-specificity data. This guide offers a comparative overview of cross-referencing two critical parameters derived from LC-MS analysis: retention time (RT) and mass-to-charge ratio (m/z), supported by experimental data and detailed protocols.
Unveiling Molecular Identity: The Synergy of Retention Time and m/z
Liquid chromatography separates components of a mixture based on their differential interactions with a stationary phase, with each compound eluting at a characteristic retention time.[1][2] Mass spectrometry then measures the mass-to-charge ratio of the ionized molecules, offering a highly specific molecular fingerprint.[3][4] While each parameter alone provides valuable information, their combined use significantly enhances the confidence of compound identification and structural elucidation.[2][5] Cross-referencing experimental RT and m/z values with established databases or in-silico predicted values allows for the rapid and accurate annotation of known compounds and the characterization of novel entities or impurities.[6]
Comparative Analysis of Small Molecules: Retention Time and m/z Data
The following tables present experimental data for the analysis of two widely used pharmaceuticals, fexofenadine and atenolol, and their known impurities. This data illustrates how retention times and m/z ratios are used in concert to resolve and identify structurally similar compounds.
Table 1: Fexofenadine and Its Impurities
| Compound | Retention Time (min) | [M+H]+ m/z (Observed) | [M+H]+ m/z (Theoretical) |
| Fexofenadine | 1.9 | 502.1 | 502.2879 |
| Impurity A (keto fexofenadine) | 14.013 | - | - |
| Impurity B | 11.987 | - | - |
| Impurity C | 16.530 | - | - |
| Oxidative Degradation Product | - | 518 | 518.2828 |
Data compiled from multiple sources.[1][7][8][9] Note that retention times can vary significantly between different LC methods and systems.
Table 2: Atenolol and Its Impurities
| Compound | Retention Time (min) | [M+H]+ m/z (Observed) | [M+H]+ m/z (Theoretical) |
| Atenolol | - | 267.2 | 267.1658 |
| N-nitroso-atenolol | 4.5 | 296 | 296.1559 |
| Impurity D | - | - | - |
| Impurity F (isomers) | - | - | - |
Data compiled from multiple sources.[10][11][12][13] Retention times are highly method-dependent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of LC-MS experiments. Below are representative protocols for the analysis of small molecule pharmaceuticals.
Protocol 1: Analysis of Fexofenadine and its Impurities
Sample Preparation:
The commercial fexofenadine compound is dissolved in a 1:1 acetonitrile/water solution to a concentration of 0.3 µg/mL.[9]
Liquid Chromatography (LC):
-
System: Thermo Scientific Accela 1250 pump with an Open Accela Autosampler and PDA detector.[9]
-
Column: Thermo Scientific Accucore C18, 2.1 x 150 mm, 2.6 µm particle size.[9]
-
Mobile Phase: A gradient of A (Water), B (Acetonitrile), and C (Water with 0.05% Ammonium Hydroxide, pH 9).[9]
-
Gradient Program:
-
0-0.5 min: 60% A, 15% B, 25% C
-
14.0 min: 25% A, 50% B, 25% C
-
19.0 min: 5% A, 70% B, 25% C
-
19.1-24.0 min: 60% A, 15% B, 25% C[9]
-
-
Flow Rate: 400 µL/min.[9]
-
Injection Volume: 5 µL.[9]
-
Column Temperature: 30°C.[7]
Mass Spectrometry (MS):
-
System: Thermo Scientific Orbitrap Elite mass spectrometer with a HESI II ion source.[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Resolution: 120,000 for full scan and 15,000 for MS/MS.[9]
Protocol 2: Analysis of N-nitroso-atenolol in Atenolol
Sample Preparation:
Atenolol-based pharmaceutical samples are prepared to quantify the N-nitroso-atenolol impurity.[10]
Liquid Chromatography (LC):
-
Column: C18 stationary phase.[10]
-
Mobile Phase: A gradient of A (0.1% formic acid in water) and B (0.1% formic acid in methanol).[10]
-
Gradient Program:
-
0-1.5 min: 20% B
-
1.5-2.5 min: 20-23.5% B
-
2.5-3.0 min: 23.5% B
-
3.0-9.5 min: 23.5-26% B
-
9.5-9.9 min: 26-99% B
-
9.9-12.4 min: 99% B
-
12.4-15.0 min: Return to 20% B and equilibrate.[10]
-
-
Flow Rate: 0.33 mL/min.[10]
-
Injection Volume: 1 µL.[10]
-
Autosampler Temperature: 10°C.[10]
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions:
-
Source Temperature: 150°C.[10]
-
Desolvation Temperature: 400°C.[10]
Visualizing the Workflow: Compound Identification and Purity Analysis
The following diagram illustrates a typical workflow for identifying and characterizing impurities in a pharmaceutical sample using LC-MS, cross-referencing retention time and m/z data.
Caption: Workflow for LC-MS based impurity identification.
Platform Comparison: Q-TOF vs. Orbitrap for Pharmaceutical Analysis
The choice of mass analyzer can significantly impact the quality of data obtained. Two common high-resolution mass spectrometry (HRMS) platforms are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
-
Q-TOF MS: This hybrid instrument combines a quadrupole for ion selection with a time-of-flight analyzer for mass determination. Q-TOF systems are known for their fast acquisition speeds, making them well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC) for high-throughput screening.[14] They offer good mass accuracy and resolution.[15]
-
Orbitrap MS: This technology utilizes an ion trap where ions orbit a central electrode. The frequency of these orbits is related to the m/z ratio, which is detected and converted to a mass spectrum via a Fourier transform.[14] Orbitrap instruments are renowned for their very high resolution and excellent mass accuracy, which can be crucial for resolving isobaric interferences and confidently determining elemental compositions.[15][16] While traditionally having slower scan speeds than Q-TOFs, recent advancements have significantly improved their acquisition rates.[17]
For routine quantitative analysis, both platforms can perform exceptionally well. However, for the structural elucidation of unknown impurities where the highest mass accuracy and resolution are critical for determining elemental formulas, the Orbitrap often holds an advantage.[16] Conversely, the faster scan speeds of Q-TOF instruments can be beneficial for capturing very narrow chromatographic peaks generated in high-throughput applications.[14] The selection of the most appropriate platform ultimately depends on the specific analytical challenges and workflow requirements of the laboratory.
References
- 1. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Structural Elucidation of 2-(sec-Butyl)-4,5-dihydrothiazole: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data required to unequivocally confirm the chemical structure of 2-(sec-Butyl)-4,5-dihydrothiazole. By comparing its spectroscopic fingerprint with related analogues, this document serves as a practical reference for researchers engaged in the synthesis, identification, and quality control of thiazoline derivatives.
Comparative Analysis of this compound and Its Analogues
The identity of this compound (SBT) is established through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The data interpretation is strengthened by comparing it with structurally similar molecules. The sec-butyl group and the dihydrothiazole ring each impart unique characteristics to its spectroscopic signature.
A comparison with its lower alkyl chain analogues (methyl and ethyl) and its aromatic counterpart (2-sec-butylthiazole) highlights the structural contributions of the substituent group. The saturated dihydrothiazole ring in SBT is notably different from the aromatic thiazole ring, which influences the chemical shifts in NMR and vibrational frequencies in IR spectroscopy.
Table 1: Structural and Molecular Weight Comparison of Thiazole Derivatives
| Compound | Substituent Group | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
| This compound | sec-Butyl | C₇H₁₃NS | 143.25[1][2] | Saturated thiazoline ring; branched alkyl group enhances hydrophobicity.[1] |
| 2-Ethyl-4,5-dihydrothiazole | Ethyl | C₅H₉NS | 115.20[1] | Saturated thiazoline ring; shorter alkyl chain reduces steric hindrance.[1] |
| 2-Methyl-4,5-dihydrothiazole | Methyl | C₄H₇NS | 101.17[1] | Saturated thiazoline ring; minimal steric effects.[1] |
| 2-sec-Butylthiazole | sec-Butyl | C₇H₁₁NS | 141.23[3] | Aromatic thiazole ring; different proton and carbon chemical environments. |
Spectroscopic Data for Structural Confirmation
The following data are characteristic of this compound and are essential for its positive identification.
Table 2: Summary of Key Spectroscopic Data for this compound
| Analytical Technique | Parameter | Observed Value | Structural Interpretation |
| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ | m/z 143.25 | Confirms the molecular formula C₇H₁₃NS.[1] |
| Key Fragment | Loss of 57 Da | Corresponds to the cleavage of the sec-butyl group.[1] | |
| Infrared (IR) Spectroscopy | C=N Stretch | 1640–1680 cm⁻¹ | Characteristic absorption of the imine bond in the thiazoline ring.[1] |
| C–S Stretch | 670–710 cm⁻¹ | Indicates the presence of the carbon-sulfur bond within the ring.[1] | |
| ¹H NMR Spectroscopy | Thiazoline Ring Protons | δ 3.2–3.5 ppm (N–CH₂) | Methylene group adjacent to the nitrogen atom.[1] |
| Thiazoline Ring Protons | δ 2.7–3.0 ppm (S–CH₂) | Methylene group adjacent to the sulfur atom.[1] | |
| sec-Butyl Protons | δ 1.5–1.7 ppm (multiplet, -CH) | Methine proton of the sec-butyl group.[1] | |
| sec-Butyl Protons | δ 0.9–1.1 ppm (multiplets, -CH₃) | Methyl groups of the sec-butyl substituent.[1] | |
| ¹³C NMR Spectroscopy | Imine Carbon | ~170 ppm | Confirms the C=N bond environment (C-2 of the thiazoline ring).[1] |
Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized or isolated sample suspected to be this compound involves a multi-step analytical approach. Each technique provides orthogonal data that, when combined, offers unambiguous structural proof.
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection: 1 µL of the sample (1 mg/mL in dichloromethane) is injected in splitless mode.
-
MS Parameters: Ion source temperature at 230°C, quadrupole temperature at 150°C, and mass range scanned from m/z 40 to 400.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups, particularly the imine (C=N) and carbon-sulfur (C-S) bonds.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Spectra are recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the complete carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0 to 220 ppm.
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
References
A Comparative Guide to the Behavioral Responses of SBT and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral responses to Sodium Butyrate (SBT), a well-studied histone deacetylase (HDAC) inhibitor, and its analogs, including Phenylbutyrate and Valproic Acid. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for further research and drug development.
Mechanism of Action: A Shared Pathway
SBT and its analogs primarily exert their effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, a key epigenetic modification that relaxes chromatin structure and alters gene expression.[1][2] One of the critical downstream effects of this process in the central nervous system is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, differentiation, and synaptic plasticity.[3][4][5] Dysregulation of the HDAC-BDNF signaling pathway has been implicated in various neuropsychiatric disorders, making HDAC inhibitors a promising therapeutic target.
Signaling Pathway of SBT and its Analogs
The following diagram illustrates the core signaling cascade initiated by SBT and its analogs.
Caption: Signaling pathway of SBT and its analogs.
Comparative Behavioral Data
The following table summarizes the quantitative data from various preclinical studies investigating the effects of SBT and its analogs on behavioral models of depression and anxiety. These models are widely used to screen for potential antidepressant and anxiolytic properties of novel compounds.
| Compound | Behavioral Test | Animal Model | Dose | Key Findings |
| Sodium Butyrate (SBT) | Forced Swim Test (FST) | Mice (CUMS) | Not Specified | Significantly decreased immobility time, indicating an antidepressant-like effect.[6] |
| Tail Suspension Test (TST) | Mice (CUMS) | Not Specified | Significantly decreased immobility time, suggesting an antidepressant-like effect.[6] | |
| Forced Swim Test (FST) | Rats (Maternal Deprivation) | Not Specified | Reversed the increased immobility time induced by maternal deprivation.[7] | |
| Forced Swim Test (FST) | Rats (Chronic Mild Stress) | Not Specified | Reversed the increased immobility time induced by chronic mild stress.[7] | |
| Sodium Phenylbutyrate | Forced Swim Test (FST) | Mice (Chronic Restraint Stress) | 40 & 120 mg/kg | Significantly reduced immobility time at the 120 mg/kg dose, indicating an antidepressant-like effect.[8] |
| Morris Water Maze (MWM) | Mice (Chronic Restraint Stress) | 40 & 120 mg/kg | Prevented cognitive impairment induced by restraint stress at the 120 mg/kg dose.[8] | |
| Valproic Acid (VPA) | Elevated Plus Maze (EPM) | Mice | Not Specified | Increased time spent in the open arms, suggesting an anxiolytic effect. |
| Forced Swim Test (FST) | Rats | Not Specified | In combination with Sodium Butyrate, reversed mania-like hyperactivity.[9] |
CUMS: Chronic Unpredictable Mild Stress
Experimental Protocols
Detailed methodologies for the key behavioral experiments cited in this guide are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a rodent behavioral test used for the evaluation of antidepressant efficacy.[10] It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable environment.
Apparatus:
-
A transparent cylindrical container (for mice: 20-25 cm in diameter, 40-50 cm high; for rats: 20 cm in diameter, 40 cm high).[11][12]
-
The container is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15 cm for mice, 30 cm for rats).[12][13]
Procedure:
-
Habituation (for rats): A 15-minute pre-test session is conducted 24 hours before the actual test.[11]
-
Test Session: The animal is gently placed into the water-filled cylinder for a 6-minute session.[12][14]
-
Data Recording: The entire session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured, usually during the last 4 minutes of the test.[15] A decrease in immobility time is indicative of an antidepressant-like effect.[16][17]
Caption: Workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral assay for screening potential antidepressant drugs in mice.[18] It is based on a similar principle to the FST, where immobility is interpreted as a state of behavioral despair.
Apparatus:
-
A suspension bar or ledge.
-
Tape to suspend the mouse by its tail.
-
A chamber or box to prevent the mouse from climbing or escaping (e.g., 55 cm height x 60 cm width x 11.5 cm depth).[18][19]
Procedure:
-
Suspension: The mouse is suspended by its tail using adhesive tape, at a height where it cannot reach any surfaces.[20] The tape is typically attached about 1-2 cm from the tip of the tail.
-
Test Duration: The test is conducted for a 6-minute period.[15][21]
-
Data Recording: The session is video-recorded for subsequent analysis.
-
Scoring: The total time the mouse remains immobile is measured. A reduction in immobility time suggests an antidepressant-like effect.
Caption: Workflow for the Tail Suspension Test.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.[22][23] The test is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-55 cm).[23]
-
Two open arms and two closed arms (with high walls).[24][25]
-
For mice, arms are typically 30 cm long x 5 cm wide; for rats, 50 cm long x 10 cm wide.[23]
Procedure:
-
Habituation: The animal is acclimated to the testing room for at least 30-60 minutes prior to the test.[24][25]
-
Placement: The animal is placed in the center of the maze, facing an open arm.[26]
-
Test Duration: The animal is allowed to freely explore the maze for a 5-minute session.[22]
-
Data Recording: A video camera mounted above the maze records the animal's movements.
-
Scoring: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Caption: Workflow for the Elevated Plus Maze test.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium butyrate alleviates lead-induced neuroinflammation and improves cognitive and memory impairment through the ACSS2/H3K9ac/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-mPFC injection of sodium butyrate promotes BDNF expression and ameliorates extinction recall impairment in an experimental paradigm of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant-like effects of sodium butyrate and its possible mechanisms of action in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant Effect of Sodium Butyrate is Accompanied by Brain Epigenetic Modulation in Rats Subjected to Early or Late Life Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. protocols.io [protocols.io]
- 16. Machine learning-based model for behavioural analysis in rodents applied to the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Tail Suspension Test [jove.com]
- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. protocols.io [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. behaviorcloud.com [behaviorcloud.com]
- 26. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
A Comparative Guide to the Efficacy of Sodium Butyrate (SBT) Across Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Sodium Butyrate (SBT), a short-chain fatty acid with known anti-inflammatory and histone deacetylase (HDAC) inhibitory properties. The following sections summarize key experimental findings across different rodent strains, offering insights into its therapeutic potential in various disease models.
Quantitative Data Summary
The efficacy of Sodium Butyrate (SBT) has been evaluated in several preclinical models, with notable differences observed across rodent strains. The following tables summarize the quantitative outcomes of SBT treatment in various disease models, categorized by rodent species and strain.
Table 1: Efficacy of Sodium Butyrate in Mouse Strains
| Disease Model | Mouse Strain | Dosage | Key Efficacy Endpoints | Results with SBT | Reference |
| Parkinson's Disease (Rotenone-induced) | C57BL/6 | Intragastric gavage for 4 weeks | Improved motor function, protected against α-synuclein expression, prevented loss of TH-positive neurons. | Ameliorated gut dysfunction and motor deficits. | [1] |
| Parkinson's Disease (MPTP-induced) | Not Specified | Gavage for 21 days | Improved motor functioning, increased striatal neurotransmitter levels, reduced death of dopaminergic neurons. | Neuroprotective effects observed.[2] | |
| Colitis (DSS-induced) | C57BL/6 | Pretreatment | Attenuated colitis, decreased disease activity index (DAI), colon length shortening, and histopathology scores. | Protective effects demonstrated. | |
| Colorectal Cancer Liver Metastasis | BALB/c | Not Specified | Decreased mouse colon cancer CT26 cell liver metastasis. | Modulated gut microbiota and improved host immune response. | |
| Traumatic Brain Injury (TBI) | Not Specified | Not Specified | Attenuated neurological deficits, brain edema, neuronal damage, and BBB permeability. | Neuroprotective effects observed.[3] | |
| Diabetic Retinopathy | C57BL/6J | Not Specified | Alleviated retinal thinning and microglial cell activation, improved intestinal barrier and gut microbiota dysbiosis. | Potential therapeutic activity against DR.[4] |
Table 2: Efficacy of Sodium Butyrate in Rat Strains
| Disease Model | Rat Strain | Dosage | Key Efficacy Endpoints | Results with SBT | Reference |
| Cardiac Hypertrophy (PAAC-induced) | Wistar | Treatment for eight weeks | Reduced hypertrophic indices, LV wall thickness, LV collagen levels, and improved hemodynamic functions. | Beneficial effect on cardiac hypertrophy. | [5] |
| Acute Carbon Monoxide Poisoning | Not Specified | Not Specified | Inhibited apoptosis and consolidated spatial memory. | Improved memory and cognitive function by promoting autophagy.[6] | |
| Cardiac Arrest | Sprague-Dawley | Not Specified | Improved neurobehavioral recovery, preserved ileal epithelial tight junction integrity, and remodeled gut microbiota. | Mitigated post-cardiac arrest syndrome.[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited in vivo comparison studies.
Parkinson's Disease Model in C57BL/6 Mice[1]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Parkinson's Disease: Mice were subjected to a rotenone-induced PD model.
-
SBT Administration: Mice were treated intragastrically with Sodium Butyrate for 4 weeks.
-
Evaluation:
-
Gut and motor functions were evaluated.
-
α-synuclein expression in the colon and substantia nigra was detected by western blotting.
-
Tyrosine hydroxylase (TH)-positive neurons in the substantia nigra were measured by immunofluorescence.
-
Colitis Model in Mice[3]
-
Animal Model: Male C57 mice (6 weeks old).
-
Induction of Colitis: Colonic inflammation was induced by dextran sulfate sodium (DSS).
-
SBT Administration: Pretreatment with Sodium Butyrate.
-
Evaluation:
-
Disease activity index (DAI), colon length shortening, spleen tumidness, and histopathology scores were assessed.
-
Intestinal barrier integrity was observed by H&E staining and electron microscopy.
-
Gut microbiota was analyzed by 16S rRNA sequence analysis.
-
Cardiac Hypertrophy Model in Wistar Rats[7]
-
Animal Model: Healthy Wistar rats.
-
Induction of Cardiac Hypertrophy: Partial abdominal aorta constriction (PAAC) for eight weeks.
-
SBT Administration: Treatment with Sodium Butyrate.
-
Evaluation:
-
Hypertrophic and hemodynamic evaluation.
-
Oxidative stress parameters and mitochondrial DNA concentration were measured.
-
LV wall thickness, LV collagen levels, and cardiomyocyte diameter were assessed.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Sodium Butyrate
Sodium Butyrate exerts its therapeutic effects through multiple mechanisms, primarily via the inhibition of histone deacetylases (HDACs). This action leads to the modulation of gene expression, resulting in anti-inflammatory, anti-apoptotic, and antioxidant effects.
Caption: SBT's primary mechanism via HDAC inhibition.
Typical Experimental Workflow
The evaluation of SBT's efficacy in rodent models typically follows a standardized workflow, from disease induction to endpoint analysis.
References
- 1. SUPPLEMENTATION WITH SODIUM BUTYRATE PROTECTS AGAINST ANTIBIOTIC-INDUCED INCREASES IN ETHANOL CONSUMPTION BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson’s Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sodium butyrate modulates gut microbiota and immune response in colorectal cancer liver metastatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate exerts a neuroprotective effect in rats with acute carbon monoxide poisoning by activating autophagy through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SBT-20: A Comparative Guide to Mitochondria-Targeted Antioxidants
For researchers, scientists, and drug development professionals, this guide provides a comparative performance analysis of the research chemical SBT-20 against other mitochondria-targeted antioxidants. The information is based on available preclinical data and aims to facilitate informed decisions in experimental design.
SBT-20 is a cell-permeable, mitochondria-targeting tetrapeptide that has emerged as a promising research tool for investigating pathologies associated with mitochondrial dysfunction and oxidative stress. By selectively accumulating in the mitochondria, SBT-20 offers a targeted approach to mitigate the damaging effects of reactive oxygen species (ROS) at their primary source. This guide benchmarks SBT-20's performance against notable alternatives, including the structurally similar peptide elamipretide (SS-31), the ubiquinone derivative MitoQ, and the general antioxidant N-acetylcysteine (NAC).
Mechanism of Action: A Shared Target with Subtle Differences
The primary mechanism of action for SBT-20 and its counterparts, elamipretide and MitoQ, involves the mitigation of mitochondrial oxidative stress. However, they achieve this through distinct interactions within the mitochondria.
SBT-20 and Elamipretide: These Szeto-Schiller peptides are cationic and are electrostatically attracted to the negatively charged inner mitochondrial membrane. They specifically bind to cardiolipin, a unique phospholipid crucial for the structure and function of the electron transport chain.[1][2] This interaction is believed to stabilize the mitochondrial cristae, improve the efficiency of the electron transport chain, reduce electron leakage and subsequent ROS production, and inhibit pro-apoptotic pathways.[1][3]
MitoQ: This compound is a derivative of coenzyme Q10, an essential component of the electron transport chain.[4] It is conjugated to a lipophilic triphenylphosphonium cation, which facilitates its accumulation within the mitochondrial matrix.[5] Once inside, MitoQ acts as a potent antioxidant, neutralizing excess ROS and protecting mitochondrial components from oxidative damage.[4][6]
N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC acts as a general ROS scavenger throughout the cell, not specifically targeting the mitochondria.[7][8] It helps to replenish intracellular glutathione stores, thereby enhancing the cell's overall antioxidant capacity.[8]
Performance Comparison: Insights from Preclinical Data
Direct head-to-head comparative studies of SBT-20 against all alternatives in a single model are limited. However, data from various preclinical studies provide insights into their relative performance in specific contexts.
Cardioprotection in Myocardial Ischemia/Reperfusion Injury
A key application for these compounds is in mitigating the damage caused by ischemia/reperfusion (I/R) injury, where a sudden return of blood flow to oxygen-deprived tissue leads to a burst of ROS and subsequent cell death.
| Compound | Model | Key Finding | Reference |
| SBT-20 | Rat model of myocardial I/R | Significantly reduced infarct size compared to saline. Low dose (0.5 mg/kg) and high dose (2.0 mg/kg) reduced infarct size from 77.6% to 62.1% and 64.0% respectively. | [9][10] |
| SBT-20 | Isolated rat hearts (in vitro) | Reduced infarct size from 43.3% in the control group to 17.2%. | [10] |
| Elamipretide | Various preclinical models | Has shown protective effects in models of I/R injury. | [1][3] |
One study explicitly states that, based on available data, SBT-20 is more effective than elamipretide in reducing infarct size in myocardial I/R situations.[9]
Neuroprotection and Central Nervous System Penetration
The ability of these compounds to cross the blood-brain barrier and exert effects in the central nervous system (CNS) is crucial for neurological applications.
| Compound | Model/Study | Key Finding | Reference |
| SBT-20 | Preclinical studies | Demonstrated enhanced ability to target the CNS with higher concentrations and extended stability in cerebrospinal fluid compared to elamipretide. | [11] |
| SBT-272 (a next-generation analog of elamipretide) | Rabbit model (ocular topical administration) | Achieved ~4-6x higher concentrations in retina tissue compared to subcutaneously administered elamipretide, with minimal systemic exposure. | [12] |
These findings suggest that for neurodegenerative disease models, SBT-20 and its next-generation analogs may offer advantages in terms of CNS bioavailability.
Systemic Antioxidant and Vascular Effects
The systemic effects of these compounds have also been evaluated, particularly in the context of age-related vascular dysfunction.
| Compound | Model/Study | Key Finding | Reference |
| MitoQ | Healthy older adults (clinical trial) | 20 mg/day for six weeks improved brachial artery flow-mediated dilation by 42% and reduced plasma oxidized LDL by 13%. | [13] |
Signaling Pathways and Experimental Workflows
The protective effects of SBT-20 and its alternatives are mediated through the modulation of key signaling pathways involved in inflammation and apoptosis.
Signaling Pathway of Mitochondrial Dysfunction and Protection
Mitochondrial dysfunction, often initiated by an increase in ROS, can trigger inflammatory and apoptotic cascades. SBT-20 has been shown to down-regulate the pro-inflammatory transcription factor NF-κB-p65 and the cytokine TNF-α.[14][15]
Caption: Protective mechanisms of mitochondria-targeted antioxidants.
Experimental Workflow: Assessing Mitochondrial Health
A typical workflow to assess the efficacy of compounds like SBT-20 involves inducing cellular stress and then measuring key indicators of mitochondrial function.
Caption: In vitro workflow for evaluating mitochondrial protectants.
Detailed Experimental Protocols
Measurement of Mitochondrial ROS Production (Amplex Red Assay)
This protocol measures the rate of hydrogen peroxide (H₂O₂) emission from isolated mitochondria.
-
Preparation: Prepare a mitochondrial respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 10 mM HEPES, 2 mM MgCl₂, 1 mM EGTA). Prepare stock solutions of Amplex Red (10 mM in DMSO) and horseradish peroxidase (HRP) (10 U/mL).[16]
-
Assay Setup: In a fluorometer cuvette, add the respiration buffer, HRP (final concentration 4 U/mL), and Amplex Red (final concentration 10 µM).[17][18] Add isolated mitochondria (0.03–0.1 mg/mL).
-
Measurement: Set the fluorometer to an excitation wavelength of 555 nm and an emission wavelength of 581 nm.[18] Record the baseline fluorescence.
-
Initiation: Add respiratory substrates (e.g., succinate or pyruvate/malate) to initiate mitochondrial respiration and ROS production.
-
Quantification: Calibrate the fluorescence signal with known concentrations of H₂O₂. The rate of H₂O₂ production is calculated from the slope of the fluorescence trace and expressed as pmol/min/mg of mitochondrial protein.[18]
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This method uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm).
-
Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate). Treat cells with the compound of interest (e.g., SBT-20) for the desired duration. Include a positive control for depolarization (e.g., CCCP).[19]
-
Staining: Prepare a JC-1 staining solution (typically 1-10 µg/mL in cell culture medium). Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in the dark.[19][20]
-
Measurement:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm). The ratio of red to green fluorescence indicates the state of mitochondrial polarization.[21]
-
Flow Cytometry or Plate Reader: Quantify the red and green fluorescence signals. The ratio of red to green fluorescence intensity is calculated to represent the mitochondrial membrane potential.[20]
-
In Vivo Myocardial Infarct Size Measurement (TTC Staining)
This protocol is used to determine the area of necrotic tissue in the heart following an ischemic event.
-
Heart Excision: Following the in vivo ischemia/reperfusion protocol, excise the heart.
-
Slicing: Freeze the heart at -20°C for 1-2 hours to facilitate slicing. Cut the ventricles into uniform slices (e.g., 2 mm thick).[22][23]
-
Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes. TTC is a redox indicator that is reduced by dehydrogenases in viable tissue to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains pale.[22][23]
-
Fixation: Fix the stained slices in 10% formalin to enhance the contrast between the red (viable) and pale (infarcted) tissue.[23]
-
Imaging and Analysis: Image both sides of each slice. Use image analysis software to measure the total area of the left ventricle and the area of the infarct for each slice. The infarct size is typically expressed as a percentage of the total area at risk or the total left ventricular area.[22][24]
Conclusion
SBT-20 is a potent mitochondria-targeted antioxidant with demonstrated efficacy in preclinical models of diseases driven by oxidative stress, particularly in the contexts of cardioprotection and neuroprotection. Its favorable CNS penetration profile may offer an advantage over other compounds in neurological research. While direct comparative data is still emerging, the available evidence suggests that SBT-20 is a valuable tool for researchers investigating mitochondrial dysfunction. The choice between SBT-20 and its alternatives will depend on the specific research question, the experimental model, and the desired therapeutic target.
References
- 1. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential. [sites.einsteinmed.edu]
- 4. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 5. MitoQ - An antioxidant to attenuate aortic aging / Mitochondria Treatment [natap.org]
- 6. mitoq.com [mitoq.com]
- 7. mdpi.com [mdpi.com]
- 8. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective effects of mitochondria-targeted peptide SBT-20 in two different models of rat ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective Effects of Mitochondria-Targeted Peptide SBT-20 in two Different Models of Rat Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stealth BioTherapeutics Initiates Phase 1/2 Trial of SBT-20 in Patients With Early Stage Huntington's Disease [prnewswire.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Chronic supplementation with a mitochondrial antioxidant (MitoQ) improves vascular function in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mitochondrial-targeted peptide SBT-20 ameliorates inflammation and oxidative stress in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mitochondrial-targeted peptide SBT-20 ameliorates inflammation and oxidative stress in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial ROS Analysis [protocols.io]
- 17. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 24. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 2-(sec-Butyl)-4,5-dihydrothiazole Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methodologies related to the synthesis and biological evaluation of 2-(sec-butyl)-4,5-dihydrothiazole (SBT), a key rodent pheromone. The reproducibility of scientific experiments is paramount for advancing research and development. This document aims to facilitate this by presenting detailed protocols, comparative data, and visual workflows for key experimental processes involving SBT and its alternatives.
I. Synthesis of this compound and Alternatives
The synthesis of 2-substituted-4,5-dihydrothiazolines, including SBT, is primarily achieved through the condensation of a nitrile with cysteamine or by the reaction of an appropriate carboxylic acid derivative with ethanolamine followed by thionation. Two common methods are the use of Lawesson's reagent and microwave-assisted synthesis.
Comparative Synthesis Data
| Compound | Synthesis Method | Precursors | Yield (%) | Purity (%) | Reference |
| This compound (SBT) | Lawesson's Reagent (Composite Protocol) | 2-Methylbutanoic acid, Ethanolamine, Lawesson's Reagent | Not specified in literature for this specific compound | >95% (Typical for this method) | General knowledge from thiazoline synthesis |
| This compound (SBT) | Microwave-Assisted (Composite Protocol) | 2-Methylbutanenitrile, Cysteamine hydrochloride | High (Generally >80% for similar thiazolines) | High (Generally >98% after purification) | General knowledge from microwave-assisted thiazoline synthesis[1][2] |
| 2-Aryl-4,5-dihydrothiazolines | Base- and Metal-free Protocol | Aryl/heteroaryl nitriles, Cysteamine hydrochloride | Up to 99% | Not specified | [3] |
Experimental Protocols
Method 1: Lawesson's Reagent Synthesis of this compound (Composite Protocol)
This protocol is a composite based on general procedures for synthesizing 2-alkyl-2-thiazolines using Lawesson's reagent.
Materials:
-
2-Methylbutanoic acid
-
Ethanolamine
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-methylbutanoic acid (1 equivalent) and ethanolamine (1 equivalent) in anhydrous toluene.
-
Reflux the mixture for 4-6 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture to room temperature and add Lawesson's reagent (0.5 equivalents).
-
Reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Method 2: Microwave-Assisted Synthesis of this compound (Composite Protocol)
This protocol is a composite based on general procedures for the microwave-assisted synthesis of 2-substituted-thiazolines from nitriles.
Materials:
-
2-Methylbutanenitrile
-
Cysteamine hydrochloride
-
Triethylamine
-
Ethanol
-
Dichloromethane
Procedure:
-
In a microwave reaction vessel, combine 2-methylbutanenitrile (1 equivalent), cysteamine hydrochloride (1.2 equivalents), and triethylamine (1.5 equivalents) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) and power for a short duration (e.g., 10-30 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography if necessary.
II. Biological Activity: Binding to Major Urinary Proteins (MUPs)
This compound is a known ligand for mouse Major Urinary Proteins (MUPs), which are involved in pheromonal communication. The binding affinity of SBT and its alternatives to MUPs can be quantified using techniques such as competitive binding assays and isothermal titration calorimetry (ITC).
Comparative Binding Affinity Data
| Ligand | MUP Isotype | Method | Binding Constant (K) | Reference |
| (S)-2-(sec-Butyl)-4,5-dihydrothiazole | MUP complex | Competitive Displacement | Kb = 8.2 ± 0.6 µM | [4][5] |
| (R)-2-(sec-Butyl)-4,5-dihydrothiazole | MUP complex | Competitive Displacement | Kb = 10.5 ± 0.6 µM | [4][5] |
| (±)-2-sec-Butyl-4,5-dihydrothiazole (SBT) | MUP-I | Isothermal Titration Calorimetry | Kd = 0.90 µM | |
| (±)-Dehydro-exo-brevicomin (DHB) | MUP-I | Isothermal Titration Calorimetry | Kd = 26.2 µM | |
| 6-Hydroxy-6-methyl-3-heptanone (HMH) | MUP-I | Isothermal Titration Calorimetry | Kd = 55.6 µM |
Experimental Protocols
Method 3: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of unlabeled ligands by their ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Purified MUPs
-
Radiolabeled ligand (e.g., [³H]-SBT or a suitable high-affinity ligand)
-
Unlabeled test compounds (SBT and alternatives)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the purified MUPs, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled ligand to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Method 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified MUPs
-
Ligand solution (SBT or alternatives)
-
ITC instrument
-
Degassed buffer
Procedure:
-
Prepare solutions of the purified MUPs and the ligand in the same degassed buffer.
-
Load the MUP solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the ligand into the MUP solution.
-
The instrument measures the heat released or absorbed after each injection.
-
Integrate the heat peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
III. Signaling Pathway and Mechanism of Action
This compound acts as a pheromone, and its interaction with MUPs is the initial step in a complex signaling cascade that ultimately leads to a behavioral or physiological response in the receiving animal. The MUP-ligand complex is transported to the vomeronasal organ (VNO), where it is believed to interact with specific vomeronasal receptors (VRs), triggering a neuronal signal to the brain.
This guide highlights the key experimental aspects of working with this compound. By providing detailed, albeit composite, protocols and comparative data, it aims to enhance the reproducibility and reliability of future research in this area. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental needs while maintaining rigorous standards for data reporting and analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single-Reagent-Driven Multistep One-Pot Preparation of Thiazolines and 1,3-Thiazines from Aldoximes, Nitriles, and Carboxylic Acids [organic-chemistry.org]
- 5. Asymmetric synthesis of (−)-dehydro-exo-brevicomin with a photoisomerisation–intramolecular acetalisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(sec-Butyl)-4,5-dihydrothiazole
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible disposal of chemical waste is paramount for ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 2-(sec-Butyl)-4,5-dihydrothiazole, a volatile thiazoline compound. Adherence to these protocols is crucial for minimizing risks associated with handling and disposing of this chemical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from potential splashes or aerosols. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
-
Evacuate and Ventilate : Ensure the immediate area of the spill is evacuated and well-ventilated to disperse any vapors.[1][2]
-
Containment : Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[2]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled, and sealable container for chemical waste.[1]
-
Decontamination : Clean the spill area thoroughly with a suitable detergent and water.[2] The cleaning materials should also be disposed of as hazardous waste.
-
Waste Disposal : The container with the spilled material and absorbent should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2]
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Waste Containerization and Disposal
Proper containerization and labeling are essential for safe storage and transport of chemical waste.
-
Solid Waste : Collect unused or expired solid this compound and contaminated materials (e.g., absorbent, gloves) in a well-sealed, sturdy container.[2] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Liquid Waste : For solutions containing this compound, use a leak-proof, chemical-resistant container.[2] The label should specify the contents, including the concentration of the chemical and any solvents used.[2]
Disposal Method:
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The primary disposal method for this type of organic chemical is typically high-temperature incineration.[3]
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous chemical waste.[2] After triple rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Regulatory Compliance:
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4] Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure safe and compliant disposal.[5] It is advisable to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
